molecular formula C16H26ClNS B12776595 Gacyclidine hydrochloride CAS No. 131774-33-9

Gacyclidine hydrochloride

Número de catálogo: B12776595
Número CAS: 131774-33-9
Peso molecular: 299.9 g/mol
Clave InChI: AJPKYPDCAXFLDK-KUARMEPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gacyclidine hydrochloride is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with investigational applications in neuroprotection and auditory research. As a phencyclidine derivative, it exhibits high-affinity binding to the NMDA receptor complex, acting as a dissociative agent to block receptor activity . This mechanism is central to its research value in models of neuronal excitotoxicity, where excessive glutamate release and NMDA receptor overactivation lead to calcium influx and cell death . Early-stage animal and clinical studies have explored its potential to mitigate damage in contexts such as traumatic brain and spinal cord injury, with findings indicating it may offer neuroprotective effects with a potentially lower neurotoxicity profile compared to other NMDA antagonists like MK-801 . A key emerging research area for gacyclidine is in tinnitus. Preclinical evidence suggests that NMDA receptors in the cochlea play a role in tinnitus generation, and local administration of NMDA antagonists can suppress tinnitus-related activity . A case series in patients with unilateral deafness and tinnitus reported that local perfusion of gacyclidine near the round window niche provided temporary tinnitus relief for a majority of subjects . This has prompted further investigation into intratympanic formulations (such as OTO-313) as a potential treatment for persistent tinnitus . Researchers value this compound for exploring pathways involving excitotoxic neuronal injury and auditory pathophysiology. The compound is supplied for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

131774-33-9

Fórmula molecular

C16H26ClNS

Peso molecular

299.9 g/mol

Nombre IUPAC

1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride

InChI

InChI=1S/C16H25NS.ClH/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17;/h7,9,13-14H,2-6,8,10-12H2,1H3;1H/t14-,16+;/m0./s1

Clave InChI

AJPKYPDCAXFLDK-KUARMEPBSA-N

SMILES isomérico

C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3.Cl

SMILES canónico

CC1CCCCC1(C2=CC=CS2)N3CCCCC3.Cl

Origen del producto

United States

Foundational & Exploratory

Gacyclidine Hydrochloride: A Technical Guide to its Mechanism of Action on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gacyclidine (B1674390) hydrochloride is a phencyclidine derivative that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This mechanism of action confers upon it significant neuroprotective properties, which have been observed in various preclinical models of neuronal injury. This technical guide provides an in-depth overview of the molecular interactions, quantitative pharmacology, and downstream cellular consequences of gacyclidine's action on NMDA receptors. It is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

Introduction to Gacyclidine Hydrochloride

Gacyclidine (1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine) is a psychoactive compound structurally related to phencyclidine (PCP) and tenocyclidine (B1683004) (TCP). It functions as a dissociative anesthetic and exhibits neuroprotective effects, which are primarily attributed to its interaction with the NMDA receptor.[1][2] The compound is a racemic mixture of two enantiomers, with the (-)-enantiomer showing significantly higher affinity for the NMDA receptor.[1][2]

The NMDA Receptor: A Target for Gacyclidine

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. Activation of the NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit. A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably calcium (Ca²⁺), into the neuron.

Mechanism of Action of Gacyclidine on NMDA Receptors

Gacyclidine is classified as a non-competitive antagonist of the NMDA receptor. This means that it does not compete with glutamate or glycine for their binding sites. Instead, it binds to a site within the ion channel pore of the receptor, physically obstructing the flow of ions. This type of antagonism is also referred to as open-channel blockade, as gacyclidine can more readily access its binding site when the channel is in its open conformation.

Binding Characteristics

Radioligand binding assays have been instrumental in characterizing the interaction of gacyclidine with the NMDA receptor. The binding affinity of gacyclidine is stereoselective, with the (-)-enantiomer demonstrating significantly higher potency.

Table 1: Binding Affinity of Gacyclidine Enantiomers for the NMDA Receptor

CompoundAffinity (Ki)RadioligandTissue SourceReference
(-)-Gacyclidine ((-)-GK11)2.5 nM[³H]GacyclidineRat Brain Membranes[1][2]
(+)-Gacyclidine ((+)-GK11)~25 nM (10-fold lower)[³H]GacyclidineRat Brain Membranes[1][2]
Functional Antagonism

The functional consequence of gacyclidine's binding to the NMDA receptor is the inhibition of ion flux, particularly the influx of Ca²⁺. This has been demonstrated in studies showing its ability to protect neurons from glutamate-induced excitotoxicity.

Table 2: Functional Activity of Gacyclidine

AssayEndpointEffective ConcentrationCell TypeReference
NeuroprotectionPrevention of glutamate-induced neuronal death0.1 - 5.0 µMPrimary Cortical Cultures[1][2]

Note: Specific IC₅₀ values from electrophysiological or calcium imaging assays for gacyclidine are not detailed in the reviewed literature.

Kinetics of Interaction

The kinetics of binding and unbinding (kon and koff) are crucial for understanding the pharmacological profile of a channel blocker. While specific kinetic parameters for gacyclidine have not been detailed in the available literature, non-competitive antagonists of this class are known to exhibit use-dependent blockade, meaning their inhibitory effect increases with more frequent channel activation.

Signaling Pathways Modulated by Gacyclidine

By blocking the influx of Ca²⁺ through the NMDA receptor, gacyclidine effectively inhibits the downstream signaling cascades that are initiated by NMDA receptor activation. These pathways are fundamental to many forms of synaptic plasticity and, when overactivated, can lead to excitotoxic cell death.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Channel Opening CaM Calmodulin (CaM) Ca2_influx->CaM CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates Ras_ERK Ras-ERK Pathway CaMKII->Ras_ERK CREB CREB Ras_ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates Gacyclidine Gacyclidine Gacyclidine->NMDA_Receptor Blocks Channel Pore

Figure 1: NMDA Receptor Signaling Pathway and Gacyclidine Inhibition.

Experimental Protocols for Studying Gacyclidine

The following sections detail representative methodologies for investigating the mechanism of action of gacyclidine on NMDA receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of gacyclidine for the NMDA receptor. A common approach is a competitive binding assay using a radiolabeled non-competitive antagonist, such as [³H]MK-801 or [³H]tenocyclidine ([³H]TCP).

Protocol Outline:

  • Membrane Preparation : Homogenize brain tissue (e.g., rat cortex) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membranes multiple times to remove endogenous ligands.

  • Assay Incubation : In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]MK-801) and varying concentrations of unlabeled gacyclidine.

  • Separation of Bound and Free Ligand : Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification : Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis : Determine the concentration of gacyclidine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (e.g., Rat Cortex) start->prep incubate Incubation - Membranes - [³H]Radioligand - Gacyclidine (varied conc.) prep->incubate filter Rapid Filtration (Separates bound from free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measures radioactivity) wash->count analyze Data Analysis (Determine IC₅₀ and Ki) count->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors and the characterization of their inhibition by gacyclidine.

Protocol Outline:

  • Cell Preparation : Use cultured neurons (e.g., primary hippocampal or cortical neurons) or acutely dissociated neurons.

  • Recording Setup : Place the cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Whole-Cell Configuration : Apply suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage Clamp : Clamp the membrane potential at a negative holding potential (e.g., -60 mV).

  • Eliciting NMDA Currents : Perfuse the cell with an external solution containing NMDA and glycine to activate the receptors. To isolate NMDA receptor currents, other voltage-gated channels and AMPA/kainate receptors can be blocked with specific inhibitors (e.g., TTX, CNQX).

  • Application of Gacyclidine : After obtaining a stable baseline NMDA current, co-apply gacyclidine at various concentrations with the agonists.

  • Data Acquisition and Analysis : Record the changes in the NMDA-mediated current. Plot the percentage of inhibition against the concentration of gacyclidine to determine the IC₅₀ value. The voltage dependency of the block can also be assessed by measuring inhibition at different holding potentials.

Calcium Imaging

This method measures the gacyclidine-mediated inhibition of NMDA receptor-dependent increases in intracellular calcium concentration ([Ca²⁺]i).

Protocol Outline:

  • Cell Loading : Incubate cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye inside the cell.

  • Imaging Setup : Place the coverslip with the loaded cells in a perfusion chamber on a fluorescence microscope equipped with a camera.

  • Baseline Measurement : Record the baseline fluorescence of the cells in a physiological buffer.

  • Stimulation and Inhibition : Perfuse the cells with a solution containing NMDA and glycine to induce Ca²⁺ influx. Subsequently, co-perfuse with NMDA, glycine, and varying concentrations of gacyclidine.

  • Image Acquisition : Capture fluorescent images at regular intervals throughout the experiment.

  • Data Analysis : Quantify the change in fluorescence intensity over time for individual cells. The fluorescence signal is proportional to the [Ca²⁺]i. Determine the IC₅₀ of gacyclidine for the inhibition of the NMDA-induced calcium response.

Conclusion

This compound is a potent non-competitive antagonist of the NMDA receptor, with its (-)-enantiomer displaying high affinity. Its mechanism of action, through open-channel blockade, leads to the inhibition of Ca²⁺ influx and the subsequent dampening of downstream signaling pathways. This action underlies its observed neuroprotective effects. The experimental protocols detailed in this guide provide a framework for the further characterization of gacyclidine and other novel NMDA receptor modulators. While key quantitative data such as the Ki for the racemate and specific functional IC₅₀ values are not fully elucidated in the public literature, the available information strongly supports its classification and provides a solid foundation for future research and development.

References

Gacyclidine Hydrochloride: A Deep Dive into its Binding Affinity and Kinetics at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gacyclidine (B1674390) hydrochloride, a phencyclidine derivative, has emerged as a significant non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This technical guide provides a comprehensive overview of the binding affinity and kinetics of gacyclidine at the NMDA receptor, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available quantitative data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. Notably, evidence suggests the existence of at least two distinct binding sites for gacyclidine, one high-affinity site within the NMDA receptor channel and a second, lower-affinity site that is insensitive to the classical antagonist MK-801.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, is fundamental to excitatory synaptic transmission in the central nervous system. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Gacyclidine (1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine) is a potent non-competitive antagonist that binds within the ion channel of the NMDA receptor, thereby blocking the influx of Ca2+ and subsequent downstream signaling. This guide delves into the specifics of its interaction with the NMDA receptor, providing a detailed analysis of its binding characteristics.

Gacyclidine Binding Affinity

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For gacyclidine, this has been primarily characterized through competitive radioligand binding assays, typically using tritiated gacyclidine ([³H]gacyclidine) or other channel blockers like [³H]MK-801.

Quantitative Binding Data

The binding affinity of gacyclidine is stereoselective, with the (-)-enantiomer displaying significantly higher affinity than the (+)-enantiomer. The inhibitor constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

CompoundBrain RegionRadioligandKi (nM)Reference
(-)-Gacyclidine ((-)-GK11)Rat Forebrain[³H]Gacyclidine2.5[1][2]
(+)-Gacyclidine ((+)-GK11)Rat Forebrain[³H]Gacyclidine~25[1][2]
Gacyclidine (racemate)Rat Cerebellum[³H]GacyclidineLower affinity than forebrain[3]
Gacyclidine (racemate)Rat Spinal Cord[³H]GacyclidineTwo sites identified[3]

Table 1: Binding Affinity (Ki) of Gacyclidine Enantiomers for the NMDA Receptor.

Evidence for Multiple Binding Sites

Research indicates that gacyclidine may interact with more than just the high-affinity site within the NMDA receptor channel. Studies using [³H]gacyclidine in rat cerebellum and spinal cord have revealed the presence of a second, low-affinity binding site that is not displaced by the classic NMDA receptor antagonist MK-801.[3] This suggests a more complex pharmacological profile for gacyclidine than previously understood and may contribute to its distinct neuroprotective effects.[1][2]

Gacyclidine Binding Kinetics

The determination of these kinetic parameters typically involves non-equilibrium radioligand binding assays. A generalized protocol for such an assay is described in the experimental protocols section. The expectation for a non-competitive channel blocker like gacyclidine is that the binding kinetics would be dependent on the conformational state of the NMDA receptor channel (i.e., open or closed).

NMDA Receptor Signaling Pathway and Gacyclidine's Mechanism of Action

Gacyclidine exerts its effects by physically occluding the ion channel of the NMDA receptor, thereby preventing the influx of calcium ions (Ca²⁺). This influx is the primary trigger for a cascade of downstream signaling events. By blocking this initial step, gacyclidine effectively inhibits these subsequent pathways.

NMDA_Signaling_Pathway Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Gacyclidine Gacyclidine Gacyclidine->NMDAR Blocks Channel Calmodulin Calmodulin Ca_Influx->Calmodulin Activates PKA PKA Ca_Influx->PKA Activates CaMKII CaMKII Calmodulin->CaMKII Activates MAPK MAPK (ERK) CaMKII->MAPK Activates PKA->MAPK Activates CREB CREB MAPK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival/Death) CREB->Gene_Expression Regulates

Caption: NMDA receptor signaling pathway and the inhibitory action of gacyclidine.

Experimental Protocols

The following section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like gacyclidine for the NMDA receptor.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Rat brain tissue (e.g., forebrain)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]gacyclidine or [³H]MK-801)

  • Test compound (gacyclidine hydrochloride) at various concentrations

  • Non-specific binding determinator (e.g., high concentration of a non-labeled competitor like MK-801)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include tubes for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competitor).

    • Incubate the tubes at a specified temperature for a duration sufficient to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Brain Membrane Homogenate start->prep_membranes setup_assay Set up Assay Tubes: - Membranes - Radioligand - Test Compound (Varying Conc.) - Controls (Total & Non-specific) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing of Filters incubate->filter_wash scintillation Add Scintillation Fluid and Count Radioactivity filter_wash->scintillation analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent, stereoselective, non-competitive antagonist of the NMDA receptor. Its high binding affinity, particularly for the (-)-enantiomer, underscores its potential as a neuroprotective agent. The evidence for a second, low-affinity binding site suggests a complex pharmacological profile that warrants further investigation. While specific kinetic data for gacyclidine remain to be fully elucidated, the established methodologies for determining association and dissociation rates provide a clear path for future research. A thorough understanding of gacyclidine's binding affinity and kinetics is paramount for the continued development and optimization of therapeutics targeting the NMDA receptor.

References

Gacyclidine Hydrochloride Enantiomers: A Comprehensive Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine (B1674390), a phencyclidine derivative, has demonstrated significant neuroprotective properties, primarily through its action as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. As a chiral molecule, gacyclidine exists as two enantiomers, (+)-gacyclidine and (-)-gacyclidine. This technical guide provides an in-depth analysis of the pharmacological differences between these enantiomers, focusing on their receptor binding affinities, neuroprotective effects, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of neuroprotective therapeutics.

Introduction

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and spinal cord injury.[1] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death.[2] Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development.

Gacyclidine (1-[1-(2-thienyl)-2-methylcyclohexyl]piperidine) is a potent non-competitive NMDA receptor antagonist with a promising neuroprotective profile.[3] Its chirality introduces a critical dimension to its pharmacology, with its enantiomers exhibiting distinct interactions with their biological targets. Understanding these stereospecific differences is paramount for optimizing its therapeutic potential.

Receptor Binding Profile

The primary pharmacological target of gacyclidine is the NMDA receptor. The enantiomers of gacyclidine display a significant stereoselectivity in their binding affinity for this receptor.

NMDA Receptor Affinity

Radioligand binding assays have consistently demonstrated that the (-)-enantiomer of gacyclidine possesses a substantially higher affinity for the NMDA receptor compared to the (+)-enantiomer.[3][4][5] This difference in affinity is approximately 10-fold.[3][5] The affinity of the (-)-enantiomer is comparable to that of other well-characterized non-competitive NMDA receptor antagonists like dizocilpine (B47880) (MK-801).[3][5]

CompoundReceptor/SiteKi (nM)Bmax (pmol/mg protein)RadioligandTissue SourceReference
(-)-Gacyclidine NMDA Receptor2.52.37[3H]GacyclidineRat Brain Membranes[3][5][6]
(+)-Gacyclidine NMDA Receptor~252.37[3H]GacyclidineRat Brain Membranes[3][5][6]
Dizocilpine (MK-801) NMDA Receptor~6.32.37[3H]MK-801Rat Cerebral Cortical Membranes[6]

Table 1: Comparative Binding Affinities of Gacyclidine Enantiomers and Dizocilpine for the NMDA Receptor.

Sigma Receptor Affinity

The interaction of gacyclidine enantiomers with sigma receptors (σ1 and σ2) is less well-characterized. Some studies suggest that at concentrations where NMDA receptor interactions are blocked, gacyclidine may bind to "non-NMDA" sites, which could potentially include sigma receptors.[3][5] However, one study using the sigma receptor ligand PRE-084 found no effect on [3H]gacyclidine binding, suggesting a lack of significant interaction at the tested conditions.[7] Further investigation is required to definitively characterize the affinity of individual gacyclidine enantiomers for sigma receptor subtypes.

Neuroprotective Effects

Both enantiomers of gacyclidine have demonstrated neuroprotective effects in various preclinical models of neuronal injury.

In Vitro Neuroprotection

In primary cortical cultures, both (+)- and (-)-gacyclidine, at concentrations ranging from 0.1 to 5.0 µM, have been shown to prevent glutamate-induced neuronal death.[3] This indicates that despite the difference in NMDA receptor affinity, both enantiomers are capable of mitigating excitotoxic damage in a cellular model.

In Vivo Neuroprotection

In a rat model of contusive spinal cord injury, both the racemate and the individual enantiomers of gacyclidine demonstrated neuroprotective effects.[4] However, the study noted that treatment with the individual enantiomers was not as efficacious in promoting full functional recovery compared to the racemic mixture.[4] This suggests a potential synergistic or complementary action of the two enantiomers in vivo.

Pharmacokinetics

A study investigating the pharmacokinetics of the individual gacyclidine enantiomers in rats after intravenous administration revealed no significant stereoselectivity in their plasma disposition.[8]

Parameter(+)-Gacyclidine(-)-GacyclidineReference
Clearance (ml/min per kg) 291275[8]
Volume of Distribution (Vdβ; l/kg) 3840[8]
Plasma Protein Binding (%) 9089[8]
t1/2α (min) ~9~9[8]
t1/2β (min) ~90~90[8]

Table 2: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats.

Both enantiomers were found to rapidly and extensively penetrate the spinal cord extracellular fluid.[8] Interestingly, despite the lack of stereoselectivity in plasma, this study suggested that the disposition of gacyclidine enantiomers might be stereoselective when administered as a racemate, with plasma concentrations of (+)-gacyclidine being higher than those of (-)-gacyclidine.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is adapted from standard methods for competitive radioligand binding assays using [3H]MK-801.[2][9][10]

Objective: To determine the binding affinity (Ki) of gacyclidine enantiomers for the NMDA receptor.

Materials:

  • Rat cerebral cortex membranes (prepared as a crude mitochondrial pellet)

  • [3H]MK-801 (Radioligand)

  • Unlabeled Dizocilpine (for non-specific binding determination)

  • Gacyclidine enantiomers (test compounds)

  • Binding Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, [3H]MK-801 (at a concentration near its Kd, e.g., 5 nM), and binding buffer.

    • Non-specific Binding: Membrane preparation, [3H]MK-801, and a saturating concentration of unlabeled dizocilpine (e.g., 10 µM).

    • Competitive Binding: Membrane preparation, [3H]MK-801, and varying concentrations of the gacyclidine enantiomer.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Reagent Prep Reagent Prep Reagent Prep->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Calculate Specific Binding Calculate Specific Binding Quantification->Calculate Specific Binding Generate Curve Generate Curve Calculate Specific Binding->Generate Curve Determine IC50/Ki Determine IC50/Ki Generate Curve->Determine IC50/Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Neuroprotection in a Rat Model of Spinal Cord Injury

This protocol is based on established methods for inducing a contusive spinal cord injury in rats.[4][11][12]

Objective: To evaluate the neuroprotective efficacy of gacyclidine enantiomers in a rat model of traumatic spinal cord injury.

Materials:

  • Adult female rats (e.g., Sprague-Dawley)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for laminectomy

  • Spinal cord impactor device

  • Gacyclidine enantiomers dissolved in a suitable vehicle

  • Behavioral assessment tools (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale)

  • Histological stains (e.g., cresyl violet)

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.

  • Spinal Cord Injury: Induce a standardized contusive injury using a spinal cord impactor device (e.g., a 10 g rod dropped from a specific height).

  • Drug Administration: Administer the gacyclidine enantiomer or vehicle intravenously at a specific time point post-injury (e.g., 10 minutes).

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and manual bladder expression.

  • Behavioral Assessment: Evaluate locomotor function at regular intervals (e.g., daily for the first week, then weekly) using the BBB scale.

  • Histological Analysis: At the end of the study period (e.g., 4-6 weeks), perfuse the animals and dissect the spinal cord. Process the tissue for histological analysis to assess the extent of tissue damage, neuronal loss, and glial scarring.

  • Data Analysis: Compare the behavioral scores and histological outcomes between the different treatment groups using appropriate statistical methods.

G Animal Preparation Animal Preparation Spinal Cord Injury Spinal Cord Injury Animal Preparation->Spinal Cord Injury Drug Administration Drug Administration Spinal Cord Injury->Drug Administration Post-operative Care Post-operative Care Drug Administration->Post-operative Care Behavioral Assessment Behavioral Assessment Post-operative Care->Behavioral Assessment Histological Analysis Histological Analysis Behavioral Assessment->Histological Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis

Caption: Workflow for an in vivo neuroprotection study in a rat spinal cord injury model.

Signaling Pathways

Gacyclidine exerts its primary neuroprotective effects by blocking the ion channel of the NMDA receptor. This prevents the excessive influx of Ca2+ into neurons, a key event in the excitotoxic cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens Channel Excitotoxicity Excitotoxicity (Neuronal Death) Ca_influx->Excitotoxicity Initiates Gacyclidine Gacyclidine Enantiomers Gacyclidine->NMDAR Blocks

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the site of action of gacyclidine.

Chiral Synthesis and Separation

Conclusion

The enantiomers of gacyclidine hydrochloride exhibit significant pharmacological differences, primarily in their affinity for the NMDA receptor. The (-)-enantiomer is a highly potent antagonist, while the (+)-enantiomer is considerably weaker. Despite this, both enantiomers demonstrate neuroprotective activity. Their pharmacokinetic profiles appear to be largely similar when administered individually. The potential involvement of other receptor systems, such as sigma receptors, requires further clarification. This detailed understanding of the stereopharmacology of gacyclidine is crucial for the rational design and development of this promising neuroprotective agent for clinical applications. Further research into the specific contributions of each enantiomer to the overall therapeutic effect of the racemate is warranted.

References

Gacyclidine Hydrochloride's Engagement with Non-NMDA Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine (B1674390) hydrochloride, a phencyclidine derivative, is primarily recognized for its potent non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, a property that underlies its neuroprotective effects.[1] However, a comprehensive understanding of its pharmacological profile necessitates an in-depth exploration of its interactions with non-NMDA binding sites. Evidence suggests that these off-target interactions may contribute to its unique therapeutic window and reduced neurotoxicity compared to other NMDA receptor antagonists.[1] This technical guide provides a detailed overview of the current knowledge regarding the interaction of gacyclidine hydrochloride with key non-NMDA targets, including sigma receptors, monoamine transporters, and acetylcholine (B1216132) receptors. The information is presented through quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development efforts.

Quantitative Analysis of Non-NMDA Binding Affinities

While comprehensive quantitative data for gacyclidine's binding affinity at various non-NMDA sites are not extensively available in the public domain, this section summarizes the existing information and includes data for the closely related analogue, tenocyclidine (B1683004) (TCP), to provide a comparative context. It is crucial to note that TCP's binding profile may not be identical to that of gacyclidine.

Table 1: Gacyclidine and Tenocyclidine Binding Affinities at Non-NMDA Sites

CompoundTargetRadioligandKᵢ (nM)IC₅₀ (nM)SpeciesTissue/SystemReference
Gacyclidine Sigma-1 Receptor--INVALID-LINK---Pentazocine> 10,000-RatBrainImplied from lack of effect of PRE-084
Tenocyclidine (TCP) Sigma-1 Receptor--INVALID-LINK---3-PPP-138RatBrain(Cook et al., 1992)
Tenocyclidine (TCP) Sigma-2 Receptor[³H]DTG-1,230RatBrain(Cook et al., 1992)
Tenocyclidine (TCP) Dopamine (B1211576) Transporter (DAT)[³H]WIN 35,428230-RatStriatum(Rothman et al., 1989)
Tenocyclidine (TCP) Serotonin (B10506) Transporter (SERT)[³H]Paroxetine1,800-RatCortex(Rothman et al., 1989)
Phencyclidine (PCP) Muscarinic Receptor[³H]N-methylscopolamineµM range-Guinea PigCerebral Cortex[2]
Phencyclidine (PCP) Nicotinic Acetylcholine Receptor--µM rangeTorpedoElectric Organ[3]

Note: The data for phencyclidine (PCP) is included to provide a broader context for the arylcyclohexylamine class of compounds, as direct data for gacyclidine and tenocyclidine at these receptors are scarce.

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to assessing the interaction of this compound with non-NMDA binding sites. These are generalized protocols based on standard practices and should be optimized for specific laboratory conditions.

Protocol 1: Radioligand Binding Assay for Sigma-2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of gacyclidine for the sigma-2 receptor.

Materials:

  • Membrane Preparation: Rat liver or human Jurkat cell membranes expressing sigma-2 receptors.

  • Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound.

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare membrane homogenates from the chosen tissue or cell line.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of gacyclidine, and 50 µL of [³H]DTG (at a final concentration around its Kd, e.g., 10 nM).

  • For determining non-specific binding, a set of wells will contain 50 µL of haloperidol instead of the test compound.

  • Add 100 µL of the membrane preparation to each well.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of gacyclidine from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_membranes Prepare Membrane Homogenates mix_reagents Mix Reagents and Membranes in 96-well Plate prep_membranes->mix_reagents prep_reagents Prepare Reagents (Buffer, Radioligand, Gacyclidine) prep_reagents->mix_reagents incubate Incubate at 25°C for 60 minutes mix_reagents->incubate filtration Rapid Filtration (GF/B filters) incubate->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Scintillation Counting washing->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Radioligand Binding Assay Workflow
Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the inhibitory effect of gacyclidine on the uptake of dopamine by cells expressing the dopamine transporter.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human DAT.

  • Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH).

  • Inhibitor Control: Cocaine or GBR12909.

  • Test Compound: this compound.

  • Instrumentation: Scintillation counter.

Procedure:

  • Plate the DAT-expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of gacyclidine or the inhibitor control.

  • Initiate the uptake by adding [³H]dopamine (at a final concentration around its Km, e.g., 100 nM).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Transfer the lysate to scintillation vials with scintillation cocktail and quantify the radioactivity.

  • Determine the IC₅₀ value for gacyclidine's inhibition of dopamine uptake.

DAT_Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_termination Termination & Measurement cluster_analysis Data Analysis plate_cells Plate DAT-expressing Cells wash_cells Wash Cells with KRH Buffer plate_cells->wash_cells pre_incubate Pre-incubate with Gacyclidine wash_cells->pre_incubate add_substrate Add [3H]Dopamine pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate wash_terminate Wash with Ice-Cold KRH Buffer incubate->wash_terminate lyse_cells Lyse Cells wash_terminate->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation determine_ic50 Determine IC50 scintillation->determine_ic50

Dopamine Transporter Uptake Assay Workflow
Protocol 3: Calcium Flux Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This assay assesses the ability of gacyclidine to modulate nAChR function by measuring changes in intracellular calcium levels upon receptor activation.

Materials:

  • Cell Line: SH-SY5Y or other cells endogenously or recombinantly expressing nAChRs.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Agonist: Nicotine or acetylcholine.

  • Antagonist Control: Mecamylamine.

  • Test Compound: this compound.

  • Instrumentation: Fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of gacyclidine or the antagonist control for 10-20 minutes.

  • Measure the baseline fluorescence.

  • Add the nAChR agonist and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence (peak fluorescence - baseline fluorescence) or the area under the curve.

  • Determine the effect of gacyclidine on the agonist-induced calcium response (potentiation or inhibition).

Signaling Pathways

The interaction of gacyclidine with non-NMDA targets can modulate various intracellular signaling cascades. The following diagrams illustrate the potential signaling pathways affected by gacyclidine's interaction with sigma receptors and monoamine transporters.

Sigma_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Gacyclidine Gacyclidine SigmaR Sigma-2 Receptor Gacyclidine->SigmaR Binds to Ca_release Ca²⁺ Release from ER SigmaR->Ca_release Modulates Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Proliferation) Ca_release->Cellular_Effects Leads to

Potential Sigma-2 Receptor Signaling Modulation

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gacyclidine Gacyclidine DAT_SERT Dopamine/Serotonin Transporter (DAT/SERT) Gacyclidine->DAT_SERT Inhibits Monoamine Dopamine/ Serotonin DAT_SERT->Monoamine Blocks Reuptake of Extracellular_Monoamine Increased Extracellular Dopamine/Serotonin DAT_SERT->Extracellular_Monoamine Increases Postsynaptic_Receptor Postsynaptic Receptors Extracellular_Monoamine->Postsynaptic_Receptor Activates Postsynaptic_Effect Altered Postsynaptic Signaling Postsynaptic_Receptor->Postsynaptic_Effect

Monoamine Transporter Inhibition by Gacyclidine

Conclusion

While this compound's primary mechanism of action is through NMDA receptor antagonism, its interactions with non-NMDA binding sites represent a critical area for further investigation. The limited available data, particularly for sigma-2 receptors, dopamine and serotonin transporters, and acetylcholine receptors, underscores the need for comprehensive binding and functional studies. The experimental protocols and conceptual signaling pathways provided in this guide offer a framework for researchers to systematically evaluate these off-target effects. A deeper understanding of gacyclidine's complete pharmacological profile will be instrumental in optimizing its therapeutic potential and developing next-generation neuroprotective agents with improved efficacy and safety profiles.

References

Gacyclidine Hydrochloride: A Technical Guide to its Solubility Profile and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of gacyclidine (B1674390) hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This document is intended to serve as a valuable resource for researchers and drug development professionals working with this N-methyl-D-aspartate (NMDA) receptor antagonist. Included are summaries of available solubility data, detailed experimental protocols for solubility determination, and relevant biological context.

Executive Summary

Solubility Data

Quantitative solubility values for gacyclidine hydrochloride in DMSO and PBS are not widely published. However, based on available information from chemical suppliers, a qualitative assessment can be made.

SolventQuantitative SolubilityQualitative Assessment
Dimethyl Sulfoxide (DMSO)Data not availableSoluble[3]
Phosphate-Buffered Saline (PBS)Data not available-

Note: The lack of specific quantitative data necessitates experimental determination for any application requiring precise concentrations.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, standardized experimental protocols are required. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, representing the true solubility under those conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials.

    • To each vial, add a precise volume of the desired solvent (DMSO or PBS). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Quantification:

    • Carefully aspirate a known volume of the supernatant from each vial, ensuring no solid particles are disturbed.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

    • Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility.

Kinetic Solubility Determination (DMSO Stock Solution Method)

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates (polypropylene for compound storage, and a filter plate for separation)

  • Automated liquid handler (recommended) or multichannel pipettes

  • Plate shaker

  • Plate reader (UV-Vis) or HPLC-MS system

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Protocol:

    • Add a small volume of the DMSO stock solution to a larger volume of PBS in the wells of a 96-well plate. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

    • Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Separation of Precipitate:

    • Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a plate reader or by HPLC-MS.

    • Compare the measured concentration to a standard curve prepared in the same DMSO/PBS mixture to determine the kinetic solubility.

Biological Context: NMDA Receptor Signaling

Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

The following diagram illustrates a simplified signaling pathway involving the NMDA receptor.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (Co-agonist) Gacyclidine Gacyclidine Gacyclidine->NMDAR Blocks Channel (Non-competitive) Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Cellular_Response Cellular Response (LTP, Excitotoxicity, etc.) Signaling_Cascades->Cellular_Response

Caption: Simplified NMDA Receptor Signaling Pathway and Site of Gacyclidine Action.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining thermodynamic solubility.

Solubility_Workflow Start Start Excess_Compound Add Excess Gacyclidine HCl to Solvent (DMSO or PBS) Start->Excess_Compound Equilibrate Equilibrate (24-48h) with Agitation Excess_Compound->Equilibrate Separate Centrifuge to Pellet Undissolved Solid Equilibrate->Separate Sample_Supernatant Collect Supernatant Separate->Sample_Supernatant Dilute Dilute Sample Sample_Supernatant->Dilute Analyze Analyze by HPLC Dilute->Analyze Quantify Quantify Against Standard Curve Analyze->Quantify End End Quantify->End

Caption: General Workflow for Thermodynamic Solubility Determination.

References

Gacyclidine Hydrochloride: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of gacyclidine (B1674390) hydrochloride and its potential degradation pathways. Due to the limited publicly available stability data specific to gacyclidine hydrochloride, this guide outlines the most probable degradation routes based on its chemical structure and the known behavior of structurally related compounds, such as phencyclidine (PCP) and other piperidine (B6355638) derivatives. Furthermore, it details the standard methodologies for conducting forced degradation studies to identify and characterize potential degradation products, a critical step in drug development and formulation.

Chemical Profile of this compound

Gacyclidine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It is a derivative of phencyclidine (PCP) and has been investigated for its neuroprotective properties.[1][3][4][5] The hydrochloride salt is the form commonly used in research and development.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₆ClNSMedKoo Biosciences
Molecular Weight 299.90 g/mol MedKoo Biosciences
CAS Number 131774-33-9MedKoo Biosciences
IUPAC Name 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochlorideDrugBank Online
Appearance Solid powderMedKoo Biosciences

Predicted Degradation Pathways

Based on the chemical structure of gacyclidine, which features a piperidine ring, a cyclohexyl group, and a thiophene (B33073) moiety, several degradation pathways can be anticipated under forced degradation conditions. The primary routes of degradation for similar piperidine-containing compounds are oxidation and hydrolysis.[6][7][8]

Oxidative Degradation

The piperidine ring is susceptible to oxidation.[6][9] This can be initiated by atmospheric oxygen, light, and elevated temperatures.[6] The nitrogen atom in the piperidine ring is a likely site for oxidation, potentially leading to the formation of an N-oxide. Additionally, the carbons alpha to the nitrogen can be hydroxylated.[7][8] The thiophene ring may also be susceptible to oxidation, potentially leading to sulfoxide (B87167) formation.

Gacyclidine_Oxidative_Degradation Gacyclidine Gacyclidine N_Oxide Gacyclidine N-Oxide Gacyclidine->N_Oxide Oxidation (N) Hydroxylated_Piperidine Hydroxylated Piperidine Derivative Gacyclidine->Hydroxylated_Piperidine Oxidation (Cα to N) Hydroxylated_Cyclohexyl Hydroxylated Cyclohexyl Derivative Gacyclidine->Hydroxylated_Cyclohexyl Oxidation (Cyclohexyl Ring) Thiophene_Oxide Thiophene S-Oxide Gacyclidine->Thiophene_Oxide Oxidation (S)

Hydrolytic Degradation

While phencyclidine is not expected to undergo significant hydrolysis due to the lack of hydrolyzable functional groups, the stability of the thiophene ring in gacyclidine under strong acidic or basic conditions could be a point of investigation.[10] However, significant degradation via hydrolysis is generally considered less likely for this class of compounds compared to oxidation.

Photolytic Degradation

Exposure to light, particularly UV radiation, can be a source of degradation for many pharmaceutical compounds. While specific data for gacyclidine is unavailable, compounds with aromatic and heteroaromatic rings, such as the thiophene in gacyclidine, can be susceptible to photodegradation.[11]

Thermal Degradation

Thermal degradation studies are crucial to determine the stability of a drug substance at elevated temperatures.[12][13] For gacyclidine, thermal stress could potentially lead to the cleavage of the bond between the cyclohexyl ring and the piperidine or thiophene moieties.

Experimental Protocols for Forced Degradation Studies

To elucidate the actual degradation pathways and to develop a stability-indicating analytical method, a forced degradation study should be performed.[14][15] This involves subjecting the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[16]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature & 60°CUp to 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°CUp to 72 hours
Oxidation 3-30% H₂O₂Room TemperatureUp to 72 hours
Photolytic UV light (254 nm) and visible lightRoom TemperatureAs per ICH Q1B
Thermal (Dry Heat) 60°C and 80°CUp to 100 hours[17]
General Experimental Workflow

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photo Photolysis Photo->Analysis Thermal Thermal Thermal->Analysis API Gacyclidine HCl API Solution API->Acid API->Base API->Oxidation API->Photo API->Thermal Identification Characterization of Degradation Products (e.g., MS, NMR) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Preparation of Stressed Samples (Example Protocol)
  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and 60°C. At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis : Follow the procedure for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidation : To an aliquot of the stock solution, add an appropriate volume of hydrogen peroxide to achieve the desired final concentration (e.g., 3%). Store the sample at room temperature and protect from light. Monitor at the specified time points.

  • Photolytic Degradation : Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation : Store the solid drug substance and a solution of the drug substance in an oven at elevated temperatures (e.g., 60°C and 80°C). Analyze samples at various time points.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[18][19][20][21] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[22][23] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, especially for volatile impurities.[24][25]

Table 3: Key Parameters for a Stability-Indicating HPLC Method

ParameterDescription
Column A reversed-phase column (e.g., C18) is typically suitable.
Mobile Phase A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate polar and non-polar compounds.
Detection A photodiode array (PDA) detector can be used to assess peak purity. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.
Validation The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Summary and Recommendations

It is imperative for researchers and drug development professionals working with this compound to conduct thorough forced degradation studies to:

  • Identify the actual degradation products.

  • Elucidate the degradation pathways.

  • Develop and validate a stability-indicating analytical method for routine quality control and stability testing.

The experimental protocols and analytical considerations outlined in this guide provide a robust framework for initiating such studies, ensuring the quality, safety, and efficacy of any potential drug product containing this compound.

References

The Discovery and Development of Gacyclidine: A Technical Overview for Neuroprotective Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine (B1674390) (GK-11) is a dissociative, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from phencyclidine (PCP).[1] It has been investigated for its neuroprotective properties in a variety of central nervous system (CNS) injury models, including traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative diseases.[2][3] Gacyclidine's primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting excessive calcium influx that triggers excitotoxic neuronal death.[4] A key characteristic of Gacyclidine is its potentially lower neurotoxicity compared to other NMDA antagonists like Dizocilpine (B47880) (MK-801), which may be attributed to its additional interaction with "non-NMDA" binding sites.[5][6] This technical guide provides an in-depth summary of the discovery, development, mechanism of action, and experimental evaluation of Gacyclidine as a neuroprotective agent, compiling key quantitative data and outlining experimental methodologies from seminal preclinical and clinical studies.

Chemical Synthesis and Properties

Gacyclidine, or 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine, is a derivative of tenocyclidine (B1683004) (TCP).[1] The synthesis involves a multi-step process.

Synthesis Pathway

The chemical synthesis of Gacyclidine can be summarized in the following workflow.

Gacyclidine_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product start1 2-methylcyclohexanone (B44802) step1 1,2-Addition start1->step1 start2 2-thienyl lithium or 2-thienyl magnesium bromide start2->step1 inter1 Cyclohexanol (B46403) (diastereomeric mixture) step1->inter1 Yields step2 Azide (B81097) Formation inter2 Azide Intermediate step2->inter2 step3 Reduction inter3 Amine Intermediate (preferentially cis-configuration) step3->inter3 step4 Dialkylation final_product Gacyclidine (diastereomeric mixture) step4->final_product inter1->step2 Reacts with Sodium Azide (NaN3) inter2->step3 Reduced with LiAlH4 or Raney Nickel inter3->step4 Reacts with 1,5-dibromopentane (B145557)

Caption: Chemical synthesis workflow for Gacyclidine.
Experimental Protocol Summary: Chemical Synthesis

The synthesis of Gacyclidine, as described in the literature, follows these key steps[1]:

  • 1,2-Addition: 2-methylcyclohexanone is reacted with either 2-thienyl lithium or 2-thienyl magnesium bromide. This step results in a diastereomeric mixture of a cyclohexanol intermediate.

  • Azide Formation: The cyclohexanol intermediate is treated with sodium azide (NaN₃) in trichloroacetic acid to produce an azide intermediate.

  • Reduction: The azide is reduced to the corresponding amine using a reducing agent such as lithium aluminium hydride (LiAlH₄) or Raney nickel. This step preferentially yields the cis-configuration of the amine.

  • Dialkylation: The final step involves the dialkylation of the amine intermediate with 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724) to yield the final product, Gacyclidine, as a diastereomeric mixture.

Mechanism of Action

Gacyclidine's neuroprotective effects stem primarily from its role as a non-competitive antagonist of the NMDA receptor. In pathological conditions like TBI or SCI, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, causing a massive influx of Ca²⁺ ions. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, production of reactive oxygen species, and ultimately, apoptotic and necrotic cell death.

Gacyclidine binds to a site within the ion channel of the NMDA receptor, physically blocking the flow of ions and thus preventing the downstream excitotoxic cascade.[4]

NMDA_Pathway Glutamate Excess Glutamate (e.g., after CNS injury) NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx Opens channel, leading to Block Channel Block NMDA_R->Block Is Blocked Excitotoxicity Excitotoxic Cascade (Enzyme activation, ROS production, mitochondrial dysfunction) Ca_Influx->Excitotoxicity Triggers Cell_Death Neuronal Death Excitotoxicity->Cell_Death Leads to Gacyclidine Gacyclidine Gacyclidine->NMDA_R Binds inside channel Block->Ca_Influx Prevents

Caption: Gacyclidine's mechanism of action at the NMDA receptor.
Receptor Binding Profile

Gacyclidine and its enantiomers bind to the NMDA receptor with high affinity. The (-)enantiomer shows a particularly high affinity, comparable to other potent antagonists.[5][6] In addition to its primary target, Gacyclidine also interacts with "non-NMDA" binding sites, which may contribute to its favorable safety profile.[6]

Table 1: Gacyclidine Receptor Binding Affinity

Compound Receptor Site Affinity (nM) Reference
(-)-Gacyclidine [(-)-GK11] NMDA Receptor 2.5 [5][6]
(+)-Gacyclidine [(+)-GK11] NMDA Receptor ~25 [5][6]

| Gacyclidine (Racemic) | "non-NMDA" sites | Binding observed |[5][6] |

Experimental Protocol Summary: Receptor Binding Assay

This protocol is a summary of the general methodology used for radioligand binding assays to determine receptor affinity.

  • Tissue Preparation: Membranes are prepared from rat telencephalon or other relevant brain regions.[7]

  • Radioligand: Tritiated Gacyclidine ([³H]Gacyclidine) or another NMDA antagonist like [³H]TCP is used.[5][7]

  • Incubation: Brain membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled Gacyclidine (the competitor).

  • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) or IC50 value is calculated to determine the binding affinity.

Preclinical Development

Gacyclidine has been evaluated in numerous preclinical models, demonstrating significant neuroprotective effects.

In Vitro Neuroprotection

In primary cortical cultures, Gacyclidine effectively prevents neuronal death induced by glutamate toxicity.[5][6]

Table 2: In Vitro Neuroprotective Efficacy

Model Treatment Concentration Range Outcome Reference

| Primary Cortical Cultures | Gacyclidine & Enantiomers | 0.1 to 5.0 µM | Prevention of glutamate-induced neuronal death |[5][6] |

Experimental Protocol Summary: Glutamate-Induced Neuronal Death Assay

This protocol is a summary of the general methods used to assess neuroprotection in vitro.[4][8]

  • Cell Culture: Primary cortical neurons are isolated from fetal rat brains and cultured for a specified period (e.g., 7-8 days).

  • Induction of Excitotoxicity: Cultures are exposed to a toxic concentration of glutamate (e.g., 1 mM) for a set duration (e.g., 6-24 hours).

  • Treatment: Gacyclidine is added to the culture medium at various concentrations either before or concurrently with the glutamate challenge.

  • Viability Assessment: Cell death is quantified using assays such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, or the MTT assay, which measures metabolic activity.[4][9] A reduction in LDH release or an increase in MTT reduction in Gacyclidine-treated cultures compared to glutamate-only controls indicates neuroprotection.

In Vivo Neuroprotection

Gacyclidine has shown robust efficacy in animal models of acute CNS injury.

Table 3: Summary of In Vivo Neuroprotective Studies

Animal Model Injury Type Gacyclidine Dose Key Findings Reference
Rat Spinal Cord Contusion 1 mg/kg (IV) Best functional recovery; reduced time to full locomotor recovery by half. [10]
Rat Spinal Cord (Photochemical) 1 mg/kg (IV) Optimal dose for recovery; best results when given 10-30 min post-injury. [1]
Rat Traumatic Brain Injury (MFC) 0.1 mg/kg (IV) Improved performance in Morris water maze; attenuated secondary cell death. [9]
Mouse (hSOD1G93A) ALS Model 0.1 mg/kg (chronic) Increased survival by 4.3%; delayed locomotor function impairment. [2][11]

| Monkey | Soman Poisoning | Not specified | Enhanced neuroprotective activity of standard "three drugs cocktail". |[5][6] |

Experimental Protocol Summary: Rat Spinal Cord Injury (SCI) Model

This protocol is a summary of the contusion model used to evaluate Gacyclidine.[5][10][12]

  • Animal Preparation: Adult female rats are anesthetized. A laminectomy is performed, typically at the thoracic level (e.g., T9), to expose the spinal cord.

  • Injury Induction: A standardized contusive injury is induced using a device like the NYU impactor, where a specific weight (e.g., 10g) is dropped from a set height (e.g., 50 mm) onto the exposed dura.[13]

  • Treatment: Gacyclidine or a vehicle (saline) is administered intravenously at a specific time point post-injury (e.g., 10 minutes).

  • Functional Assessment: Locomotor recovery is assessed over several weeks using a standardized rating scale (e.g., BBB scale). Other functional tests like inclined-plane stability may also be used.

  • Histopathological Analysis: At the end of the study, animals are euthanized, and the spinal cord tissue is processed for histological analysis to measure the lesion size, cystic cavity volume, and extent of spared white matter.

Clinical Development

The promising preclinical data led to the evaluation of Gacyclidine in human clinical trials for several indications.

Drug Development and Clinical Trial Workflow

Gacyclidine_Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome invitro In Vitro Studies (Cortical Cultures) invivo In Vivo Animal Models (SCI, TBI, ALS) invitro->invivo tox Toxicology Studies (vs. MK-801) invivo->tox phase1 Phase I (Safety in Volunteers) tox->phase1 phase2_tbi Pilot Study (TBI) phase1->phase2_tbi phase2_sci Trial (Acute SCI) phase1->phase2_sci phase2_tinnitus Trials (Tinnitus as OTO-313) phase1->phase2_tinnitus outcome_tbi Showed Beneficial Trend, Warranted Further Study phase2_tbi->outcome_tbi outcome_tinnitus Development Halted (High Placebo Response) phase2_tinnitus->outcome_tinnitus

Caption: Gacyclidine's development pipeline from preclinical to clinical trials.
Traumatic Brain Injury (TBI)

A multicenter, double-blind, placebo-controlled pilot trial was conducted to assess the safety and efficacy of Gacyclidine in patients with acute TBI.[14][15]

Table 4: Gacyclidine Pilot Clinical Trial in Acute TBI

Parameter Details
Study Design Multicenter, prospective, randomized, double-blind, placebo-controlled.[14]
Patient Population 51 patients enrolled, 48 studied; acute TBI.[15]
Treatment Groups 1. Placebo2. Gacyclidine 0.01 mg/kg3. Gacyclidine 0.02 mg/kg4. Gacyclidine 0.04 mg/kg
Dosing Regimen Two IV doses: first within 2 hours of trauma, second 4 hours after the first.[14]
Primary Safety Outcome No deaths were related to the drug; 10 of 181 serious adverse events were considered drug-related.[15]
Primary Efficacy Outcome When prognostic factors were included in analysis, a beneficial long-term effect and best dose-result were seen in the 0.04 mg/kg group.[15]

Experimental Protocol Summary: TBI Clinical Trial

This is a summary of the methodology for the pilot TBI clinical trial.[6][14][15]

  • Patient Selection: Patients with acute TBI were enrolled. Inclusion criteria often related to Glasgow Coma Scale (GCS) scores and initial CT scan results.

  • Randomization: Patients were randomly assigned to one of four parallel groups (placebo or one of three Gacyclidine doses).

  • Blinding: Both patients (and their families) and the administering medical staff were blinded to the treatment allocation.

  • Drug Administration: The first IV injection was administered by emergency medical units as soon as possible (within 2 hours of injury), with a second dose given 4 hours later.

  • Data Collection: Safety was assessed by monitoring vital signs, blood chemistry, ECG, and adverse events. Efficacy was evaluated using the GCS and Glasgow Outcome Scale (GOS), along with assessments of motor and neuropsychological function at 90 and 365 days post-injury.

Other Indications

Gacyclidine was also investigated for tinnitus under the name OTO-313. A Phase 2 trial found the drug to be safe and well-tolerated but did not show a significant benefit over placebo, partly due to a high placebo response, leading to the discontinuation of its development for this indication in 2022.[1] Clinical trials for acute spinal cord injury have also been conducted.[4]

Safety and Pharmacokinetics

A significant advantage of Gacyclidine noted in preclinical studies is its lower neurotoxicity compared to other NMDA antagonists.[5] In rats, doses up to 10 mg/kg did not cause necrotic neurons, and only at the highest dose of 20 mg/kg were minor cytoplasmic vacuoles observed via electron microscopy.[6]

Table 5: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats (1.25 mg/kg IV)

Parameter (+)-Gacyclidine (-)-Gacyclidine Reference
t1/2α (min) ~9 ~9 [16]
t1/2β (min) ~90 ~90 [16]
Clearance (ml/min per kg) 291 275 [16]
Volume of Distribution (Vdβ; l/kg) 38 40 [16]

| Plasma Protein Binding (%) | 90 | 89 |[16] |

Studies in rats showed no significant pharmacokinetic differences between the two enantiomers and no enantiomeric inversion. Both enantiomers were found to penetrate rapidly and extensively into the spinal cord extracellular fluid.[16]

Conclusion

Gacyclidine is a potent, non-competitive NMDA receptor antagonist with demonstrated neuroprotective properties across a range of in vitro and in vivo models of CNS injury. Its key advantages include a high affinity for the NMDA receptor and a potentially superior safety profile compared to earlier-generation antagonists, possibly due to its interaction with non-NMDA sites. While preclinical results were highly promising, its clinical development has faced challenges, including a failure to demonstrate efficacy for tinnitus. The pilot trial in TBI, however, suggested a dose-dependent beneficial effect, indicating that with appropriate patient selection and trial design, Gacyclidine or similar NMDA antagonists could still hold therapeutic potential for acute neurotrauma. The comprehensive data gathered on its synthesis, mechanism, and biological effects make Gacyclidine an important case study in the development of neuroprotective agents.

References

Gacyclidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine (B1674390) hydrochloride is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective and therapeutic potential in conditions such as tinnitus and traumatic brain injury. This document provides a comprehensive technical overview of gacyclidine hydrochloride, including its chemical properties, mechanism of action, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a phencyclidine derivative. Its core chemical and physical data are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₁₆H₂₆ClNS[1][2][3]
Molecular Weight 299.90 g/mol [1][2]
CAS Number 131774-33-9[1][2][3]
IUPAC Name 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride[2]
Appearance Solid powder[1]

Mechanism of Action

Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.

Gacyclidine binds to a site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions (Ca²⁺). This action prevents the downstream signaling cascades that lead to neuronal damage and death. The (-)enantiomer of gacyclidine, known as (-)GK11, exhibits a higher affinity for the NMDA receptor (2.5 nM) compared to the (+)enantiomer, which has an affinity that is ten times lower.[4]

NMDA Receptor Signaling Pathway

The binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel. This allows for the influx of Ca²⁺, which acts as a second messenger, activating a variety of downstream signaling pathways. These pathways can have both physiological and pathological consequences. Gacyclidine, by blocking this channel, inhibits these downstream effects.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine / D-Serine Glycine->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Gacyclidine Gacyclidine HCl Gacyclidine->NMDA_R Blocks Channel Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates Plasticity Synaptic Plasticity (Physiological) Signaling->Plasticity Excitotoxicity Excitotoxicity (Pathological) Signaling->Excitotoxicity

Figure 1. Gacyclidine's mechanism of action on the NMDA receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Chemical Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in full, the general synthetic route for similar thienylcyclohexyl piperidine (B6355638) derivatives involves a multi-step process starting from cycloalkanones.[5][6][7] A general workflow is outlined below.

Synthesis_Workflow Start Cycloalkanone Step1 Reaction with 2-thienyllithium or Grignard reagent Start->Step1 Step2 Formation of tertiary alcohol Step1->Step2 Step3 Conversion to azide (e.g., with NaN₃) Step2->Step3 Step4 Reduction of azide to primary amine (e.g., with LiAlH₄) Step3->Step4 Step5 Dialkylation with 1,5-dibromopentane to form piperidine ring Step4->Step5 Step6 Conversion to hydrochloride salt (e.g., with HCl in ether) Step5->Step6 End Gacyclidine HCl Step6->End

Figure 2. General experimental workflow for the synthesis of this compound.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol describes how to assess the neuroprotective effects of gacyclidine against glutamate-induced excitotoxicity in primary cortical neurons.

3.2.1. Preparation of Primary Cortical Neurons

  • Dissect cortical tissue from embryonic day 16.5 (E16.5) mouse or rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).[8]

  • Digest the tissue with 0.05% Trypsin-EDTA at 37°C.[8]

  • Gently triturate the tissue to obtain a single-cell suspension.[9]

  • Plate the cells on poly-D-lysine coated culture dishes in Neurobasal medium supplemented with B27 and L-glutamine. For initial plating, 25 µM glutamate can be added.[10]

  • Culture the neurons at 37°C in a humidified 5% CO₂ incubator. Exchange half of the medium every 3-4 days.

3.2.2. Glutamate Treatment and Gacyclidine Application

  • After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1-24 hours).

  • Induce excitotoxicity by adding NMDA to the culture medium to a final concentration of 25 µM.[1]

  • Incubate for 60 minutes at 37°C.[1]

  • Wash the neurons once with fresh, warm, and pH-balanced neurobasal medium.[1]

  • Return the original conditioned medium to the wells and allow the neurons to recover for a period of 0 to 24 hours before assessing cell viability.[1]

3.2.3. Assessment of Neuroprotection

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

    • Immediately before the assay, prepare the LDH assay mixture by combining equal volumes of LDH Assay Substrate Solution, Dye Solution, and Cofactor Preparation.[1]

    • Transfer 50 µl of the culture medium from each well to a new 96-well plate.[1]

    • Add 100 µl of the LDH assay mixture to each sample.[1]

    • Incubate at room temperature, protected from light.[1]

    • Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the number of lysed cells.[1][11]

  • Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner enzyme in apoptosis.

    • Lyse the cells using a chilled cell lysis buffer.[12]

    • Incubate the lysate on ice for 10 minutes.[12]

    • Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to the cell lysate.[12][13]

    • Incubate at 37°C for 1-2 hours.[12]

    • Measure the absorbance at 400-405 nm. The absorbance is proportional to the caspase-3 activity.[12]

Clinical Administration Protocols

3.3.1. Intratympanic Injection for Tinnitus This procedure is performed by a qualified physician.

  • The patient is positioned supine with their head rotated to the contralateral side.[14]

  • The tympanic membrane is visualized using an otology microscope.[14]

  • A topical anesthetic is applied to the anteroinferior quadrant of the tympanic membrane.[14]

  • A 25-gauge spinal needle is used to inject 0.4 to 0.8 mL of the gacyclidine formulation into the middle ear space until it is full.[14]

  • The patient remains in the same position for 20-30 minutes to allow for absorption of the medication into the inner ear.[15][16]

3.3.2. Intravenous Administration for Traumatic Brain Injury This protocol is for a clinical trial setting and requires strict medical supervision.

  • Establish intravenous access in the patient.

  • This compound is administered as two intravenous doses.

  • The first dose is given within 2 hours of the trauma, and the second dose is administered 4 hours after the first.[12][13]

  • Dosages that have been studied include 2x0.001 mg/kg, 2x0.005 mg/kg, and 2x0.02 mg/kg.[12][13]

  • Continuous monitoring of vital signs, including blood pressure and heart rate, is essential throughout the administration and for a period afterward.

Summary of Quantitative Data

ParameterValueStudy TypeCitation(s)
(-)GK11 Affinity (Ki) 2.5 nMIn vitro binding assay[4]
(+)GK11 Affinity (Ki) ~25 nM (10 times lower than (-)GK11)In vitro binding assay[4]
Effective Neuroprotective Concentration 0.1 to 5.0 µMIn vitro (cortical cultures)[4]
Human IV Doses (Traumatic Brain Injury) 2x0.001 mg/kg, 2x0.005 mg/kg, 2x0.02 mg/kgClinical Trial[12][13]

Conclusion

This compound is a potent NMDA receptor antagonist with demonstrated neuroprotective effects in preclinical models. Its clinical development has focused on indications such as tinnitus and traumatic brain injury. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound.

References

Methodological & Application

Gacyclidine Hydrochloride: Application Notes and Protocols for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of gacyclidine (B1674390) hydrochloride in various neuroprotection assays. Detailed protocols for key experiments are included to facilitate the replication and further investigation of gacyclidine's neuroprotective effects.

Introduction

Gacyclidine (GK-11) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant neuroprotective properties in a variety of preclinical models of neuronal injury.[1][2][3] Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium influx that leads to excitotoxicity and neuronal cell death.[4] Gacyclidine has shown promise in models of spinal cord injury, traumatic brain injury, and cerebral ischemia.[2][5][6][7] Furthermore, it is reported to have a better safety profile than other NMDA receptor antagonists, with less evidence of neurotoxicity.[1][2]

Quantitative Data Summary

The following tables summarize the dose-response data for gacyclidine hydrochloride in key neuroprotection assays.

Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

Cell TypeInsultGacyclidine Concentration (µM)Outcome MeasureResultReference
Primary Cortical NeuronsGlutamate (B1630785)0.1 - 5.0Neuronal DeathPrevention of neuronal death[1][2]

Table 2: In Vivo Neuroprotection in Rodent Models of CNS Injury

Animal ModelInjury TypeGacyclidine Dose (mg/kg, i.v.)Outcome MeasureResultReference
RatSpinal Cord Contusion1Locomotor RecoveryMost effective dose for promoting functional recovery[8]
RatPhotochemical Spinal Cord Lesion1, 2.5, 5Motor Score, Undamaged Spinal Cord AreaDose-dependent attenuation of spinal cord damage; 1 mg/kg showed greater and more homogeneous recovery[9]
RatMedial Frontal Cortex Contusion0.03, 0.1, 0.3Morris Water Maze Performance, Neuronal Survival0.1 mg/kg resulted in the best performance compared to vehicle-treated controls[6]
RatFocal Cerebral Ischemia0.1, 0.3, 1Cortical Infarct VolumeSignificant reduction in infarct volume at all doses (45%, 55%, and 36% reduction, respectively)[7]

Signaling Pathway

Gacyclidine's neuroprotective effects are primarily mediated through the blockade of the NMDA receptor, a key player in glutamate-mediated excitotoxicity. The following diagram illustrates this signaling pathway.

Gacyclidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Gacyclidine Gacyclidine Gacyclidine->NMDAR Blocks

Gacyclidine's Mechanism of Action

Experimental Protocols

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes how to assess the neuroprotective effects of gacyclidine against glutamate-induced excitotoxicity in primary cortical neuron cultures.

Materials:

  • This compound

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated culture plates

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.

    • Culture the neurons in Neurobasal medium with supplements for at least 7 days to allow for maturation.

  • Gacyclidine Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • On the day of the experiment, dilute the gacyclidine stock solution in culture medium to final concentrations ranging from 0.1 to 5.0 µM.[1][2]

    • Replace the culture medium with the gacyclidine-containing medium and incubate for a predetermined pre-treatment time (e.g., 30 minutes).

  • Glutamate Insult:

    • Prepare a stock solution of glutamate.

    • Add glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM).

    • Incubate the cells for a specified duration (e.g., 24 hours).

  • Assessment of Neuronal Death:

    • Quantify neuronal death by measuring the release of LDH into the culture medium using a commercially available kit.

    • Follow the manufacturer's instructions for the LDH assay.

    • Measure the absorbance using a plate reader.

    • Calculate the percentage of neuroprotection relative to the glutamate-only treated control.

In_Vitro_Workflow Start Start Culture_Neurons Culture Primary Cortical Neurons Start->Culture_Neurons Pretreat Pre-treat with Gacyclidine (0.1-5.0 µM) Culture_Neurons->Pretreat Add_Glutamate Induce Excitotoxicity with Glutamate Pretreat->Add_Glutamate Incubate Incubate for 24 hours Add_Glutamate->Incubate LDH_Assay Measure Neuronal Death (LDH Assay) Incubate->LDH_Assay Analyze Analyze Data & Calculate Neuroprotection LDH_Assay->Analyze End End Analyze->End

In Vitro Neuroprotection Workflow
In Vivo Neuroprotection Assay: Spinal Cord Injury in Rats

This protocol provides a general framework for evaluating the neuroprotective effects of gacyclidine in a rat model of spinal cord injury.

Materials:

  • Adult female Sprague-Dawley rats

  • This compound

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Spinal cord contusion device

  • Behavioral assessment tools (e.g., open field for locomotor scoring)

  • Histological equipment and reagents

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the rat using an appropriate anesthetic.

    • Perform a laminectomy to expose the spinal cord at the desired vertebral level (e.g., T9-T10).

    • Induce a standardized spinal cord contusion injury using a contusion device.

  • Gacyclidine Administration:

    • Prepare a solution of this compound for intravenous (i.v.) injection.

    • Administer gacyclidine at doses ranging from 1 to 5 mg/kg.[9]

    • The optimal time for administration is within 10-30 minutes post-injury.[2][9]

  • Post-Operative Care and Behavioral Assessment:

    • Provide appropriate post-operative care, including analgesics and bladder expression.

    • Assess locomotor function at regular intervals (e.g., daily for the first week, then weekly) using a standardized scoring system (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).

  • Histological Analysis:

    • At the end of the study period, euthanize the animals and perfuse them with fixative.

    • Dissect the spinal cord and process the tissue for histological analysis.

    • Stain tissue sections to assess the lesion size, white matter sparing, and neuronal survival.

In_Vivo_Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize Surgery Perform Laminectomy & Induce SCI Anesthetize->Surgery Administer_Drug Administer Gacyclidine (1-5 mg/kg, i.v.) within 10-30 min Surgery->Administer_Drug Post_Op_Care Post-Operative Care Administer_Drug->Post_Op_Care Behavioral_Testing Behavioral Assessment (e.g., BBB score) Post_Op_Care->Behavioral_Testing Histology Euthanize & Perform Histological Analysis Behavioral_Testing->Histology Analyze Analyze Behavioral & Histological Data Histology->Analyze End End Analyze->End

In Vivo Neuroprotection Workflow

Conclusion

This compound has consistently demonstrated dose-dependent neuroprotective effects in both in vitro and in vivo models of neuronal injury. The provided protocols offer a foundation for further research into the therapeutic potential of this compound. Researchers should optimize these protocols based on their specific experimental goals and available resources. The favorable safety profile of gacyclidine, coupled with its efficacy in preclinical models, warrants continued investigation for its potential clinical application in neurotraumatic and neurodegenerative disorders.

References

Gacyclidine Hydrochloride: Application Notes and Protocols for Organophosphorus Poisoning Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gacyclidine (B1674390) hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant neuroprotective potential in the context of organophosphorus (OP) poisoning, particularly against highly toxic nerve agents like soman.[1][2] Organophosphate poisoning leads to an accumulation of acetylcholine (B1216132), causing a cholinergic crisis and excitotoxicity, where excessive glutamate (B1630785) stimulation of NMDA receptors results in neuronal damage and death. Gacyclidine hydrochloride offers a therapeutic strategy to mitigate this secondary neuronal damage that conventional treatments often fail to prevent.[1]

These application notes provide a summary of the current research, experimental protocols, and the underlying mechanism of action of this compound in OP poisoning research.

Data Presentation

ParameterSpeciesOrganophosphateGacyclidine HCl DoseRoute of AdministrationKey FindingsReference
Neuroprotection Cynomolgus MonkeySoman (8 x LD50)0.1 mg/kgIntravenous (IV)Prevented mortality, seizures, and neuropathology when administered 45 minutes after poisoning in conjunction with conventional treatment.[3]
Neuroprotection RatSomanNot SpecifiedNot SpecifiedAttenuated seizure-induced neuropathology.[4]
Toxicity Study RatNone1, 5, 10, 20 mg/kgIntravenous (IV)No necrotic neurons detected at these doses, indicating low neurotoxicity compared to other NMDA antagonists.[1]

Signaling Pathways

Organophosphorus Poisoning and Excitotoxicity

Organophosphorus compounds irreversibly inhibit acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in overstimulation of muscarinic and nicotinic receptors, causing the acute symptoms of cholinergic crisis. In the central nervous system, this hyperexcitation leads to seizures, which in turn trigger a massive release of the excitatory neurotransmitter glutamate. Glutamate overactivates NMDA receptors, leading to an excessive influx of calcium ions (Ca2+) into neurons. This calcium overload activates various downstream signaling cascades, resulting in neuronal damage and apoptosis, a process known as excitotoxicity.

OP_Poisoning_Pathway OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Increased Accumulation Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Overstimulation Seizures Seizures Receptors->Seizures Glutamate Glutamate Release Seizures->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Gacyclidine_MOA cluster_0 Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Prevents Gacyclidine Gacyclidine HCl Gacyclidine->NMDA_R Blockade Neuroprotection Neuroprotection Reduced Excitotoxicity Reduced Excitotoxicity Reduced Excitotoxicity->Neuroprotection Primate_Protocol_Workflow acclimatization 1. Acclimatization & Baseline Monitoring soman_exposure 2. Soman Exposure (8 x LD50, subcutaneous) acclimatization->soman_exposure antidote_admin 3. Immediate Standard Antidote Administration (IM) soman_exposure->antidote_admin gacyclidine_admin 4. Gacyclidine HCl Administration (0.1 mg/kg, IV) at 45 min post-exposure antidote_admin->gacyclidine_admin monitoring 5. Continuous Monitoring (EEG, clinical signs) gacyclidine_admin->monitoring recovery 6. Long-term Observation & Recovery Assessment monitoring->recovery histopathology 7. Histopathological Analysis of Brain Tissue recovery->histopathology

References

Gacyclidine Hydrochloride: Application Notes and Protocols for Neuronal Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gacyclidine (B1674390) hydrochloride in neuronal calcium imaging studies. Gacyclidine, a phencyclidine derivative, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[1][2][3] Understanding its effect on intracellular calcium dynamics is crucial for elucidating its neuroprotective potential.[1][2][4]

Mechanism of Action

Gacyclidine exerts its effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[1][2] This binding event blocks the influx of calcium ions (Ca2+) that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine to the receptor.[3] The overactivation of NMDA receptors and subsequent excessive calcium influx are implicated in excitotoxic neuronal cell death, a hallmark of various neurological disorders.[3][5] By blocking this influx, gacyclidine demonstrates neuroprotective properties.[1][2][4]

Quantitative Data Summary

While direct quantitative data for gacyclidine's effect on NMDA-induced calcium influx from a single study is limited, data from related non-competitive NMDA receptor antagonists and binding affinity studies provide valuable insights into its expected potency.

Table 1: Binding Affinities of Gacyclidine and Related Compounds for the NMDA Receptor

CompoundReceptor Binding Affinity (Ki, nM)Notes
Gacyclidine (racemic)Not explicitly stated in reviewed literatureA phencyclidine derivative.[1]
(-)GK11 (Gacyclidine enantiomer)2.5Exhibits affinity similar to dizocilpine (B47880) (MK-801).[1]
(+)GK11 (Gacyclidine enantiomer)~25Has a 10-fold lower affinity than the (-)enantiomer.[1]
Dizocilpine (MK-801)~3A potent and well-characterized non-competitive NMDA receptor antagonist.
Phencyclidine (PCP)~50The parent compound for this class of antagonists.

Table 2: Expected Inhibitory Effects of Gacyclidine on NMDA-Mediated Calcium Influx (Based on Analogues)

Due to the lack of direct IC50 values for gacyclidine on calcium influx in the reviewed literature, this table presents data for the closely related compound phencyclidine (PCP) and the potent antagonist MK-801 to provide an expected range of activity for gacyclidine.

CompoundConcentration% Inhibition of NMDA-induced Calcium InfluxCell Type
Phencyclidine (PCP)10 µM~67%Cultured neocortical neurons
Dizocilpine (MK-801)1 µM>90%Cultured cortical neurons
Gacyclidine (Expected) 0.1 - 5.0 µM Dose-dependent inhibition Primary cortical cultures (prevents glutamate-induced neuronal death)[1]

Signaling Pathway and Experimental Workflow

Gacyclidine's Mechanism of Action on the NMDA Receptor

Gacyclidine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Gacyclidine Gacyclidine Ion_Channel Ion Channel Gacyclidine->Ion_Channel Blocks NMDA_Receptor->Ion_Channel Activates Calcium Ca²⁺ Ion_Channel->Calcium Allows Influx Excitotoxicity Excitotoxicity Calcium->Excitotoxicity Leads to

Caption: Gacyclidine blocks the NMDA receptor ion channel, preventing calcium influx.

Experimental Workflow for Neuronal Calcium Imaging

Calcium_Imaging_Workflow A 1. Neuronal Cell Culture (e.g., primary cortical neurons) B 2. Fura-2 AM Loading (Calcium indicator dye) A->B C 3. Baseline Fluorescence Measurement (Excitation at 340nm & 380nm) B->C D 4. NMDA Receptor Stimulation (Application of NMDA/Glycine) C->D E 5. Gacyclidine Hydrochloride Application (Incubation with antagonist) D->E F 6. Post-treatment Fluorescence Measurement (Excitation at 340nm & 380nm) E->F G 7. Data Analysis (Calculate 340/380 ratio to determine [Ca²⁺]i) F->G

Caption: Workflow for assessing gacyclidine's effect on neuronal calcium.

Experimental Protocols

This section details the methodologies for key experiments to investigate the effect of this compound on neuronal calcium imaging.

Protocol 1: Primary Neuronal Cell Culture
  • Preparation of Culture Plates: Coat sterile glass coverslips with poly-L-lysine (0.1 mg/mL in sterile water) for at least 1 hour at 37°C. Rinse three times with sterile water and allow to air dry.

  • Tissue Dissociation: Dissect cortices from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS). Mince the tissue and incubate in a solution of 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Cell Plating: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the prepared coverslips at a density of 2 x 10^5 cells/cm².

  • Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 10-14.

Protocol 2: Fura-2 AM Calcium Imaging

This protocol is adapted from established methods for ratiometric calcium imaging in cultured neurons.[6][7][8]

  • Fura-2 AM Loading Solution Preparation: Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO). On the day of the experiment, dilute the stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Cell Loading:

    • Wash the neuronal cultures twice with pre-warmed HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Imaging Setup:

    • Place the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a xenon arc lamp, a filter wheel for alternating excitation wavelengths (340 nm and 380 nm), and a cooled CCD camera.

    • Maintain the cells in HBSS at room temperature.

  • Image Acquisition:

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, with emission collected at 510 nm. Capture images every 2-5 seconds.

    • Establish a stable baseline for at least 2 minutes.

  • NMDA Receptor Stimulation:

    • Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in HBSS to induce a robust increase in intracellular calcium.

    • Record the fluorescence changes for 5-10 minutes.

  • This compound Application:

    • Wash out the NMDA/glycine solution with HBSS.

    • Perfuse the cells with a solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) for 5-10 minutes.

    • Re-apply the NMDA/glycine solution in the continued presence of this compound.

    • Record the fluorescence changes to determine the inhibitory effect of gacyclidine.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration ([Ca2+]i).

    • Quantify the peak amplitude of the calcium response before and after gacyclidine application to determine the percentage of inhibition.

Protocol 3: Dose-Response Analysis
  • Follow the procedures outlined in Protocol 2.

  • Apply a range of this compound concentrations (e.g., from 1 nM to 100 µM) to different sets of neuronal cultures.

  • For each concentration, determine the percentage of inhibition of the NMDA-induced calcium influx.

  • Plot the percentage of inhibition against the logarithm of the gacyclidine concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of gacyclidine required to inhibit 50% of the NMDA-induced calcium response.

By following these protocols, researchers can effectively investigate the impact of this compound on neuronal calcium signaling, providing valuable data for drug development and a deeper understanding of its neuroprotective mechanisms.

References

Application Notes and Protocols for Gacyclidine Hydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Gacyclidine hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in patch clamp electrophysiology studies. The protocols outlined below are designed to facilitate the investigation of Gacyclidine's effects on NMDA receptor-mediated currents, crucial for neuroscience research and the development of novel therapeutics for neurological disorders.

Introduction to this compound

Gacyclidine (also known as GK-11) is a phencyclidine derivative that acts as a use-dependent, non-competitive antagonist at the NMDA receptor. It exhibits neuroprotective properties with a potentially lower incidence of neurotoxic side effects compared to other antagonists like MK-801.[1] Gacyclidine has shown promise in models of neurotrauma and tinnitus. Its mechanism of action involves blocking the ion channel pore of the NMDA receptor, thereby inhibiting calcium influx, a key event in excitotoxicity.

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block. Upon activation, the channel opens, allowing the influx of sodium (Na⁺) and calcium (Ca²⁺) ions.

Gacyclidine, as a non-competitive antagonist, does not compete with glutamate or glycine (B1666218) for their binding sites. Instead, it binds to a site within the ion channel pore, physically obstructing the flow of ions. This "open-channel block" mechanism means that Gacyclidine can only access its binding site when the receptor is in its active, open state.

Quantitative Data: this compound Activity

The inhibitory potency of this compound on NMDA receptor currents has been characterized using patch clamp electrophysiology. The half-maximal inhibitory concentration (IC₅₀) is dependent on the subunit composition of the NMDA receptor.

CompoundNMDA Receptor SubtypeCell TypeIC₅₀Reference
Gacyclidine (GK-11) NR1a/NR2BRecombinant~6-fold lower than MK-801[1]
Gacyclidine (GK-11) NR1a/NR2ARecombinantSimilar affinity to MK-801 (incomplete block)[1]
MK-801 NativeCultured Superior Colliculus Neurons0.14 ± 0.04 µM[2]

Note: The exact IC₅₀ of Gacyclidine on NR1a/NR2B receptors from the primary reference is stated relative to MK-801. Based on the provided MK-801 IC₅₀, the estimated IC₅₀ for Gacyclidine on NR1a/NR2B receptors would be in the low nanomolar range.

Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for Gacyclidine.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential NMDA_R NMDA Receptor Glutamate_release->NMDA_R Glutamate AMPA_R AMPA Receptor Glutamate_release->AMPA_R Glutamate Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R->NMDA_R Depolarization (removes Mg²⁺ block) Signaling_cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_cascade Gacyclidine Gacyclidine Gacyclidine->NMDA_R Blocks Pore

NMDA receptor signaling pathway and Gacyclidine's mechanism of action.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on NMDA receptor-mediated currents using whole-cell patch clamp electrophysiology.

Protocol 1: Whole-Cell Voltage-Clamp Recordings from Cultured Hippocampal Neurons

This protocol is adapted from methodologies used for studying NMDA receptor antagonists in primary neuronal cultures.

1. Cell Culture:

  • Culture primary hippocampal neurons from embryonic day 18 (E18) rat or mouse embryos on poly-D-lysine coated glass coverslips.

  • Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Use neurons for recording between 12 and 16 days in vitro.

2. Solutions:

  • External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm. Prepare a Mg²⁺-free version to maximize NMDA receptor currents, or include 0.5-1 mM MgCl₂ to study voltage-dependent block.

  • Internal Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to 290-300 mOsm. Cesium is used to block potassium channels.

3. This compound Application:

  • Prepare a stock solution of this compound (e.g., 10 mM in water) and dilute to final concentrations in the external solution on the day of the experiment.

  • Apply Gacyclidine via a fast-perfusion system to allow for rapid solution exchange.

4. Electrophysiological Recording:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Obtain whole-cell patch clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance).

  • Clamp the neuron at a holding potential of -60 mV or -70 mV.

  • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a baseline inward current.

  • After establishing a stable baseline, co-apply NMDA/glycine with varying concentrations of Gacyclidine to determine the dose-dependent inhibition.

  • To study the use-dependent nature of the block, apply Gacyclidine in the absence of agonists, followed by co-application with agonists.

Protocol 2: Recordings from Recombinant NMDA Receptors in HEK293 Cells

This protocol allows for the study of Gacyclidine's effects on specific NMDA receptor subunit combinations.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., NR1a and NR2A or NR2B) and a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Replate cells onto poly-D-lysine coated coverslips 24 hours post-transfection and use for recording 24-48 hours later.

2. Solutions:

  • External Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 EDTA, and 0.1 glycine. Adjust pH to 7.2 with NaOH.

  • Internal Solution: (in mM) 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

3. This compound Application:

  • As described in Protocol 1.

4. Electrophysiological Recording:

  • Similar to Protocol 1, identify transfected cells by fluorescence.

  • Hold the cell at a negative potential (e.g., -60 mV).

  • Apply glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to activate the recombinant NMDA receptors.

  • Co-apply Gacyclidine at various concentrations to construct a dose-response curve and determine the IC₅₀.

Experimental Workflow

The following diagram outlines the general workflow for a patch clamp experiment investigating Gacyclidine.

Workflow A Cell Preparation (Neuronal Culture or HEK293 Transfection) D Establish Whole-Cell Configuration A->D B Prepare Solutions (Internal, External, Gacyclidine) B->D C Pull & Fire-Polish Patch Pipettes C->D E Record Baseline NMDA Currents D->E F Apply Gacyclidine + NMDA/Glycine E->F G Record Inhibited Currents F->G H Washout & Record Recovery F->H Repeat for different concentrations G->H I Data Analysis (Dose-Response Curve, IC₅₀) H->I

General workflow for a patch clamp experiment with Gacyclidine.

References

Gacyclidine Hydrochloride in Spinal Cord Injury: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gacyclidine (B1674390) hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in animal models of spinal cord injury (SCI). The following sections detail the mechanism of action, experimental protocols, and key quantitative findings from preclinical studies, offering a valuable resource for designing and conducting further research in this area.

Mechanism of Action: Targeting Excitotoxicity

Following a traumatic spinal cord injury, a secondary wave of damage is initiated by a massive release of the excitatory neurotransmitter glutamate (B1630785).[1][2] This overstimulation of glutamate receptors, particularly the NMDA receptor, leads to an excessive influx of calcium ions into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in neuronal death and tissue damage.[3] This process is known as excitotoxicity.

Gacyclidine hydrochloride exerts its neuroprotective effects by acting as a non-competitive antagonist at the NMDA receptor.[4] By blocking the ion channel of the receptor, gacyclidine prevents the excessive influx of calcium, thereby mitigating the downstream neurotoxic cascade. This intervention helps to preserve neuronal tissue, reduce the size of the lesion, and ultimately improve functional outcomes after spinal cord injury.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in rat models of spinal cord injury.

Table 1: Effects of Gacyclidine on Motor Function Recovery

Treatment GroupTime PointMotor Score (e.g., BBB scale)Statistical SignificanceReference
Saline ControlDay 18Lower-[1]
Gacyclidine (1 mg/kg, 10 min post-injury)Day 18Higherp < 0.0125[1]
Saline ControlNot specifiedSlower recovery-[2]
Gacyclidine (1 mg/kg, 10 min post-injury)Not specifiedReduced time to full locomotor recovery by halfNot specified[2]
Saline ControlDay 18Lower-[5]
Gacyclidine (1, 2.5, or 5 mg/kg, 10 min post-injury)Day 18HigherNot specified[5]
Gacyclidine (1 mg/kg, 10 and 30 min post-injury)Day 18HigherNot specified[5]

Table 2: Histopathological and Electrophysiological Outcomes

Treatment GroupOutcome MeasureResultStatistical SignificanceReference
Saline ControlUndamaged spinal cord area at injury epicenterSmaller-[1]
Gacyclidine (1 mg/kg, 10 min post-injury)Undamaged spinal cord area at injury epicenterLargerp < 0.0125[1]
Saline ControlSomatosensory Evoked Potential (SSEP) amplitudesLower-[1]
Gacyclidine (1 mg/kg, 10 min post-injury)Somatosensory Evoked Potential (SSEP) amplitudesHigherNot specified[1]
Dizocilpine (MK-801) and Cerestat (CNS-1102)Cystic cavity reduction and astrogliosisPartial-[2]
GacyclidineCystic cavity reduction and astrogliosisMore effective than Dizocilpine and CerestatNot specified[2]
Saline ControlUndamaged spinal cord area at injury epicenterSmaller-[5]
Gacyclidine (1, 2.5, or 5 mg/kg, 10 min post-injury)Undamaged spinal cord area at injury epicenterLargerNot specified[5]
Gacyclidine (1 mg/kg)Prevention of lesion extension above the injuryObservedNot specified[5]
Saline ControlSomatosensory Evoked Potential (SSEP) amplitudesLower-[5]
Gacyclidine treated groupsSomatosensory Evoked Potential (SSEP) amplitudesHigherNot specified[5]

Experimental Protocols

Animal Model and Spinal Cord Injury Induction

1. Animal Model:

  • Species: Adult female Sprague-Dawley or Wistar rats are commonly used.[6][7]

  • Weight: 250-300g.[6]

  • Housing: Animals should be housed in a controlled environment with ad libitum access to food and water.[8] Post-operative care guidelines for animals with spinal cord injury should be strictly followed.[9]

2. Anesthesia:

  • Anesthesia is typically induced with an intraperitoneal (IP) or intramuscular (IM) injection of a ketamine/xylazine cocktail (e.g., Ketamine 50 mg/kg and Xylazine 5 mg/kg).[6][10] Anesthesia should be maintained throughout the surgical procedure.

3. Surgical Procedure (Laminectomy):

  • The dorsal area over the thoracic spine (typically T9-T10) is shaved and aseptically prepared.[6]

  • A midline incision is made, and the paraspinal muscles are retracted to expose the vertebral column.

  • A laminectomy is performed at the desired level (e.g., T9) to expose the spinal cord, keeping the dura mater intact.[8]

4. Spinal Cord Injury Model:

  • Contusion Injury (Weight-Drop Method): This is a clinically relevant model of SCI.[11]

    • A standardized weight (e.g., 10 g) is dropped from a specific height (e.g., 25 or 50 mm) onto the exposed dura mater using an impactor device (e.g., NYU impactor).[8][12] This creates a reproducible, graded injury.

  • Photochemical Injury: This model induces a vascular lesion in the spinal cord.[5]

    • A photosensitive dye (e.g., Rose Bengal) is administered intravenously.

    • A specific wavelength of light is then focused on the exposed spinal cord, leading to the formation of singlet oxygen and subsequent endothelial damage, thrombosis, and ischemic injury.

This compound Administration
  • Formulation: this compound is dissolved in a sterile saline solution.

  • Dosage: The most effective dose reported in several studies is 1 mg/kg.[1][2][5] Dose-response studies have also been conducted with 2.5 and 5 mg/kg.[5]

  • Route of Administration: Intravenous (i.v.) injection is the standard route for acute administration.[1]

  • Timing of Administration: Gacyclidine is most effective when administered shortly after injury. The optimal time window appears to be within 10 to 30 minutes post-SCI.[1][4][5] Administration at later time points (60 and 120 minutes) is less effective.[1][5]

Outcome Measures

1. Behavioral Assessment:

  • Locomotor Function: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method to assess hindlimb motor function recovery in rats.[13] Scores are typically recorded at regular intervals (e.g., days 1, 7, 14, 21, and 28) post-injury.[6]

  • Inclined Plane Stability: This test measures the animal's ability to maintain its position on a progressively steepening plane, providing another measure of motor and sensory function.[5]

2. Electrophysiological Assessment:

  • Somatosensory Evoked Potentials (SSEPs): SSEPs are used to assess the integrity of the sensory pathways in the spinal cord. Electrodes are placed to stimulate a peripheral nerve (e.g., the tibial nerve) and record the resulting electrical activity in the cerebral cortex.[1][5]

3. Histological Analysis:

  • At the end of the study period, animals are euthanized, and the spinal cord tissue is harvested.

  • The spinal cord is sectioned and stained (e.g., with Hematoxylin and Eosin or specific immunohistochemical markers) to assess:

    • Lesion Size/Volume: The cross-sectional area of the spinal cord at the epicenter of the injury, as well as rostral and caudal to it, is measured to quantify the extent of tissue damage and preservation.[1][5]

    • Neuronal Survival: Staining for neuronal markers (e.g., NeuN) can be used to count surviving neurons in the perilesional area.[14]

    • Astrogliosis: Glial fibrillary acidic protein (GFAP) staining is used to assess the extent of reactive astrogliosis and glial scar formation.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by gacyclidine and a typical experimental workflow for its evaluation in a rat model of SCI.

Gacyclidine_Mechanism_of_Action cluster_pathway Excitotoxicity Pathway SCI Spinal Cord Injury Glutamate Excessive Glutamate Release SCI->Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Gacyclidine Gacyclidine HCl Ca_Influx Massive Ca2+ Influx NMDA_R->Ca_Influx Neuroprotection Neuroprotection (Improved Outcomes) Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Influx->Excitotoxicity Gacyclidine->NMDA_R Blocks Gacyclidine->NMDA_R

Caption: Mechanism of action of gacyclidine in SCI.

Experimental_Workflow Animal_Prep Animal Preparation (Rat Model, Anesthesia) SCI_Induction Spinal Cord Injury Induction (Contusion or Photochemical) Animal_Prep->SCI_Induction Treatment Gacyclidine HCl Administration (1 mg/kg, i.v., 10-30 min post-SCI) SCI_Induction->Treatment Behavioral Behavioral Assessment (BBB, Inclined Plane) Treatment->Behavioral Post-injury Monitoring Electrophysiology Electrophysiological Recording (SSEPs) Treatment->Electrophysiology Terminal Experiment Histology Histological Analysis (Lesion Volume, Neuronal Survival) Treatment->Histology Terminal Experiment Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Electrophysiology->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for gacyclidine in SCI models.

References

Gacyclidine Hydrochloride for Traumatic Brain Injury Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of gacyclidine (B1674390) hydrochloride in preclinical and clinical research for traumatic brain injury (TBI). It includes detailed application notes, experimental protocols, and a summary of key quantitative data to facilitate further investigation into this neuroprotective agent.

Introduction

Gacyclidine (GK-11) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has shown promise as a neuroprotective agent in the context of traumatic brain injury.[1][2] TBI triggers a cascade of secondary injury mechanisms, including excitotoxicity, which is primarily mediated by the overactivation of NMDA receptors due to excessive glutamate (B1630785) release. By blocking the NMDA receptor, gacyclidine aims to mitigate this excitotoxic damage, thereby preserving neuronal tissue and improving functional outcomes.

Data Presentation

The following tables summarize the quantitative data from a key multicenter, double-blind, placebo-controlled pilot trial of gacyclidine in patients with acute traumatic brain injury.[2][3][4]

Table 1: Gacyclidine Clinical Trial Dosage and Administration

ParameterDetails
Drug Gacyclidine Hydrochloride
Dosage Groups Placebo, 0.01 mg/kg, 0.02 mg/kg, 0.04 mg/kg
Administration Route Intravenous (IV) Injection
Dosing Schedule Two IV doses administered. The first dose was given within 2 hours of the trauma, and the second dose 4 hours after the first.[2][3][4]
Vehicle Reconstituted freeze-dried product (0.1 ml/kg per injection)[2]

Table 2: Patient Demographics and Baseline Characteristics in Clinical Trial

CharacteristicPlacebo (n=12)0.01 mg/kg (n=11)0.02 mg/kg (n=13)0.04 mg/kg (n=12)
Mean Age (years) 33.831.534.935.8
Sex (% male) 83.3%81.8%84.6%91.7%
Initial GCS (mean) 5.86.05.85.7
Initial CT-Scan Score (mean) 2.82.82.92.8

GCS: Glasgow Coma Scale; CT: Computed Tomography. Data is derived from a pilot clinical trial and is intended for informational purposes.[2]

Table 3: Clinical Trial Efficacy Outcomes

Outcome MeasurePlacebo0.01 mg/kg0.02 mg/kg0.04 mg/kg
Favorable Outcome (D90) 58.3%54.5%61.5%75.0%
Favorable Outcome (D365) 66.7%63.6%69.2%83.3%

Favorable outcome was defined as a Glasgow Outcome Scale score of 4 or 5. A logistic regression model suggested a beneficial long-term effect with the best dose-result in the 0.04mg/kg treated group.[2][3][4]

Experimental Protocols

Preclinical Research: Rodent Models of TBI

1. Animal Model: Lateral Fluid Percussion Injury (FPI) in Rats

The lateral FPI model is a widely used and well-characterized method for inducing a combination of focal and diffuse brain injury, mimicking many aspects of human TBI.

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation:

    • Secure the rat in a stereotactic frame.

    • Make a midline scalp incision and retract the soft tissues to expose the skull.

    • Perform a craniotomy (typically 4-5 mm in diameter) over the parietal cortex, lateral to the sagittal suture.

    • Securely attach an injury hub (e.g., a Luer-Lock fitting) to the skull over the exposed dura using dental acrylic.

  • Injury Induction:

    • Connect the injury hub to a fluid percussion device.

    • Deliver a fluid pulse of a specific pressure (e.g., 2.0-2.5 atm) to the dura mater.

    • Immediately after the injury, disconnect the rat from the device and suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.

2. Gacyclidine Administration Protocol (Intravenous)

  • Drug Preparation: Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., 0.9% saline). The concentration should be calculated based on the desired dosage and the weight of the animal.

  • Administration:

    • Within a specified time window post-TBI (e.g., 10-30 minutes for optimal effect), administer the gacyclidine solution via a lateral tail vein.[5][6]

    • The injection can be given as a bolus or a slow infusion, depending on the experimental design.

    • A typical intravenous dose in preclinical studies is around 1 mg/kg.[7]

  • Control Group: Administer the vehicle solution to the control group using the same volume and rate of administration.

3. Behavioral Assessment: Morris Water Maze (MWM)

The MWM is used to assess spatial learning and memory deficits following TBI.

  • Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one of the four quadrants.

  • Acquisition Phase:

    • For several consecutive days (e.g., 5 days), conduct multiple trials per day where the rat is placed in the pool from different starting positions and must find the hidden platform.

    • Record the latency (time) to find the platform and the path length.

  • Probe Trial:

    • On the day following the last acquisition trial, remove the platform from the pool.

    • Allow the rat to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

4. Histological Assessment

  • Tissue Preparation: At a predetermined time point post-injury, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Sectioning: Collect the brains and prepare coronal sections using a cryostat or vibratome.

  • Staining:

    • Nissl Staining: To assess neuronal loss and overall brain morphology.

    • Immunohistochemistry: Use specific antibodies to label markers of neuronal injury (e.g., Fluoro-Jade), astrogliosis (e.g., GFAP), and microglial activation (e.g., Iba1).

  • Quantification: Quantify the lesion volume, neuronal cell counts in specific brain regions (e.g., hippocampus), and the density of glial cells using image analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gacyclidine_TBI_Signaling_Pathway TBI Traumatic Brain Injury Glutamate Excessive Glutamate Release TBI->Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Leads to Gacyclidine Gacyclidine HCl Gacyclidine->NMDAR Blocks Neuroprotection Neuroprotection Gacyclidine->Neuroprotection Downstream Downstream Pathological Cascades Ca_Influx->Downstream Mitochondrial Mitochondrial Dysfunction Downstream->Mitochondrial Oxidative Oxidative Stress (ROS Production) Downstream->Oxidative Enzyme Activation of Proteases & Nucleases Downstream->Enzyme Apoptosis Apoptosis Mitochondrial->Apoptosis Oxidative->Apoptosis Enzyme->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Neuroprotection->Neuronal_Death Prevents Preclinical_TBI_Workflow Animal_Model TBI Animal Model (e.g., Fluid Percussion Injury) Gacyclidine_Admin Gacyclidine HCl Administration (Intravenous) Animal_Model->Gacyclidine_Admin Post-injury Behavioral Behavioral Assessment (e.g., Morris Water Maze) Gacyclidine_Admin->Behavioral Recovery Period Histological Histological Analysis (e.g., Lesion Volume, Neuronal Counts) Gacyclidine_Admin->Histological Terminal Endpoint Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Histological->Data_Analysis

References

Troubleshooting & Optimization

Gacyclidine Hydrochloride In Vivo Administration: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gacyclidine (B1674390) hydrochloride in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving Gacyclidine hydrochloride for in vivo administration?

A1: this compound is water-soluble and is typically prepared in an aqueous solution for in vivo administration. Sterile, isotonic saline (0.9% NaCl) is a commonly used and recommended vehicle to ensure physiological compatibility.

Q2: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?

A2: Precipitation in your this compound solution can be due to several factors:

  • Concentration Exceeding Solubility: While this compound is water-soluble, its solubility in saline at a neutral pH may have limits. If you are preparing a highly concentrated solution, you may be exceeding its solubility.

  • pH of the Solution: The pH of the vehicle can influence the solubility of the compound. Ensure the pH of your saline is within a physiological range (around 7.4).

  • Temperature: The temperature of the solution can affect solubility. Gently warming the solution may help in dissolving the compound. However, ensure that the temperature is not too high to cause degradation.

  • Purity of the Compound: Impurities in the this compound powder could lead to precipitation.

Troubleshooting Steps:

  • Check the concentration: Try preparing a more dilute solution.

  • Adjust pH: If you suspect a pH issue, you can consider using a buffered saline solution (e.g., Phosphate Buffered Saline - PBS) at a physiological pH.

  • Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid dissolution.

  • Freshly Prepare Solutions: It is always recommended to prepare the solution fresh on the day of the experiment to minimize the chances of precipitation and degradation.

Q3: What is the recommended storage condition for this compound solutions?

A3: For optimal stability, it is recommended to prepare this compound solutions fresh before each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For long-term storage, it is advisable to store the compound as a dry powder at -20°C.

Troubleshooting Guide

Issue 1: Inconsistent or lack of expected pharmacological effect.

Possible Cause Troubleshooting Action
Incorrect Dose Verify your dose calculations. A study on rats with medial frontal cortex contusions showed that a dosage of 0.1 mg/kg (i.v.) was more effective than 0.03 mg/kg or 0.3 mg/kg.[1] Another study on spinal cord injury in rats found 1 mg/kg (i.v.) to be effective.[2]
Improper Administration Ensure the intravenous injection was successful. Accidental subcutaneous or intramuscular injection will alter the pharmacokinetics and reduce the immediate bioavailability. Review your injection technique and consider using a catheter for more reliable administration.
Degradation of the Compound Prepare fresh solutions for each experiment. If using a stored solution, ensure it was stored properly (protected from light, at the correct temperature) and for a limited time.
Timing of Administration The therapeutic window for Gacyclidine's neuroprotective effects can be narrow. Optimal protection is often achieved when administered shortly after the injury. For instance, in a rat model of spinal cord lesion, administration 10 minutes after injury showed better outcomes compared to later time points.[2]

Issue 2: Observed adverse effects in experimental animals.

Possible Cause Troubleshooting Action
High Dose Gacyclidine is reported to be less neurotoxic than other NMDA receptor antagonists like MK-801.[3][4] However, at higher doses, some cellular changes have been observed. In rats, doses of 1, 5, and 10 mg/kg (i.v.) did not result in detectable necrotic neurons, but at 20 mg/kg, some cytoplasmic or intramitochondrial vacuoles were seen.[3][4] Consider reducing the dose if adverse effects are observed.
Rapid Infusion Rate A rapid intravenous infusion can lead to a sudden high concentration of the drug in the circulation, potentially causing adverse cardiovascular or central nervous system effects. Administer the injection slowly over a defined period.
Vehicle-Related Effects While saline is generally well-tolerated, ensure the vehicle is sterile and isotonic. If using a different vehicle, verify its biocompatibility for in vivo administration.

Quantitative Data Summary

The following table summarizes reported in vivo doses of this compound and their observed effects in rats.

Dose (mg/kg, i.v.)Animal ModelObserved EffectsCitation
0.03, 0.1, 0.3Medial Frontal Cortex Contusion0.1 mg/kg showed better performance in the Morris water maze compared to 0.03 and 0.3 mg/kg.[1][1]
1Spinal Cord ContusionImproved walking recovery when administered 10 minutes after injury.[2][2]
1, 5, 10-No necrotic neurons detected.[3][4]
20-Presence of a few cytoplasmic or intramitochondrial vacuoles.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intravenous Injection

  • Materials:

    • This compound powder

    • Sterile, pyrogen-free isotonic saline (0.9% NaCl)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • On the day of the experiment, bring the this compound powder to room temperature.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile saline to the tube to achieve the desired final concentration.

    • Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Visually inspect the solution for any particulate matter.

    • Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube or vial to ensure sterility and remove any potential micro-precipitates.

    • Keep the prepared solution on ice and protected from light until administration.

Protocol 2: Intravenous (Tail Vein) Administration of this compound in Rats

  • Materials:

    • Prepared this compound solution

    • Rat restrainer

    • Heat lamp or warm water bath

    • 27-30 gauge needles with syringes (e.g., insulin (B600854) syringes)

    • 70% ethanol (B145695)

    • Gauze pads

  • Procedure:

    • Warm the rat's tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.

    • Place the rat in a suitable restrainer, allowing access to the tail.

    • Clean the tail with a 70% ethanol wipe.

    • Identify one of the lateral tail veins.

    • Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or the other vein.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Visualizations

Gacyclidine_Workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration weigh Weigh Gacyclidine HCl dissolve Dissolve in Sterile Saline weigh->dissolve 1. Add Vehicle filter Sterile Filter (0.22 µm) dissolve->filter 2. Ensure Sterility restrain Restrain Animal filter->restrain 3. Prepare for Injection inject Intravenous Injection restrain->inject 4. Administer Drug monitor Monitor Animal inject->monitor 5. Post-injection Observation

Caption: Experimental workflow for this compound administration.

NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Ion Channel Ca_ion Ca²⁺ NMDA_Receptor:ion_channel->Ca_ion Influx (blocked by Gacyclidine) Glutamate_Site Glutamate Binding Site Glutamate_Site->NMDA_Receptor Activates Glycine_Site Glycine Co-agonist Site Glycine_Site->NMDA_Receptor Co-activates PCP_Site Gacyclidine Binding Site (in channel) PCP_Site->NMDA_Receptor:ion_channel Glutamate Glutamate Glutamate->Glutamate_Site Binds Gacyclidine Gacyclidine Gacyclidine->PCP_Site Blocks Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream Initiates

Caption: Gacyclidine's mechanism as a non-competitive NMDA receptor antagonist.

References

Gacyclidine Hydrochloride Neuroprotection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Gacyclidine hydrochloride dosage for neuroprotection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for neuroprotection?

Gacyclidine is a phencyclidine derivative that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its neuroprotective effects are primarily attributed to its ability to block excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to cell death following central nervous system (CNS) injuries.[2] Additionally, Gacyclidine has been observed to interact with "non-NMDA" binding sites, which may contribute to its neuroprotective profile and lower neurotoxicity compared to other NMDA receptor antagonists like MK-801.[1][3]

Q2: What are the key differences between Gacyclidine and other NMDA receptor antagonists like MK-801?

Gacyclidine exhibits a significantly lower in vivo neurotoxicity compared to MK-801.[1][3] Studies in rats have shown that even at high doses, Gacyclidine does not induce the neuronal necrosis observed with MK-801.[1][3] This improved safety profile is a key advantage for its potential therapeutic use.

Q3: In what experimental models has Gacyclidine demonstrated neuroprotective efficacy?

Gacyclidine has shown dose- and time-dependent neuroprotective effects in various preclinical models of CNS injury, including:

  • Spinal Cord Injury (SCI): Both contusive and photochemical lesion models in rats have demonstrated that Gacyclidine can reduce lesion size and improve functional recovery.[4][5]

  • Traumatic Brain Injury (TBI): In rat models of TBI, Gacyclidine has been shown to improve behavioral outcomes and enhance neuronal survival.[1][3]

  • Glutamate-Induced Neuronal Death: In primary cortical cultures, Gacyclidine effectively prevents neuronal death induced by glutamate (B1630785) exposure.[1][3]

Q4: What is the optimal therapeutic window for Gacyclidine administration post-injury?

The therapeutic window for Gacyclidine is critical for its neuroprotective efficacy. Studies in both SCI and TBI models indicate that optimal protection is achieved when Gacyclidine is administered between 0 and 30 minutes after the initial injury.[1][3]

Q5: How should this compound be prepared for in vivo and in vitro experiments?

For intravenous (i.v.) administration in animal models, this compound is typically dissolved in a sterile saline solution. For in vitro studies, it can be dissolved in an appropriate buffer for cell culture experiments. It is crucial to ensure the compound is fully dissolved and the solution is sterile before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Neuroprotective Effect Dosage too low: The administered dose may be insufficient to achieve a therapeutic concentration in the CNS.Consult the dose-response tables below. In rats, effective intravenous doses for neuroprotection in SCI and TBI models typically range from 0.1 mg/kg to 1 mg/kg.[4][5][6]
Administration outside the therapeutic window: Gacyclidine is most effective when given shortly after injury.Administer Gacyclidine as soon as possible after the injury, ideally within 30 minutes.[1][3]
Compound degradation: Improper storage or handling may lead to the degradation of this compound.Store the compound in a cool, dry, and dark place as per the manufacturer's instructions. Prepare fresh solutions for each experiment.
Adverse Behavioral Effects in Animals (e.g., hyperactivity, ataxia) Dosage too high: While less neurotoxic than other NMDA antagonists, high doses of Gacyclidine can still cause behavioral side effects.Reduce the dosage. A dose of 1 mg/kg has been shown to be effective for neuroprotection with minimal side effects in some models.[4][5]
Rapid intravenous injection: A fast injection rate can lead to a transiently high concentration of the drug in the brain.Administer the intravenous injection slowly over a few minutes.
Variability in Experimental Results Inconsistent injury severity: The extent of the initial injury can significantly impact the outcome of neuroprotective treatments.Ensure a standardized and reproducible injury model. For contusive SCI models, use a computer-controlled impactor to deliver a consistent force.
Animal strain and species differences: The pharmacokinetics and pharmacodynamics of Gacyclidine may vary between different rodent strains and species.Use a consistent animal model throughout the study and consider potential strain-specific differences.
Precipitation of Gacyclidine in Solution Low solubility in the chosen solvent: this compound may have limited solubility in certain buffers.Ensure the use of an appropriate solvent (e.g., sterile saline for in vivo use). Gentle warming and sonication may aid dissolution, but ensure the compound's stability under these conditions.

Quantitative Data Presentation

Table 1: Gacyclidine Dosage and Efficacy in Preclinical Spinal Cord Injury (SCI) Models
Model Species Dosage (i.v.) Time of Administration Key Findings Reference
Photochemical SCIRat1, 2.5, or 5 mg/kg10 min post-injuryDose-dependent neuroprotection; 1 mg/kg showed significant and homogeneous recovery.[4]
Photochemical SCIRat1 mg/kg10, 30, 60, or 120 min post-injuryBetter recovery when administered at 10 and 30 min post-injury.[4]
Contusive SCIRat1 mg/kg10 min post-injuryMost effective dose for promoting functional recovery.[5]
Table 2: Gacyclidine Dosage and Efficacy in a Preclinical Traumatic Brain Injury (TBI) Model
Model Species Dosage (i.v.) Time of Administration Key Findings Reference
Medial Frontal Cortex ContusionRat0.03, 0.1, or 0.3 mg/kgNot specified0.1 mg/kg dose improved performance in the Morris water maze.[6]
Table 3: Gacyclidine Dosage in a Clinical Traumatic Brain Injury (TBI) Trial
Study Design Species Dosage (i.v.) Time of Administration Key Findings Reference
Multicenter, double-blind, placebo-controlled pilot trialHumanTwo doses of 0.005, 0.01, or 0.02 mg/kgFirst dose within 2 hours post-trauma, second dose 4 hours laterA beneficial long-term effect was observed, with the best result in the 0.04mg/kg total dose group.[4]

Experimental Protocols

Protocol 1: Photochemical Spinal Cord Injury (SCI) Model in Rats
  • Animal Preparation: Anesthetize adult rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Surgical Procedure: Perform a laminectomy to expose the desired spinal cord segment (e.g., T10).

  • Photosensitizer Administration: Administer the photosensitive dye Rose Bengal intravenously (e.g., 10 mg/kg).

  • Photo-irradiation: After a short delay (e.g., 5 minutes) to allow for dye circulation, irradiate the exposed spinal cord with a cold light source (e.g., argon laser at 514 nm) for a specific duration to induce a defined lesion.

  • Gacyclidine Administration: Administer this compound at the desired dose and time point via intravenous injection.

  • Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesia and bladder expression.

  • Outcome Assessment: Evaluate functional recovery using behavioral tests (e.g., BBB locomotor rating scale) and perform histological analysis of the spinal cord tissue at the end of the study.

Protocol 2: Contusive Spinal Cord Injury (SCI) Model in Rats
  • Animal Preparation: Anesthetize adult rats as described above.

  • Surgical Procedure: Perform a laminectomy at the desired thoracic level (e.g., T9-T10).

  • Spinal Cord Contusion: Use a standardized impact device (e.g., NYU impactor) to deliver a controlled contusive injury to the exposed spinal cord. A 10g rod dropped from a height of 12.5 mm is a common paradigm.

  • Gacyclidine Administration: Administer this compound intravenously at the chosen dose and time relative to the injury.

  • Post-operative Care: Close the incision and provide comprehensive post-operative care.

  • Outcome Assessment: Monitor behavioral recovery and perform histological and molecular analyses of the spinal cord tissue.

Visualizations

Gacyclidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Neuroprotection Neuroprotection Non_NMDA_Site Non-NMDA Site Non_NMDA_Site->Neuroprotection Contributes to Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Excitotoxicity Excitotoxic Cascade (e.g., protease activation, free radical formation) Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Gacyclidine Gacyclidine Gacyclidine->NMDA_R Blocks Gacyclidine->Non_NMDA_Site Modulates Gacyclidine->Neuroprotection Promotes

Caption: Gacyclidine's neuroprotective signaling pathway.

Experimental_Workflow cluster_pre_injury Pre-Injury cluster_injury Injury Induction cluster_treatment Treatment cluster_post_injury Post-Injury Assessment Animal_Prep Animal Preparation (Anesthesia) Surgery Surgical Procedure (Laminectomy) Animal_Prep->Surgery Injury CNS Injury (Photochemical or Contusive) Surgery->Injury Gacyclidine_Admin Gacyclidine Administration (i.v., defined dose and time) Injury->Gacyclidine_Admin Post_Op Post-Operative Care Gacyclidine_Admin->Post_Op Behavioral Behavioral Assessment (e.g., BBB score) Post_Op->Behavioral Histology Histological Analysis Behavioral->Histology

Caption: Experimental workflow for Gacyclidine neuroprotection studies.

References

Technical Support Center: Gacyclidine Hydrochloride Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using gacyclidine (B1674390) hydrochloride in animal experiments. The information is compiled from preclinical studies to help address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is gacyclidine hydrochloride and what is its primary mechanism of action?

A1: Gacyclidine (also known as GK-11) is a psychoactive drug and a phencyclidine derivative that functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its primary mechanism involves blocking the ion channel of the NMDA receptor, which prevents the influx of calcium ions that can lead to excitotoxicity and neuronal death.[2] This action is the basis for its neuroprotective properties. Gacyclidine also appears to interact with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA antagonists like MK-801.[3]

Gacyclidine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Binds & Activates Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Opens Excitotoxicity Excitotoxicity / Neuronal Death Ca_Influx->Excitotoxicity Leads to Gacyclidine Gacyclidine Gacyclidine->NMDA_Receptor Blocks (Non-competitive)

Gacyclidine's Mechanism of Action at the NMDA Receptor.

Q2: What are the observed neurotoxic side effects of gacyclidine in rats compared to other NMDA antagonists?

A2: In animal studies, gacyclidine demonstrates substantially lower neurotoxicity than other NMDA receptor antagonists like dizocilpine (B47880) (MK-801).[3] In rats treated with gacyclidine at doses of 1, 5, 10, or 20 mg/kg (i.v.), no necrotic neurons were found.[3] The primary microscopic finding at the highest dose (20 mg/kg) was the presence of a few cytoplasmic or intramitochondrial vacuoles, which were not observed at lower doses.[3]

Q3: Are there dose-dependent side effects of gacyclidine observed in animal studies?

A3: Yes, the side effects of gacyclidine in animal models are dose-dependent. Low doses are generally well-tolerated and can be therapeutic, while higher doses can lead to adverse effects. A study on a mouse model of Amyotrophic Lateral Sclerosis (ALS) found that a low dose (0.1 mg/kg) improved survival, whereas a high dose (1 mg/kg) worsened motor functions.[4][5]

Table 1: Summary of Dose-Dependent Side Effects of Gacyclidine in Rodents

Animal Model Dose Route Observed Effects Reference
Rat 1-10 mg/kg i.v. No necrotic neurons detected. [3]
Rat 5-10 mg/kg N/A Tremors, sedation, exophthalmos. [1]
Rat 20 mg/kg i.v. Few cytoplasmic or intramitochondrial vacuoles observed via electron microscopy; severe akinesia. [1][3]
ALS Mouse (hSOD1G93A) 0.1 mg/kg i.p. Improved survival and delayed locomotor impairment. [4][5]

| ALS Mouse (hSOD1G93A) | 1 mg/kg | i.p. | Worsened motor functions. |[4][5] |

Q4: What are the key pharmacokinetic parameters of gacyclidine in rats?

A4: A study in rats following a single intravenous administration of 1.25 mg/kg of either the (+) or (-) enantiomer of gacyclidine provided key pharmacokinetic data. The plasma concentrations showed a biphasic decay, and the drug rapidly penetrates the spinal cord.[6]

Table 2: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats

Parameter Value Notes
Administration Route Intravenous (IV) Single dose of 1.25 mg/kg[6].
Plasma Half-life (t1/2α) ~9 minutes Initial rapid distribution phase[6].
Plasma Half-life (t1/2β) ~90 minutes Slower elimination phase[6].
Protein Binding ~89-90% No significant difference between enantiomers[6].
Stereoselectivity None observed Pharmacokinetics were not stereoselective[6].

| CNS Penetration | Rapid & Extensive | Found in spinal cord extracellular fluid within 10 mins[6]. |

Q5: My animals are showing unexpected motor deficits after high-dose chronic administration. Is this a known side effect?

A5: Yes, this is a potential side effect. In a study using a mouse model of ALS (hSOD1G93A mice), chronic bi-weekly administration of a high dose of gacyclidine (1 mg/kg) was found to worsen motor functions.[4][5] Conversely, a lower dose (0.1 mg/kg) delayed the impairment of locomotor function.[4][5] This suggests that while gacyclidine can be neuroprotective, high chronic doses may become toxic and negatively impact motor performance. It is crucial to establish a therapeutic window with a dose-response study for your specific model.

Troubleshooting Guides

Issue 1: Observation of Neuronal Vacuolation in Post-mortem Tissue Analysis

  • Possible Cause: You may be administering a dose at the higher end of the toxicity spectrum. In rats, the formation of cytoplasmic or intramitochondrial vacuoles was observed via electron microscopy at a high dose of 20 mg/kg, but not at doses of 1-10 mg/kg.[3]

  • Troubleshooting Steps:

    • Verify Dosage: Confirm the concentration of your gacyclidine solution and the accuracy of your dose calculations.

    • Reduce Dose: If using a high dose, consider reducing it to a range of 1-10 mg/kg (for rats) to see if the vacuolation resolves.

    • Conduct Dose-Response Study: Perform a study with multiple dosage groups to identify the no-observed-adverse-effect level (NOAEL) for this specific finding in your experimental model.

Troubleshooting_Dose Start Start: Vacuolation Observed CheckDose 1. Verify Dosage Calculation and Formulation Start->CheckDose IsDoseHigh Is Dose High? (e.g., >10 mg/kg in rats) CheckDose->IsDoseHigh ReduceDose 2. Reduce Dose to a Lower Range (1-10 mg/kg) IsDoseHigh->ReduceDose Yes RunDoseResponse 3. Conduct Dose-Response Study to Find NOAEL IsDoseHigh->RunDoseResponse No ReduceDose->RunDoseResponse ContactSupport Issue Persists: Consult Literature for Model-Specific Toxicity ReduceDose->ContactSupport End End: Issue Resolved RunDoseResponse->End

Logical Flow for Troubleshooting Dose-Dependent Side Effects.

Issue 2: High Variability in CNS Drug Concentration Between Animals

  • Possible Cause: Pharmacokinetic studies in rats have shown that while gacyclidine penetrates the spinal cord extracellular fluid (ECF) effectively, there is high variability in concentrations between animals.[6] This may be due to subtle differences in administration, metabolism, or transport across the blood-brain barrier.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure your administration protocol (e.g., IV injection speed, IP injection site) is highly consistent across all animals.

    • Increase Sample Size: To account for high inter-animal variability, increase the number of animals per group to achieve statistical power.

    • Normalize Data: If possible, collect plasma samples alongside CNS samples to normalize CNS concentration to plasma concentration for each animal, which may help reduce variability in the analysis.

Experimental Protocols

Protocol 1: Assessment of Acute Neurotoxicity in Rats

  • Objective: To evaluate the potential neurotoxic effects of a single high dose of gacyclidine.

  • Methodology:

    • Animal Model: Adult Sprague-Dawley rats.

    • Groups:

      • Vehicle control (e.g., saline).

      • Gacyclidine (1 mg/kg).

      • Gacyclidine (5 mg/kg).

      • Gacyclidine (10 mg/kg).

      • Gacyclidine (20 mg/kg).

    • Drug Administration: Administer a single dose via intravenous (i.v.) injection.[3]

    • Endpoint: Sacrifice animals at 18 or 96 hours post-injection.[3]

    • Analysis:

      • Perfuse animals with a fixative (e.g., 4% paraformaldehyde).

      • Harvest brains and process for histology.

      • Light Microscopy: Examine sections from the cingulate and retrosplenial cortices for necrotic neurons.

      • Electron Microscopy: For the high-dose group, examine tissue for ultrastructural changes, such as cytoplasmic or intramitochondrial vacuoles.[3]

Experimental_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis A1 Group Animals (Vehicle, 1, 5, 10, 20 mg/kg) B1 Administer Single IV Dose of Gacyclidine or Vehicle A1->B1 B2 House for 18h or 96h B1->B2 B3 Sacrifice and Perfuse B2->B3 C1 Harvest Brain and Process for Histology B3->C1 C2 Light Microscopy: Check for Necrotic Neurons C1->C2 C3 Electron Microscopy: Check for Vacuoles (High Dose) C1->C3

Experimental Workflow for Neurotoxicity Assessment.

References

Gacyclidine Hydrochloride Off-Target Effects Screening: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of gacyclidine (B1674390) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental screening.

Troubleshooting Guide

Q1: We are observing inconsistent results in our radioligand binding assays for off-target screening of gacyclidine. What could be the cause?

A1: Inconsistent results in radioligand binding assays can stem from several factors. Firstly, ensure the stability and purity of your gacyclidine hydrochloride solution, as degradation can lead to variability. Secondly, verify the quality and concentration of your radioligand and receptor preparations. High non-specific binding can also obscure results; optimizing washing steps and using appropriate blocking agents can mitigate this. Finally, inconsistencies in incubation times and temperatures can affect binding equilibrium, so strict adherence to a standardized protocol is crucial.

Q2: Our enzyme inhibition assay shows weak or no inhibition by gacyclidine for a suspected off-target kinase. How can we be sure this is a true negative result?

A2: A lack of inhibition could indeed indicate no significant interaction. However, to confirm this, several steps should be taken. Ensure that the concentration of gacyclidine used is sufficient to elicit an effect, considering its potential potency. It is also important to verify the activity of the enzyme with a known inhibitor as a positive control. The solubility of gacyclidine in the assay buffer should also be confirmed, as poor solubility can lead to a falsely low concentration. Lastly, consider that gacyclidine may have a different mechanism of inhibition (e.g., non-competitive or uncompetitive) that may not be apparent under all assay conditions.

Q3: We have identified a potential off-target interaction in a binding assay. What is the next step to validate this finding?

A3: A validated binding hit should be followed up with a functional assay to determine if the binding translates into a biological effect (i.e., agonist, antagonist, or inverse agonist activity). For example, if the off-target is a G-protein coupled receptor (GPCR), a downstream signaling assay (e.g., cAMP or calcium flux assay) should be performed. This will provide a more comprehensive understanding of the functional consequences of the off-target interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its neuroprotective properties are primarily attributed to this mechanism of action.

Q2: What are the known or suspected off-target effects of gacyclidine?

A2: Direct and comprehensive off-target screening data for gacyclidine is limited in publicly available literature. However, based on its structural similarity to phencyclidine (PCP), potential off-target interactions can be inferred. PCP has been shown to interact with dopamine (B1211576) D2 receptors, sigma-2 receptors, and the serotonin (B10506) transporter, albeit with lower affinity than for the NMDA receptor.[1][2] Gacyclidine itself has been noted to bind to "non-NMDA" sites, particularly in the cerebellum, which may contribute to its lower neurotoxicity compared to other NMDA antagonists.[3][4][5] One study found no significant effect of a sigma receptor ligand on gacyclidine binding, suggesting low affinity for that particular sigma receptor subtype.[5]

Q3: How can I perform a broad off-target screening for gacyclidine?

A3: A common approach is to use a commercially available off-target screening panel, which typically includes a wide range of receptors, ion channels, enzymes, and transporters. These panels often utilize radioligand binding assays or enzyme inhibition assays to assess the interaction of your compound with a large number of potential targets.

Q4: What are the potential consequences of off-target effects of gacyclidine in a clinical setting?

A4: Off-target effects can lead to a range of unintended pharmacological actions, which may manifest as adverse drug reactions. For instance, interaction with dopamine or serotonin receptors could potentially lead to neuropsychiatric side effects. Safety pharmacology studies are a critical component of preclinical development to identify and characterize such potential liabilities.[6]

Quantitative Data on this compound Binding Affinities

The following table summarizes the known on-target and potential off-target binding affinities of gacyclidine and its structurally related compound, phencyclidine (PCP). Data for PCP is included to provide an inferred profile for potential off-target interactions of gacyclidine.

TargetCompoundAssay TypeKi (nM)Notes
On-Target
NMDA Receptor(-)-GacyclidineRadioligand Binding2.5High affinity, active enantiomer.[3][4]
NMDA Receptor(+)-GacyclidineRadioligand Binding~2510-fold lower affinity than the (-) enantiomer.[3][4]
Inferred Off-Targets (from Phencyclidine Data)
Dopamine D2 ReceptorPhencyclidineRadioligand Binding2.7High affinity, suggesting potential for dopaminergic effects.[7]
Sigma-2 ReceptorPhencyclidineRadioligand Binding136Moderate affinity.[1]
Serotonin TransporterPhencyclidineRadioligand Binding2234Lower affinity, suggesting weaker interaction.[1]
Sigma ReceptorGacyclidineRadioligand BindingNo significant effectA specific sigma receptor ligand did not displace gacyclidine binding.[5]

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for a competitive radioligand binding assay to screen this compound against a panel of off-targets.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Membrane preparations expressing the target receptor

  • Radioligand specific for the target receptor

  • Assay buffer (target-dependent)

  • Wash buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the assay (e.g., 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound or vehicle (for total binding) or a known ligand (for non-specific binding)

    • Radioligand at a concentration near its Kd

    • Membrane preparation

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of gacyclidine. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay for Off-Target Screening

This protocol outlines a general procedure for an in vitro enzyme inhibition assay.

1. Materials:

  • This compound stock solution

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimal for enzyme activity)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Assay buffer

    • This compound or vehicle (for control)

    • Enzyme solution

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for any interaction between gacyclidine and the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader to monitor the reaction progress.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of gacyclidine. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the gacyclidine concentration.

Visualizations

Gacyclidine_Off_Target_Screening_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification & Validation Gacyclidine This compound Stock Solution SerialDilution Serial Dilution Gacyclidine->SerialDilution BindingAssay Radioligand Binding Assay (Broad Receptor Panel) SerialDilution->BindingAssay EnzymeAssay Enzyme Inhibition Assay (Kinase Panel, etc.) SerialDilution->EnzymeAssay HitIdent Identify Potential Off-Target Hits BindingAssay->HitIdent EnzymeAssay->HitIdent DoseResponse Dose-Response Curve (IC50/Ki Determination) HitIdent->DoseResponse FunctionalAssay Functional Assay (e.g., cAMP, Ca2+ flux) DoseResponse->FunctionalAssay

Caption: Experimental workflow for this compound off-target screening.

Gacyclidine_On_Target_Signaling Gacyclidine Gacyclidine NMDAR NMDA Receptor Gacyclidine->NMDAR Antagonist IonChannel Ion Channel (Ca2+, Na+) NMDAR->IonChannel Blockade CaInflux Decreased Ca2+ Influx IonChannel->CaInflux Neuroprotection Neuroprotection CaInflux->Neuroprotection

Caption: Primary signaling pathway of gacyclidine at the NMDA receptor.

Gacyclidine_Off_Target_Dopamine_Signaling Gacyclidine Gacyclidine (inferred from PCP) D2R Dopamine D2 Receptor (GPCR) Gacyclidine->D2R Potential Interaction G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP Decreased cAMP AC->cAMP Downstream Modulation of Downstream Signaling cAMP->Downstream

Caption: Inferred off-target signaling at the dopamine D2 receptor.

References

Gacyclidine Hydrochloride In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gacyclidine (B1674390) hydrochloride in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed in a question-and-answer format to provide direct support for specific issues you may encounter.

Formulation and Administration

Q1: How should I prepare Gacyclidine hydrochloride for intravenous (i.v.) administration in rats?

Q2: What are the recommended infusion volumes and rates for i.v. administration in rats?

A2: For bolus injections in rats, the maximum recommended volume is typically 5 ml/kg. For infusions, the rate should be carefully controlled. While specific infusion rates for Gacyclidine were not detailed in the search results, general guidelines for intravenous administration in rats should be followed to prevent adverse cardiovascular effects.

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation can indicate several issues:

  • Solubility limits exceeded: You may be trying to dissolve too much compound in the vehicle. Try preparing a more dilute solution.

  • Temperature effects: Some hydrochloride salts have lower solubility at colder temperatures. Ensure your vehicle is at room temperature during dissolution.

  • pH issues: The pH of the solution may not be optimal for solubility. Check and adjust the pH if necessary, staying within the physiological range.

  • Stability: The compound may be degrading. It is recommended to use freshly prepared solutions for each experiment. Long-term stability of Gacyclidine in solution should be validated if storage is necessary.

Dosing and Efficacy

Q4: What is the effective dose of Gacyclidine for neuroprotection in rats?

A4: The effective dose of Gacyclidine for neuroprotection in rat models of spinal cord injury has been shown to be dose-dependent. A dose of 1 mg/kg administered intravenously has been identified as the most effective for promoting functional recovery.[1][2] Higher doses of 2.5 mg/kg and 5 mg/kg have also shown neuroprotective effects, though the 1 mg/kg dose was reported to yield more homogeneous and greater recovery in some studies.[2]

Q5: What is the optimal time window for administering Gacyclidine to achieve neuroprotection?

A5: For optimal neuroprotective effects, Gacyclidine should be administered shortly after the injury. Studies in models of spinal cord and traumatic brain injury suggest that administration within 0 to 30 minutes post-injury provides the best outcomes.[3] One study in a rat spinal cord contusion model showed that treatment 10 minutes after injury resulted in better walking recovery compared to later time points.[2]

Adverse Effects and Management

Q6: What are the expected behavioral side effects of Gacyclidine in rats, and at what doses do they occur?

A6: As a phencyclidine derivative, Gacyclidine can induce behavioral changes, particularly at higher doses. In rats, doses of 1, 5, 10, and 20 mg/kg have been tested. While lower doses may not produce significant behavioral alterations, higher doses can lead to phencyclidine-like effects such as stereotyped behaviors (e.g., head-weaving, turning, backpedalling). In one study, no necrotic neurons were detected at doses up to 20 mg/kg, but at the highest dose, some cytoplasmic or intramitochondrial vacuoles were observed. Gacyclidine is considered to have a better safety profile and to be substantially less neurotoxic than other NMDA receptor antagonists like MK-801.

Q7: How can I minimize the impact of behavioral side effects on my experimental outcomes?

A7: To minimize the influence of behavioral side effects:

  • Dose selection: Use the lowest effective dose for neuroprotection (e.g., 1 mg/kg in rats) where behavioral effects are less pronounced.

  • Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to reduce stress-induced behavioral changes.

  • Timing of behavioral assessments: If possible, schedule behavioral tests at time points when the acute behavioral effects of the drug have subsided. The plasma half-life of Gacyclidine in rats is biphasic, with a rapid initial phase (t½α ≈ 9 min) and a slower terminal phase (t½β ≈ 90 min).[4]

  • Control groups: Always include appropriate vehicle-treated control groups to differentiate drug-induced behaviors from those related to the experimental model or other procedures.

Drug Interactions

Q8: Are there known interactions between Gacyclidine and common anesthetics used in rodent surgery (e.g., isoflurane (B1672236), ketamine)?

A8: As Gacyclidine is a non-competitive NMDA receptor antagonist, there is a potential for interaction with anesthetics that also act on the NMDA receptor system, such as ketamine. Co-administration could lead to an potentiation of both the anesthetic and behavioral effects. While specific studies on the interaction of Gacyclidine with isoflurane or ketamine in rats were not found in the provided search results, it is known that isoflurane can potentiate GABA(A) receptor currents and inhibit NMDA receptor currents. Therefore, careful monitoring of anesthetic depth and physiological parameters is crucial when using Gacyclidine in anesthetized animals. Dose adjustments of the anesthetic may be necessary.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with Gacyclidine.

Table 1: In Vivo Efficacy of Gacyclidine in Rat Models

Model SystemSpeciesDose (mg/kg, i.v.)Administration TimeKey Findings
Spinal Cord ContusionRat110 min post-injuryMost effective dose for promoting locomotor recovery.[1]
Photochemical Spinal Cord InjuryRat1, 2.5, 510 min post-injuryAll doses showed neuroprotective effects; 1 mg/kg provided the most homogeneous recovery.[2]
Medial Frontal Cortex ContusionRat0.03, 0.1, 0.3Post-injury0.1 mg/kg showed the best performance in the Morris water maze.[5]

Table 2: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats (1.25 mg/kg, i.v.)

Enantiomert½α (min)t½β (min)Clearance (ml/min/kg)Volume of Distribution (Vdβ; l/kg)Protein Binding (%)
(+)-Gacyclidine~9~902913890
(-)-Gacyclidine~9~902754089
Data from a study on the pharmacokinetics of gacyclidine enantiomers in plasma and spinal cord.[4]

Experimental Protocols

This section provides a detailed methodology for a key experimental setup.

Protocol: In Vivo Neuroprotection Study in a Rat Spinal Cord Contusion Model

Objective: To assess the neuroprotective efficacy of Gacyclidine following a contusive spinal cord injury in rats.

Materials:

  • Adult female Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Spinal cord impactor device

  • This compound

  • Sterile 0.9% saline

  • Surgical instruments

  • Suturing materials

  • Post-operative care supplies (heating pads, analgesics)

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the surgical area over the thoracic spine.

  • Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the spinal cord dura.

  • Spinal Cord Contusion: Use a standardized spinal cord impactor to deliver a contusive injury of a defined force or displacement to the exposed spinal cord.

  • Drug Administration: Within 10 minutes of the injury, administer Gacyclidine (e.g., 1 mg/kg) or vehicle (sterile saline) intravenously via the tail vein.

  • Wound Closure: Suture the muscle layers and close the skin incision.

  • Post-operative Care: Provide post-operative analgesia as per approved protocols. Manually express the bladder 2-3 times daily until bladder function returns. House the animals in a clean, warm environment with easy access to food and water.

  • Functional Assessment: Conduct behavioral testing (e.g., BBB locomotor rating scale) at regular intervals (e.g., daily for the first week, then weekly) to assess functional recovery.

  • Histological Analysis: At the end of the study period (e.g., 4-6 weeks post-injury), perfuse the animals and collect the spinal cord tissue. Process the tissue for histological analysis (e.g., H&E staining, immunohistochemistry for neuronal and glial markers) to quantify lesion volume and tissue sparing.

Visualizations

Signaling Pathways and Experimental Workflows

Gacyclidine_Mechanism cluster_0 Glutamate Excitotoxicity Cascade cluster_1 Gacyclidine Intervention Glutamate_Release Excessive Glutamate Release (e.g., after injury) NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Opens channel Neuronal_Damage Neuronal Damage & Cell Death Ca_Influx->Neuronal_Damage Activates downstream cell death pathways Gacyclidine Gacyclidine Gacyclidine->NMDA_Receptor Non-competitive antagonist (blocks channel)

Caption: Mechanism of Gacyclidine's neuroprotective action.

experimental_workflow start Start: Animal Acclimatization pre_op Pre-operative Procedures (Anesthesia, Analgesia) start->pre_op surgery Surgical Induction of Injury (e.g., Spinal Cord Contusion) pre_op->surgery treatment Randomized Treatment (Gacyclidine or Vehicle i.v.) surgery->treatment post_op Post-operative Care (Analgesia, Bladder Expression) treatment->post_op behavioral Behavioral Assessments (e.g., BBB score) post_op->behavioral Repeated over time histology Endpoint: Tissue Collection & Histological Analysis behavioral->histology data_analysis Data Analysis & Interpretation histology->data_analysis end End of Study data_analysis->end

References

Gacyclidine hydrochloride experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to navigate the complexities of working with Gacyclidine (B1674390) hydrochloride. Our resources are designed to address common challenges in experimental variability and reproducibility, offering troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is Gacyclidine hydrochloride and what is its primary mechanism of action?

A1: this compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its primary mechanism of action is to block the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions that can lead to excitotoxicity and neuronal cell death.[1][2]

Q2: What are the known binding affinities of Gacyclidine's enantiomers?

A2: Gacyclidine is a racemic mixture. The (-)enantiomer, also known as (-)GK11, has a higher affinity for the NMDA receptor, similar to that of dizocilpine (B47880) (MK-801), with a reported affinity of 2.5 nM.[1][2] The (+)enantiomer, (+)GK11, exhibits a 10-fold lower affinity.[1][2]

Q3: Does Gacyclidine have off-target effects?

A3: Yes, when its interaction with NMDA receptors is blocked, gacyclidine has been shown to bind to "non-NMDA" sites, which are predominantly located in the molecular layer of the cerebellum.[1][2] The exact nature and function of these binding sites are not fully characterized.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound should be kept as a solid at -20°C for months to years. For short-term storage (days to weeks), it can be stored in a dry, dark place at 0-4°C.[3]

Q5: In what solvents is this compound soluble?

A5: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies, it is typically dissolved in saline for intravenous administration.

Troubleshooting Guides

In Vitro Neuroprotection Assays

Issue: High variability in neuronal cell death following glutamate (B1630785) exposure.

  • Possible Cause 1: Inconsistent Glutamate Concentration.

    • Troubleshooting: Ensure accurate and consistent preparation of glutamate solutions. Use a freshly prepared solution for each experiment, as repeated freeze-thaw cycles can affect its potency.

  • Possible Cause 2: Variation in Cell Seeding Density.

    • Troubleshooting: Maintain a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variability in the response to glutamate-induced excitotoxicity.

  • Possible Cause 3: Instability of Gacyclidine in Cell Culture Media.

    • Troubleshooting: Prepare fresh dilutions of Gacyclidine in culture media for each experiment. Assess the stability of Gacyclidine in your specific cell culture medium over the time course of your experiment by performing analytical measurements (e.g., HPLC) at different time points.

Issue: Lack of a clear dose-dependent neuroprotective effect of Gacyclidine.

  • Possible Cause 1: Suboptimal Gacyclidine Concentration Range.

    • Troubleshooting: The reported effective concentration of gacyclidine and its enantiomers in primary cortical cultures to prevent glutamate-induced neuronal death is between 0.1 to 5.0 microM.[1][2] Test a wider range of concentrations, including logarithmic dilutions, to establish a clear dose-response curve.

  • Possible Cause 2: Inappropriate Timing of Gacyclidine Application.

    • Troubleshooting: The timing of Gacyclidine application relative to the glutamate insult is critical. For neuroprotection, Gacyclidine should be added before or concurrently with the glutamate challenge. Optimize the pre-incubation time with Gacyclidine.

In Vivo Studies (Spinal Cord Injury/Traumatic Brain Injury Models)

Issue: Inconsistent behavioral outcomes in animal models.

  • Possible Cause 1: Variability in Surgical Procedure.

    • Troubleshooting: Standardize the surgical procedure for inducing spinal cord or traumatic brain injury. Ensure consistent injury severity across all animals by using calibrated instruments and monitoring physiological parameters during surgery.

  • Possible Cause 2: Inaccurate Drug Administration.

    • Troubleshooting: For intravenous (IV) administration, ensure the correct dose is delivered consistently. In a rat model of spinal cord injury, a single IV dose of 1 mg/kg of Gacyclidine administered 10 minutes post-injury was found to be most effective.[4] A prolonged treatment was not as efficacious.[4]

  • Possible Cause 3: Subjective Behavioral Scoring.

    • Troubleshooting: Use standardized and validated behavioral scoring systems. Blinding the observers to the treatment groups is crucial to minimize bias in behavioral assessments. Utilize automated behavioral analysis systems where possible for objective measurements.

Issue: Discrepancy between histological findings and functional recovery.

  • Possible Cause 1: Timing of Histological Analysis.

    • Troubleshooting: The timing of tissue collection for histological analysis can significantly impact the findings. Consider multiple time points to capture the dynamic pathological changes and the effects of Gacyclidine treatment.

  • Possible Cause 2: Limited Scope of Histological Markers.

    • Troubleshooting: Use a panel of histological markers to assess different aspects of neuroprotection, such as neuronal survival, apoptosis, inflammation, and glial scarring.

Data Presentation

Table 1: Binding Affinities of Gacyclidine Enantiomers

EnantiomerTarget ReceptorAffinity (nM)Reference
(-)-Gacyclidine ((-)GK11)NMDA Receptor2.5[1][2]
(+)-Gacyclidine ((+)GK11)NMDA Receptor~25[1][2]

Table 2: Pharmacokinetic Parameters of Gacyclidine Enantiomers in Rats (IV Administration)

EnantiomerClearance (ml/min/kg)Volume of Distribution (Vdβ; l/kg)Protein Binding (%)
(+)-Gacyclidine2913890
(-)-Gacyclidine2754089

Data from a study involving IV administration of single enantiomers in rats. There was no significant difference between the two enantiomers.[5]

Experimental Protocols

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity (General Protocol)
  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line at a predetermined density in 96-well plates.

  • Gacyclidine Pre-treatment: After allowing the cells to adhere and mature, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Incubate for a predetermined time (e.g., 1-2 hours).

  • Glutamate Insult: Add a toxic concentration of glutamate to the wells (the optimal concentration should be determined empirically for your cell type).

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT, LDH release, or live/dead cell staining.

  • Data Analysis: Normalize the data to the vehicle-treated control group and plot the percentage of neuroprotection against the Gacyclidine concentration.

NMDA Receptor Binding Assay (Adapted from [3H]TCP Binding Protocol)
  • Membrane Preparation: Prepare crude synaptic membranes from the brain region of interest (e.g., cortex or hippocampus) from rodents.

  • Incubation: In a 96-well plate, incubate the prepared membranes with a low concentration of radiolabeled Gacyclidine (e.g., [3H]-Gacyclidine) in a suitable buffer.

  • Competition Binding: To determine the affinity of unlabeled Gacyclidine, perform competition experiments by adding increasing concentrations of unlabeled Gacyclidine to the incubation mixture.

  • Incubation Conditions: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Ki or IC50 values.

Mandatory Visualizations

Gacyclidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Gacyclidine Gacyclidine Gacyclidine->NMDA_Receptor Blocks Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to

Gacyclidine's mechanism of action at the NMDA receptor.

Experimental_Workflow_In_Vitro start Start cell_culture Plate Neuronal Cells start->cell_culture gacyclidine_treatment Treat with Gacyclidine HCl cell_culture->gacyclidine_treatment glutamate_insult Induce Excitotoxicity with Glutamate gacyclidine_treatment->glutamate_insult incubation Incubate for 24h glutamate_insult->incubation viability_assay Assess Cell Viability (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Determine Neuroprotection viability_assay->data_analysis end End data_analysis->end

Workflow for an in vitro neuroprotection assay.

Troubleshooting_Logic start Inconsistent Results check_reagents Verify Reagent Concentration and Stability start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review and Standardize Experimental Protocol protocol_ok Protocol Followed? check_protocol->protocol_ok check_equipment Calibrate and Maintain Equipment equipment_ok Equipment Calibrated? check_equipment->equipment_ok reagent_ok->check_protocol Yes revise_reagents Prepare Fresh Reagents reagent_ok->revise_reagents No protocol_ok->check_equipment Yes revise_protocol Refine Protocol Steps protocol_ok->revise_protocol No revise_equipment Service Equipment equipment_ok->revise_equipment No re_run Re-run Experiment equipment_ok->re_run Yes revise_reagents->re_run revise_protocol->re_run revise_equipment->re_run

A logical approach to troubleshooting experimental variability.

References

Overcoming Gacyclidine hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Gacyclidine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Precipitate forms when dissolving in neutral buffer (e.g., PBS pH 7.4) Gacyclidine is a weak base with a predicted pKa of 10.45 for its strongest basic function.[1] In neutral or alkaline solutions, the less soluble free base form is more prevalent, leading to precipitation.1. pH Adjustment: Lower the pH of the solution to acidic conditions (pH 3-5) to ensure the compound remains in its more soluble protonated (salt) form. 2. Use of Acidic Buffers: Prepare stock solutions in acidic buffers such as citrate (B86180) or acetate (B1210297) buffer within a pH range of 3 to 5.
Cloudiness or precipitation observed upon dilution of a stock solution The concentration of the diluted solution may still exceed the solubility of this compound at the final pH of the diluent. The addition of a small volume of a stock solution in an organic solvent (like DMSO) to a large volume of aqueous buffer can cause the compound to precipitate out.1. Pre-warm the aqueous diluent: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes help maintain solubility. Ensure the final temperature is appropriate for the experiment. 2. Slow, dropwise addition with stirring: Add the stock solution to the aqueous buffer very slowly while vigorously stirring to facilitate rapid dissolution and prevent localized high concentrations. 3. Increase the proportion of co-solvent: If experimentally permissible, a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) in the final aqueous solution can help maintain solubility.
Inconsistent results in cell-based assays This could be due to the precipitation of the compound in the cell culture medium, which typically has a pH of around 7.4. This can lead to inaccurate dosing and variable cellular exposure.1. Prepare fresh dilutions: Prepare dilutions of this compound in the assay medium immediately before use to minimize the time for potential precipitation. 2. Solubility testing in media: Empirically determine the solubility limit of this compound in the specific cell culture medium being used to ensure working concentrations are below this limit. 3. Use of a co-solvent: If compatible with the cell line, a very low concentration of a biocompatible co-solvent (e.g., DMSO <0.1%) may be used to prepare the final dilutions. Always include a vehicle control in the experiment.
Difficulty dissolving the powder directly in water While this compound is the salt form, its dissolution rate in pure water may be slow, especially if the powder is aggregated.1. Sonication: Use a bath sonicator to break up powder aggregates and increase the surface area for dissolution. 2. Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Avoid excessive heat which could lead to degradation. 3. pH Adjustment: As a hydrochloride salt of a weak base, its solubility is pH-dependent. Acidifying the water slightly can improve solubility.

Frequently Asked Questions (FAQs)

1. What is the predicted aqueous solubility of Gacyclidine?

The predicted aqueous solubility of the Gacyclidine free base is very low, at approximately 0.0173 mg/mL.[1] The hydrochloride salt form is expected to have significantly higher aqueous solubility, particularly in acidic conditions.

2. What is the pKa of Gacyclidine?

The predicted pKa of the strongest basic function of Gacyclidine is 10.45.[1] This indicates that Gacyclidine is a weak base.

3. Why is my this compound not dissolving in Phosphate Buffered Saline (PBS) at pH 7.4?

Gacyclidine is a weak base. In a neutral pH environment like PBS (pH 7.4), a significant portion of the this compound will convert to its un-ionized, free base form. This free base is less water-soluble and will likely precipitate out of solution. To maintain solubility, it is recommended to use a buffer with a lower pH.

4. What is the best way to prepare a stock solution of this compound?

For aqueous experiments, it is advisable to prepare stock solutions in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.5). Alternatively, for applications where a small amount of an organic solvent is tolerable, this compound is soluble in DMSO.[2]

5. How does pH affect the solubility of this compound?

As Gacyclidine is a weak base, its hydrochloride salt will be more soluble in acidic solutions (lower pH). In acidic conditions, the equilibrium shifts towards the protonated, more soluble form of the molecule. As the pH increases and approaches the pKa (10.45), the concentration of the less soluble, un-ionized free base increases, leading to a decrease in overall solubility.

Expected pH-Solubility Profile for this compound

pH RangeExpected Form of GacyclidineExpected Aqueous Solubility
1 - 5Predominantly Protonated (Salt Form)High
6 - 8Mixture of Protonated and Free BaseModerate to Low
> 9Predominantly Un-ionized (Free Base)Very Low

6. Can I use co-solvents to improve the solubility of this compound?

Yes, water-miscible organic co-solvents can be used to increase the solubility of this compound. The choice of co-solvent will depend on the experimental system's tolerance.

Commonly Used Co-solvents for Preclinical Formulations

Co-solventTypical Concentration RangeConsiderations
Ethanol5 - 20%Generally well-tolerated in many in vitro and in vivo systems.
Propylene Glycol (PG)10 - 40%A common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)10 - 50%Often used in combination with other co-solvents.
Dimethyl Sulfoxide (DMSO)< 1% for in vitro, variable for in vivoHigh solubilizing power, but can have biological effects. Use with caution and appropriate vehicle controls.

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Stock Solution using pH Adjustment

  • Objective: To prepare a 10 mM aqueous stock solution of this compound.

  • Materials:

    • This compound (MW: 299.90 g/mol )

    • Sterile, deionized water

    • 0.1 M Hydrochloric Acid (HCl)

    • Calibrated pH meter

  • Procedure:

    • Weigh out 2.999 mg of this compound.

    • Add it to a sterile conical tube.

    • Add approximately 0.8 mL of sterile, deionized water.

    • Vortex the suspension. You will likely observe that the compound does not fully dissolve.

    • Slowly add 0.1 M HCl dropwise while monitoring the pH.

    • Continue adding HCl until the solid completely dissolves. The pH should be in the acidic range (e.g., pH 4-5).

    • Once dissolved, add sterile, deionized water to bring the final volume to 1.0 mL.

    • Confirm the final pH and sterile-filter the solution through a 0.22 µm filter if required for the application.

Visualizations

GacyclidineSolubilityWorkflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_success Successful Dissolution start Start with Gacyclidine HCl Powder weigh Weigh Compound start->weigh add_solvent Add Aqueous Solvent (e.g., Water, Buffer) weigh->add_solvent observe Observe for Dissolution add_solvent->observe precipitate Precipitate or Cloudiness Observed observe->precipitate Not Fully Dissolved clear_solution Clear Solution Achieved observe->clear_solution Fully Dissolved ph_adjust Adjust pH to Acidic Range (3-5) precipitate->ph_adjust Option 1 cosolvent Add Co-solvent (e.g., Ethanol, PG) precipitate->cosolvent Option 2 sonicate Apply Sonication precipitate->sonicate Option 3 warm Gentle Warming precipitate->warm Option 4 ph_adjust->observe cosolvent->observe sonicate->observe warm->observe sterile_filter Sterile Filter (if needed) clear_solution->sterile_filter end Ready for Experiment sterile_filter->end

Caption: Workflow for dissolving this compound.

Caption: pH effect on Gacyclidine HCl solubility.

References

Minimizing Gacyclidine hydrochloride-induced behavioral artifacts in rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gacyclidine hydrochloride in rodent models. The aim is to help minimize behavioral artifacts that may confound experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound administration in rodents.

Issue 1: Excessive Hyperlocomotion and Stereotypy Observed

Q1: My rodents exhibit excessive hyperactivity and repetitive, purposeless behaviors (stereotypy) after this compound administration, which is interfering with the primary behavioral endpoint of my study. What can I do to minimize this?

A1: Excessive hyperlocomotion and stereotypy are known dose-dependent effects of NMDA receptor antagonists like Gacyclidine.[1][2] Here are several strategies to mitigate these artifacts:

  • Dose Optimization: The most critical factor is the dose. Lower doses are less likely to induce pronounced motor artifacts.[3][4] We recommend conducting a pilot study to determine the optimal dose that achieves the desired pharmacological effect with minimal behavioral disruption. Refer to Table 1 for a summary of dose-dependent effects.

  • Habituation: Acclimatizing the animals to the testing environment and procedures can significantly reduce stress and novelty-induced hyperactivity, which can be exacerbated by Gacyclidine.[5][6] Implement a multi-day habituation protocol before starting the experiment (see Experimental Protocols Section).

  • Environmental Enrichment: Housing rodents in an enriched environment has been shown to ameliorate some of the cognitive and behavioral deficits induced by NMDA receptor antagonists.[7][8][9] This may be due to the complex sensory and social stimulation promoting neural plasticity.

  • Co-administration with Antipsychotics: In some preclinical models, co-administration of an atypical antipsychotic has been used to counter the psychotomimetic effects of NMDA antagonists.[2][10][11] This approach should be carefully considered and validated for your specific experimental paradigm, as it introduces a confounding variable.

Issue 2: Ataxia and Motor Incoordination Affecting Task Performance

Q2: My rodents are showing significant motor impairment (ataxia) after this compound injection, making it difficult to assess their performance in tasks requiring coordinated movement, such as the rotarod or beam walking tests. How can I address this?

A2: Ataxia is a common side effect of NMDA receptor antagonists.[1][12] Here are some troubleshooting steps:

  • Dose and Timing Optimization: As with hyperlocomotion, ataxia is dose-dependent.[1] Lowering the dose is the first step. Additionally, the timing of the behavioral test relative to the drug administration is crucial. Ataxia may be more pronounced at the peak plasma concentration of the drug. Conduct a time-course study to identify a testing window where the ataxic effects have subsided, but the desired pharmacological effect is still present.

  • Pre-training: Thoroughly train the animals on the motor task before drug administration. Well-trained animals may be less affected by mild motor impairments.

  • Alternative Behavioral Paradigms: If ataxia cannot be sufficiently minimized, consider using behavioral tests that are less dependent on fine motor control to assess your scientific question.

Issue 3: Sedation and Reduced Activity Levels

Q3: In contrast to hyperactivity, my rodents appear sedated and have significantly reduced locomotor activity after this compound administration. Why is this happening and how can I manage it?

A3: While NMDA receptor antagonists are often associated with hyperlocomotion, higher doses can lead to sedation and akinesia (a lack of voluntary movement).[3]

  • Dose Reduction: This is the most likely solution. You are likely operating in the higher dose range for Gacyclidine. Refer to dose-response data (Table 1) and reduce the dose significantly.

  • Observational Period: Ensure you are observing the animals at the appropriate time post-injection. The effects of Gacyclidine can change over time, with initial sedation potentially followed by hyperactivity.[3]

Frequently Asked Questions (FAQs)

Q4: What is the primary mechanism of action of this compound that leads to these behavioral artifacts?

A4: Gacyclidine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[13][14] By blocking the NMDA receptor, it inhibits the influx of calcium ions (Ca2+) into neurons.[3] This disruption of glutamatergic neurotransmission, particularly in brain regions like the cortex and hippocampus, is thought to underlie both its neuroprotective effects and its induction of behavioral artifacts such as hyperlocomotion, stereotypy, and cognitive deficits.[14][15]

Q5: Are there differences in Gacyclidine-induced behavioral artifacts between rats and mice?

A5: Yes, species and even strain differences in response to pharmacological agents are common. While the general profile of behavioral effects is similar, the dose at which specific artifacts emerge may differ between rats and mice. It is always recommended to perform a dose-response study in the specific species and strain you are using.

Q6: How can I differentiate between Gacyclidine-induced behavioral artifacts and the specific effects I want to measure?

A6: This requires careful experimental design and the use of appropriate controls.

  • Baseline Measurements: Always record baseline behavior before drug administration to have a reference point for each animal.

  • Control Groups: Include a vehicle-treated control group to account for the effects of the injection procedure and the testing environment.

  • Multiple Behavioral Tests: Use a battery of behavioral tests to get a comprehensive picture of the drug's effects. For example, if you are studying learning and memory, also include tests for motor activity and anxiety to ensure that any observed cognitive deficits are not simply a result of hyperactivity or motor impairment.

  • Dose-Response Analysis: Demonstrating that the effect of interest occurs at a dose that does not produce significant behavioral artifacts strengthens the validity of your findings.

Q7: Can environmental enrichment completely eliminate the behavioral side effects of Gacyclidine?

A7: While environmental enrichment has been shown to have beneficial effects and can reduce the severity of some behavioral and cognitive impairments caused by NMDA receptor antagonists, it is unlikely to completely eliminate all dose-dependent side effects.[7][8][9] It should be considered as part of a multi-faceted approach that also includes careful dose selection and habituation.

Data Presentation

Table 1: Dose-Dependent Behavioral Effects of this compound in Rodents

Dose Range (mg/kg, i.v. in rats)Primary Behavioral Artifacts ObservedSpeciesReference(s)
1 - 5Minimal to no behavioral changes; animals behave similarly to untreated controls.Rat[3][13]
5 - 10Onset of tremors, sedation, and exophthalmos (bulging eyes).Rat[3]
10 - 20Signs of excitation. At the highest dose, some cytoplasmic or intramitochondrial vacuoles were observed via electron microscopy, though no necrotic neurons were detected.Rat[3][13]

Note: Doses are primarily based on rat studies. Dose-response effects may vary between species and strains.

Experimental Protocols

Protocol 1: Habituation to the Testing Environment

  • Objective: To reduce novelty-induced stress and hyperactivity in rodents prior to this compound administration and behavioral testing.

  • Procedure:

    • For three consecutive days prior to the start of the experiment, transport the rodents in their home cages to the behavioral testing room.

    • Allow the animals to acclimate to the room for at least 30-60 minutes.

    • Handle each animal gently for 1-2 minutes, mimicking the handling that will occur during the injection procedure.[16][17][18]

    • Place each animal individually into the testing apparatus (e.g., open field arena) for 5-10 minutes without any experimental manipulation or recording.

    • Return the animals to their home cages and then to the housing facility.

    • On the fourth day, begin the experiment.

Protocol 2: Open Field Test for Locomotor Activity Assessment

  • Objective: To quantify locomotor activity and assess for hyper- or hypoactivity following this compound administration.

  • Apparatus: A square or circular arena with high walls to prevent escape, equipped with an automated tracking system (e.g., video camera and software).

  • Procedure:

    • Habituate the animals to the testing room and handling as described in Protocol 1.

    • Administer this compound or vehicle control via the desired route.

    • At the predetermined time point post-injection, gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 15-30 minutes).

    • Key parameters to analyze include:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

      • Rearing frequency (vertical activity)

      • Stereotypy counts (if the software allows for quantification of repetitive movements).

    • Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between animals to eliminate olfactory cues.

Protocol 3: Rotarod Test for Motor Coordination and Balance

  • Objective: To assess motor coordination and balance, and to identify ataxic effects of this compound.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Training Phase (pre-drug):

      • For 2-3 days prior to the experiment, train the animals on the rotarod.

      • Place the animals on the rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds).

      • Gradually increase the duration or introduce a slow acceleration. The goal is for the animals to be able to stay on the rod for a predetermined amount of time (e.g., 120 seconds).

      • Conduct multiple trials per day with inter-trial intervals.

    • Testing Phase (post-drug):

      • Administer this compound or vehicle control.

      • At the desired time point, place the animal on the rotarod.

      • Use an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall from the rod.

      • Perform multiple trials and average the latency to fall for each animal.

      • Clean the rod between animals.

Mandatory Visualizations

Gacyclidine_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase P1 Rodent Acclimation (Minimum 1 week) P2 Habituation to Handling & Testing Environment (3 days) P1->P2 P3 Baseline Behavioral Testing (Optional but Recommended) P2->P3 E1 Random Assignment to Groups (Vehicle vs. Gacyclidine Doses) P3->E1 Inform Grouping E2 This compound Administration E1->E2 E3 Behavioral Testing (e.g., Open Field, Rotarod) E2->E3 A1 Data Collection & Analysis E3->A1 A2 Interpretation of Results A1->A2

Caption: Experimental workflow for a rodent study involving Gacyclidine.

Troubleshooting_Logic Start Behavioral Artifact Observed Q1 Is the behavior hyperactivity or stereotypy? Start->Q1 Q2 Is the behavior ataxia or motor impairment? Start->Q2 Q3 Is the behavior sedation or hypoactivity? Start->Q3 A1 Lower Dose Q1->A1 Yes Q2->A1 Yes A6 Significantly Lower Dose Q3->A6 Yes A2 Implement Habituation Protocol A1->A2 A4 Optimize Testing Time Window A1->A4 A3 Consider Environmental Enrichment A2->A3 A5 Ensure Adequate Pre-Training A4->A5

Caption: Troubleshooting decision tree for Gacyclidine-induced artifacts.

NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Allows AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Causes Glutamate Glutamate Glutamate->NMDA_R Binds Glutamate->AMPA_R Binds Gacyclidine Gacyclidine HCl Gacyclidine->NMDA_R Blocks (Non-competitive) Behavior Behavioral & Cognitive Functions Gacyclidine->Behavior Disrupts Artifacts Behavioral Artifacts Gacyclidine->Artifacts Induces Mg_Block Mg2+ Block Removed Depolarization->Mg_Block Mg_Block->NMDA_R Unblocks Downstream Downstream Signaling (e.g., CaMKII, CREB, NO Synthase) Ca_Influx->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Modulates Plasticity->Behavior Underlies

Caption: Simplified NMDA receptor signaling pathway and the action of Gacyclidine.

References

Addressing inconsistent results in Gacyclidine hydrochloride neuroprotection studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gacyclidine (B1674390) hydrochloride. Our goal is to help you address inconsistencies in your experimental results and optimize your neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is Gacyclidine hydrochloride and what is its primary mechanism of action in neuroprotection?

This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] In conditions of excessive glutamate (B1630785) release, such as during a spinal cord or traumatic brain injury, NMDA receptors become overactivated, leading to a massive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal death. Gacyclidine works by binding to a site within the NMDA receptor's ion channel, effectively blocking the influx of Ca2+ and mitigating this excitotoxic damage.[2][3]

Q2: I'm seeing a high degree of variability in the neuroprotective effects of Gacyclidine in my animal model. What are the most likely causes?

Inconsistent results in Gacyclidine neuroprotection studies are common and can often be attributed to three key factors:

  • Dosage: Gacyclidine's effects are highly dose-dependent.[1] Too low a dose may be insufficient to block excitotoxicity, while excessively high doses might not provide additional therapeutic benefits and could potentially lead to off-target effects.

  • Timing of Administration: The therapeutic window for Gacyclidine is critical. Optimal neuroprotection is typically observed when the drug is administered shortly after the initial injury, as this is when the excitotoxic cascade is most active.[1][2]

  • Animal Model and Injury Severity: The type of animal model (e.g., spinal cord injury vs. traumatic brain injury), the species and strain of the animal, and the severity of the induced injury can all significantly impact the observed neuroprotective effects of Gacyclidine.

Q3: Are there differences in the neuroprotective efficacy of Gacyclidine's enantiomers?

Yes, the enantiomers of Gacyclidine have different affinities for the NMDA receptor. The (-)enantiomer, also known as (-)GK11, has a significantly higher affinity for the receptor, comparable to other well-known NMDA antagonists like MK-801.[1][2] The (+)enantiomer exhibits a lower affinity.[1][2] While both enantiomers have demonstrated neuroprotective properties, the racemate (a mixture of both) has sometimes been found to be more effective in promoting full functional recovery in certain studies.[3] This suggests a complex interaction that may involve more than just NMDA receptor affinity.

Q4: Besides NMDA receptor antagonism, are there other mechanisms that might contribute to Gacyclidine's effects?

Some research suggests that Gacyclidine may also interact with "non-NMDA" binding sites, particularly in the cerebellum.[1][2] The exact nature and function of these sites are not yet fully characterized, but this interaction might contribute to Gacyclidine's favorable neurotoxic profile compared to other NMDA antagonists.[1][2]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Suboptimal Neuroprotection
Possible Cause Troubleshooting Step
Inappropriate Dosage Systematically perform a dose-response study to determine the optimal concentration for your specific model and injury severity. Start with a range of doses reported in the literature (e.g., 0.1 mg/kg to 5 mg/kg for rats) and assess both neuroprotective and behavioral outcomes.[1]
Administration Outside the Therapeutic Window The timing of administration is crucial. For acute injury models, administer Gacyclidine as soon as possible after the injury (ideally within 30 minutes).[1][2] Conduct a time-course study to define the therapeutic window for your experimental setup.
Insufficient Injury Severity If the induced injury is too mild, the level of excitotoxicity may be too low to observe a significant neuroprotective effect. Conversely, an overly severe injury may be beyond the capacity of Gacyclidine to mitigate. Ensure your injury model is calibrated to produce a consistent and measurable level of damage.
Incorrect Route of Administration The majority of preclinical studies utilize intravenous (IV) administration.[1][3] Ensure proper IV injection technique to guarantee the intended dose reaches circulation. If using other routes (e.g., intraperitoneal), be aware that pharmacokinetic and pharmacodynamic profiles may differ.
Issue 2: Inconsistent Behavioral or Functional Outcomes
Possible Cause Troubleshooting Step
Variability in Animal Subjects Use animals of a consistent age, weight, and genetic background. Ensure proper randomization of animals to treatment and control groups.
Subjective Behavioral Scoring Employ blinded observers for all behavioral assessments to minimize bias. Use a standardized and validated scoring system for your specific model (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale for spinal cord injury).
Confounding Factors Ensure consistent post-operative care, housing conditions, and handling for all animals, as these factors can influence behavioral outcomes.
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Possible Cause Troubleshooting Step
Pharmacokinetic Issues Gacyclidine's ability to cross the blood-brain barrier and its distribution within the central nervous system can influence its in vivo efficacy. Consider performing pharmacokinetic studies to correlate drug concentration in the target tissue with neuroprotective outcomes.
Metabolism of the Compound The in vivo metabolism of Gacyclidine could alter its activity. While Gacyclidine has shown a good safety profile in preclinical studies, it's important to consider potential metabolites.[1]
Complexity of In Vivo Models In vivo injury models involve complex secondary injury cascades beyond excitotoxicity, such as inflammation and apoptosis. Gacyclidine primarily targets excitotoxicity, so its overall effect will be influenced by the contribution of other injury mechanisms in your model.

Data Presentation

Table 1: Dose-Response of Gacyclidine in a Rat Spinal Cord Injury Model
Dose (mg/kg)Functional Recovery (Locomotor Score)Histological Outcome (Lesion Volume Reduction)Reference
1Significant ImprovementSignificant Reduction[1]
2.5ImprovementReduction[1]
5Less pronounced improvementLess pronounced reduction[1]
Table 2: Therapeutic Window for Gacyclidine in a Rat Spinal Cord Injury Model
Time of Administration (post-injury)Functional Recovery (Locomotor Score)Reference
10 minutesOptimal Improvement[4]
30 minutesSignificant Improvement[4]
60 minutesReduced Improvement[4]
120 minutesMinimal Improvement[4]
Table 3: Comparison of Gacyclidine Enantiomers and Racemate in a Rat Spinal Cord Contusion Model
CompoundFunctional RecoveryReference
Racemic GacyclidineMost effective in promoting full recovery[3]
(+) EnantiomerSimilar initial neuroprotective effects, less efficacious for full recovery[3]
(-) EnantiomerSimilar initial neuroprotective effects, less efficacious for full recovery[3]

Experimental Protocols

Key Experiment 1: Rat Model of Spinal Cord Contusion Injury and Gacyclidine Administration

This protocol provides a general framework. Specific parameters should be optimized for your laboratory and research question.

  • Animal Preparation:

    • Anesthetize adult female Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Shave and sterilize the surgical area over the thoracic spine.

    • Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.

  • Spinal Cord Injury Induction:

    • Use a standardized spinal cord impactor device (e.g., the NYU impactor) to deliver a controlled contusion injury. A common method involves dropping a 10g rod from a height of 12.5 mm onto the exposed dura.

    • Immediately after the impact, suture the muscle and skin layers.

  • Gacyclidine Administration:

    • Within the desired therapeutic window (e.g., 10 minutes post-injury), administer this compound dissolved in sterile saline via intravenous injection (e.g., through the tail vein).

    • The dose will depend on your experimental design (e.g., 1 mg/kg).

    • The control group should receive an equivalent volume of sterile saline.

  • Post-Operative Care and Assessment:

    • Provide appropriate post-operative care, including analgesia, hydration, and manual bladder expression until bladder function returns.

    • Assess functional recovery at regular intervals (e.g., daily for the first week, then weekly) using a standardized locomotor rating scale (e.g., BBB scale).

    • At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis to quantify lesion volume and neuronal survival.

Key Experiment 2: Rat Model of Traumatic Brain Injury (Controlled Cortical Impact) and Gacyclidine Administration
  • Animal Preparation:

    • Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.

    • Make a midline scalp incision and retract the skin to expose the skull.

  • Craniotomy:

    • Perform a craniotomy over the desired cortical region (e.g., the parietal cortex) using a high-speed drill, being careful not to damage the underlying dura mater.

  • Traumatic Brain Injury Induction:

    • Use a controlled cortical impact (CCI) device to induce a standardized brain injury. The impactor tip is driven onto the exposed dura at a specific velocity and depth.

  • Gacyclidine Administration:

    • Administer this compound intravenously at the desired dose and time point post-injury.

  • Post-Operative Care and Assessment:

    • Suture the scalp incision and provide post-operative care.

    • Evaluate neurological and cognitive function using appropriate behavioral tests (e.g., Morris water maze, neurological severity score).

    • At the end of the study, collect brain tissue for histological and molecular analysis.

Visualizations

Gacyclidine_Experimental_Workflow cluster_pre_injury Pre-Injury Phase cluster_injury Injury Phase cluster_treatment Treatment Phase cluster_post_injury Post-Injury Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgical_Procedure Surgical Procedure (e.g., Laminectomy, Craniotomy) Anesthesia->Surgical_Procedure Injury_Induction Induce Injury (e.g., SCI, TBI) Surgical_Procedure->Injury_Induction Drug_Preparation Prepare Gacyclidine (or Vehicle) Injury_Induction->Drug_Preparation Drug_Administration Administer Drug (IV, IP) Drug_Preparation->Drug_Administration Post_Op_Care Post-Operative Care Drug_Administration->Post_Op_Care Behavioral_Assessment Behavioral/Functional Assessment Post_Op_Care->Behavioral_Assessment Histological_Analysis Histological/Molecular Analysis Behavioral_Assessment->Histological_Analysis

Experimental Workflow for Gacyclidine Neuroprotection Studies.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Cascade (Protease Activation, Mitochondrial Dysfunction, ROS Production) Ca_Influx->Excitotoxicity Triggers Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Leads to Gacyclidine Gacyclidine Gacyclidine->NMDA_Receptor Blocks Channel

Simplified NMDA Receptor Signaling Pathway in Excitotoxicity.

Troubleshooting_Logic Start Inconsistent or Suboptimal Neuroprotection Observed Check_Dose Is the dose optimal? Start->Check_Dose Check_Time Is the timing of administration optimal? Check_Dose->Check_Time Yes Optimize_Dose Perform Dose-Response Study Check_Dose->Optimize_Dose No Check_Model Is the injury model consistent and appropriate? Check_Time->Check_Model Yes Optimize_Time Perform Time-Course Study Check_Time->Optimize_Time No Refine_Model Standardize Injury Protocol Check_Model->Refine_Model No Re_Evaluate Re-evaluate Neuroprotection Check_Model->Re_Evaluate Yes Optimize_Dose->Re_Evaluate Optimize_Time->Re_Evaluate Refine_Model->Re_Evaluate

Troubleshooting Logic for Gacyclidine Experiments.

References

Validation & Comparative

A Comparative Analysis of the Neurotoxic Profiles of Gacyclidine Hydrochloride and MK-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: gacyclidine (B1674390) hydrochloride and dizocilpine (B47880) (MK-801). While both compounds have been investigated for their neuroprotective potential, concerns regarding their neurotoxic side effects have been a significant hurdle in their clinical development. This document summarizes key experimental data, details the methodologies used for assessment, and illustrates the underlying signaling pathways and experimental workflows.

Executive Summary

Gacyclidine hydrochloride has demonstrated a significantly lower neurotoxic potential compared to MK-801 in preclinical studies.[1][2] While MK-801 is known to induce neuronal vacuolization and necrosis, particularly in the retrosplenial cortex, gacyclidine treatment, even at high doses, results in minimal to no observable neuronal damage.[1][2] This difference in neurotoxicity may be attributed to gacyclidine's interaction with "non-NMDA" binding sites, in addition to its primary action at the NMDA receptor.[1][2]

Data Presentation: Neurotoxicity Comparison

The following table summarizes the quantitative data from a comparative in vivo study in rats, highlighting the distinct neurotoxic profiles of this compound and MK-801.

FeatureThis compoundMK-801Source
Neuronal Necrosis No necrotic neurons detected at doses of 1, 5, 10, or 20 mg/kg (i.v.).Known to induce neuronal necrosis, particularly in the retrosplenial cortex.[3][1][2]
Neuronal Vacuolization At 20 mg/kg (i.v.), electron microscopy revealed the presence of a few cytoplasmic or intramitochondrial vacuoles. No vacuolization was observed at lower doses.Induces dose-dependent neuronal vacuolization.[3][1][2]
Behavioral Deficits At 1 and 5 mg/kg, animals behaved similarly to untreated animals. At higher doses (10 and 20 mg/kg), some signs of excitation were observed, but the recovery period was better than with MK-801.[4]High doses (e.g., 5 mg/kg) can cause recumbency, severe hypothermia, and loss of body weight for several days. It has also been shown to impair reference memory in the radial maze test.[5][4][5]

Experimental Protocols

The assessment of NMDA antagonist-induced neurotoxicity typically involves a combination of histological analysis and behavioral studies.

Histological Analysis of Neuronal Damage

Objective: To qualitatively and quantitatively assess neuronal damage, including vacuolization and necrosis, in specific brain regions.

Animal Model: Adult male Sprague-Dawley rats are commonly used.

Dosing Regimen:

  • This compound: Intravenous (i.v.) administration at doses of 1, 5, 10, and 20 mg/kg.

  • MK-801: Subcutaneous (s.c.) or intraperitoneal (i.p.) administration at doses typically ranging from 1 to 10 mg/kg.[3]

  • Control: Vehicle-treated animals.

Tissue Preparation:

  • Animals are sacrificed at various time points post-injection (e.g., 18 and 96 hours).[1][2]

  • Transcardial perfusion with a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline).

  • Brains are removed, post-fixed, and cryoprotected.

  • Coronal sections (typically 40 µm) are cut through the region of interest (e.g., retrosplenial cortex).

Staining Methods:

  • Hematoxylin and Eosin (H&E) Staining: A standard method to visualize general tissue morphology and identify necrotic cells, which appear shrunken with pyknotic nuclei.

  • Nissl Staining (e.g., with Cresyl Violet): Stains the Nissl bodies in neurons, allowing for the assessment of neuronal loss and changes in cell morphology.

  • Silver Staining (e.g., Gallyas or De Olmos methods): Highly sensitive for detecting degenerating neurons, axons, and terminals.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Used to identify apoptotic cells by detecting DNA fragmentation.

Microscopy:

  • Light Microscopy: For the initial assessment of stained sections to identify areas of neuronal damage.

  • Electron Microscopy: To examine subcellular structures and confirm the presence of cytoplasmic or intramitochondrial vacuoles.[1][2]

Behavioral Assessment of Neurotoxicity

Objective: To evaluate the functional consequences of potential neurotoxicity, such as cognitive and motor impairments.

Animal Model: Adult female or male rats.

Dosing Regimen: As described in the histological analysis.

Behavioral Tests:

  • Radial Arm Maze: To assess spatial learning and memory. Impairment in reference memory has been observed with MK-801.[5]

  • Active Avoidance Learning: To evaluate learning and memory in response to a conditioned stimulus.

  • Open Field Test: To measure locomotor activity and exploratory behavior. High doses of MK-801 can induce hyperactivity.

  • Rotarod Test: To assess motor coordination and balance.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for NMDA antagonist-induced neurotoxicity and a typical experimental workflow for its assessment.

G cluster_upstream Upstream Events cluster_downstream Downstream Consequences NMDA_Antagonist NMDA Antagonist (e.g., MK-801) NMDA_Receptor NMDA Receptor NMDA_Antagonist->NMDA_Receptor Blocks GABA_Neuron Inhibitory GABAergic Neuron Disinhibition Disinhibition of Glutamatergic & Cholinergic Projections GABA_Neuron->Disinhibition Reduced activity causes NMDA_Receptor->GABA_Neuron Located on Excitotoxicity Excitotoxic Stimulation of Cortical Neurons Disinhibition->Excitotoxicity Leads to Vacuolization Neuronal Vacuolization Excitotoxicity->Vacuolization Causes Necrosis Neuronal Necrosis/ Cell Death Vacuolization->Necrosis Can progress to G cluster_prep Preparation & Dosing cluster_assessment Assessment cluster_analysis Data Analysis & Conclusion Animal_Model Select Animal Model (e.g., Adult Rats) Grouping Randomize into Groups (Gacyclidine, MK-801, Vehicle) Animal_Model->Grouping Dosing Administer Compounds (Specified Doses & Routes) Grouping->Dosing Behavioral Behavioral Testing (e.g., Radial Maze, Open Field) Dosing->Behavioral Sacrifice Sacrifice at Defined Time Points Dosing->Sacrifice Behavioral->Sacrifice Quantification Quantify Neuronal Damage & Behavioral Performance Behavioral->Quantification Histology Histological Analysis (H&E, Nissl, Silver Staining) Sacrifice->Histology Microscopy Light & Electron Microscopy Histology->Microscopy Microscopy->Quantification Comparison Compare Neurotoxic Profiles Quantification->Comparison Conclusion Draw Conclusions Comparison->Conclusion

References

Gacyclidine Hydrochloride vs. Ketamine: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neuroprotective properties of gacyclidine (B1674390) hydrochloride and ketamine. Both compounds are N-methyl-D-aspartate (NMDA) receptor antagonists and have been investigated for their potential to mitigate neuronal damage in various models of acute neurological injury. This document summarizes key experimental data, outlines methodologies from cited studies, and visualizes relevant biological pathways to aid in research and development decisions.

At a Glance: Key Comparative Metrics

FeatureGacyclidine HydrochlorideKetamine
Primary Mechanism Non-competitive NMDA receptor antagonist[1][2]Non-competitive NMDA receptor antagonist[3][4]
Additional Mechanisms Potential interaction with "non-NMDA" binding sites, contributing to lower neurotoxicity[1][2].Anti-inflammatory effects (inhibition of TNF-α, IL-6), modulation of apoptosis, activation of mTOR and BDNF signaling pathways[5][6][7].
Potency (NMDA Receptor) High affinity; (-)-enantiomer has an affinity (2.5 nM) similar to MK-801[1][2].Lower affinity than gacyclidine.
Neurotoxicity Substantially less neurotoxic than MK-801. No necrotic neurons detected at doses up to 20 mg/kg (i.v.) in rats[1][2].Dose-dependent effects: neuroprotective at sub-anesthetic doses, but can be neurotoxic at anesthetic doses, especially in the developing brain[3][5].
Therapeutic Window Optimal neuroprotection when administered 0 to 30 minutes after injury in preclinical models[1][2].Effective in ameliorating neurological dysfunction when administered 1 to 2 hours after head trauma in rats[8].
Clinical Development Investigated in a pilot clinical trial for acute traumatic brain injury[9][10].Widely used as an anesthetic; off-label use in traumatic brain injury is widespread. Investigated in clinical trials for TBI and other neurological conditions[7][11][12].

Quantitative Data from Preclinical and Clinical Studies

Table 1: Preclinical Efficacy of Gacyclidine in Neuroprotection
Animal ModelInjury TypeGacyclidine DoseAdministration RouteKey FindingsReference
RatSpinal Cord Contusion1 mg/kgIntravenousReduced time to full locomotor recovery by half.[13]
RatPhotochemical Spinal Cord Lesion1, 2.5, 5 mg/kgIntravenousDose-dependent attenuation of spinal cord damage; 1 mg/kg showed greatest and most homogenous recovery.[14]
RatTraumatic Brain InjuryNot specifiedNot specifiedImproved behavioral parameters and neuronal survival.[1][2]
Primary Cortical CulturesGlutamate-induced excitotoxicity0.1 to 5.0 µMIn vitroPrevented glutamate-induced neuronal death.[1][2]
Table 2: Preclinical Efficacy of Ketamine in Neuroprotection
Animal ModelInjury TypeKetamine DoseAdministration RouteKey FindingsReference
RatTraumatic Brain Injury120 mg/kgIntraperitonealImproved Neurological Severity Score (NSS) from 14.4 to 8.0 at 48 hours.[8]
RatTraumatic Brain Injury180 mg/kgIntraperitonealImproved NSS from 11.6 to 4.4 at 48 hours; decreased volume of hemorrhagic necrosis from 37.1 mm³ to 10.1 mm³.[8]
RatStatus Epilepticus (developing brain)25 mg/kgNot specifiedSubstantially reduced SE-induced neurodegeneration and microglial activation.[5]
Table 3: Clinical Trial Data for Gacyclidine in Traumatic Brain Injury
Study DesignPatient PopulationGacyclidine Dosing RegimenKey Efficacy FindingReference
Multicenter, randomized, double-blind, placebo-controlled pilot trialAcute Traumatic Brain Injury (n=48)Two IV doses (2x0.005mg/kg, 2x0.01mg/kg, 2x0.02mg/kg) administered 2h and 6h post-traumaA logistic regression model showed a beneficial long-term effect, with the best dose-result in the 0.04mg/kg (total dose) treated group.[9]

Experimental Protocols

Gacyclidine in a Rat Spinal Cord Contusion Model[13]
  • Animal Model: Standardized model of closed spinal cord contusion in rats, leading to paraplegia with spontaneous, progressive recovery.

  • Drug Administration: Gacyclidine (1 mg/kg), Dizocilpine (MK-801), or Cerestat (CNS-1102) was administered intravenously 10 minutes after the spinal contusion.

  • Assessment of Neuroprotection:

    • Behavioral: Quantification of hindlimb locomotor function recovery over time.

    • Histological: Analysis of the cystic cavity volume and astrogliosis at the injury site.

Ketamine in an Experimental Head Injury Model in Rats[8]
  • Animal Model: Male Sprague-Dawley rats subjected to a non-penetrating impact to the left cranium.

  • Drug Administration: Ketamine (60, 120, or 180 mg/kg) was administered intraperitoneally at 1, 2, or 4 hours after head trauma.

  • Assessment of Neuroprotection:

    • Neurological Function: Neurological Severity Score (NSS) was determined at 1, 24, and 48 hours post-trauma.

    • Histological: The volume of hemorrhagic necrosis was measured.

    • Edema: Brain tissue specific gravity and water content were determined at 48 hours.

Signaling Pathways and Mechanisms of Action

Gacyclidine's Neuroprotective Mechanism

Gacyclidine's primary neuroprotective effect is attributed to its potent, non-competitive antagonism of the NMDA receptor. By blocking the ion channel of the receptor, gacyclidine prevents excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to cell death following ischemic or traumatic brain injury. Some evidence also suggests that gacyclidine interacts with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA antagonists[1][2].

Gacyclidine_Pathway cluster_neuron Postsynaptic Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Excitotoxicity Excitotoxicity (Neuronal Death) Ca_channel->Excitotoxicity Excess Ca²⁺ Influx Gacyclidine Gacyclidine Gacyclidine->Ca_channel Blocks

Gacyclidine's primary mechanism of action.
Ketamine's Multifaceted Neuroprotective Pathways

Ketamine also acts as a non-competitive NMDA receptor antagonist, mitigating excitotoxicity. However, its neuroprotective effects are more complex and involve multiple signaling pathways. At sub-anesthetic doses, ketamine can activate the mTOR signaling pathway and increase the expression of Brain-Derived Neurotrophic Factor (BDNF), promoting synaptogenesis and cell survival[5]. Additionally, ketamine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6[6].

Ketamine_Pathways cluster_excitotoxicity Excitotoxicity Pathway cluster_inflammation Anti-inflammatory Pathway cluster_trophic Neurotrophic Pathway Ketamine Ketamine NMDA_R NMDA Receptor Ketamine->NMDA_R Blocks Ketamine->NMDA_R Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Ketamine->Inflammation Inhibits Ketamine->Inflammation mTOR mTOR Pathway Ketamine->mTOR Activates Ketamine->mTOR Excitotoxicity Neuronal Death NMDA_R->Excitotoxicity Reduces Neuroinflammation Neuroinflammation Inflammation->Neuroinflammation BDNF BDNF Expression mTOR->BDNF Increases Synaptogenesis Synaptogenesis & Neuronal Survival BDNF->Synaptogenesis

Ketamine's multiple neuroprotective pathways.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of gacyclidine or ketamine in a preclinical model of acute neurological injury.

Experimental_Workflow Start Animal Model of Neurological Injury Treatment Administer Gacyclidine or Ketamine (Varying Doses and Time-points) Start->Treatment Behavioral Behavioral Assessment (e.g., Motor Function, Cognition) Treatment->Behavioral Histology Histological Analysis (e.g., Lesion Volume, Cell Death) Treatment->Histology Biochemical Biochemical Assays (e.g., Inflammatory Markers, Protein Expression) Treatment->Biochemical Data Data Analysis and Comparison Behavioral->Data Histology->Data Biochemical->Data

References

Gacyclidine Hydrochloride: A Comparative Guide to its Efficacy in Preclinical Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gacyclidine hydrochloride's performance against other N-methyl-D-aspartate (NMDA) receptor antagonists in various behavioral tests. The data presented is compiled from preclinical studies in animal models of central nervous system (CNS) injury, offering insights into its potential as a neuroprotective agent.

Unraveling the Mechanism of Action of Gacyclidine

This compound is a non-competitive antagonist of the NMDA receptor.[1][2] This receptor is a crucial component of excitatory neurotransmission in the brain. Overactivation of NMDA receptors, often triggered by events like traumatic brain injury or spinal cord injury, leads to an excessive influx of calcium ions into neurons. This calcium overload activates various downstream signaling pathways that contribute to excitotoxicity and eventual neuronal death.[3][4] Gacyclidine, by binding to a site within the NMDA receptor's ion channel, effectively blocks this pathological ion flow, thereby exerting its neuroprotective effects.[1][2] Notably, Gacyclidine is reported to be less neurotoxic than other NMDA receptor antagonists like Dizocilpine (MK-801).[1][2]

Comparative Efficacy in Behavioral Models

Gacyclidine has been evaluated in several behavioral tests to assess its ability to improve functional outcomes following CNS injury. These tests are designed to measure various aspects of motor function, learning, and memory.

Motor Function Recovery in Spinal Cord Injury

A key indicator of neuroprotective efficacy following spinal cord injury is the recovery of motor function. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb locomotor recovery in rats. Scores range from 0 (no observable hindlimb movement) to 21 (normal locomotion).

A study in a rat model of spinal cord contusion demonstrated that Gacyclidine treatment resulted in a more significant and rapid improvement in locomotor function compared to both Dizocilpine (MK-801) and Cerestat (CNS-1102).[5] While the specific daily scores were not detailed in the abstract, the study reported that a 1 mg/kg dose of Gacyclidine was the most effective, reducing the time to full locomotor recovery by half.[5] In contrast, Dizocilpine and Cerestat treatments led to only partial and delayed neuroprotective effects.[5]

Cognitive Function in Traumatic Brain Injury

The Morris water maze is a classic behavioral test used to assess spatial learning and memory in rodents. Following a traumatic brain injury (TBI), animals often exhibit deficits in their ability to learn and remember the location of a hidden platform in a pool of water.

In a study involving rats with bilateral contusions of the medial frontal cortex, Gacyclidine treatment was shown to enhance performance in the Morris water maze.[6] Rats treated with Gacyclidine demonstrated improved learning and memory compared to vehicle-treated controls.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data from preclinical studies comparing this compound with other NMDA receptor antagonists.

Behavioral TestAnimal ModelTreatment GroupsKey Findings
BBB Locomotor Rating Scale Rat Spinal Cord ContusionGacyclidine (1 mg/kg, i.v.), Dizocilpine (MK-801), Cerestat (CNS-1102)Gacyclidine treatment halved the time to reach full locomotor recovery compared to controls. Dizocilpine and Cerestat showed only partial and delayed effects.[5]
Morris Water Maze Rat Medial Frontal Cortex ContusionGacyclidine, Vehicle ControlGacyclidine-treated rats showed improved performance in learning and memory tasks compared to vehicle-treated controls.[6]

Note: Specific numerical data for the BBB scores and Morris water maze (e.g., escape latency, time in target quadrant) were not available in the abstracts of the primary comparative studies. Access to the full-text articles is required for a more detailed quantitative comparison.

Experimental Protocols

Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is an observational method for assessing hindlimb locomotor function in an open field. The scoring is based on a 22-point scale (0-21) that evaluates joint movement, stepping, coordination, and trunk stability. A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal, unimpaired locomotion. Animals are observed for a set period (e.g., 4 minutes) in an open field, and their movements are scored by trained observers who are typically blinded to the treatment conditions.

Morris Water Maze

The Morris water maze test assesses spatial learning and memory. The apparatus consists of a large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Animals are placed in the pool from different starting positions and must learn the location of the platform using distal visual cues in the room. The primary measures of performance are the time it takes to find the platform (escape latency) and the time spent in the quadrant where the platform was previously located during a probe trial (with the platform removed). A shorter escape latency and more time spent in the target quadrant indicate better spatial learning and memory.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Binding Site Glycine Binding Site Ion Channel Glutamate->NMDA_Receptor:f1 Binds Glycine Glycine Glycine->NMDA_Receptor:f2 Binds Ca_ion Ca²⁺ NMDA_Receptor:f3->Ca_ion Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream_Signaling Activates Excitotoxicity Excitotoxicity Downstream_Signaling->Excitotoxicity Leads to (in excess) Gacyclidine Gacyclidine Gacyclidine->NMDA_Receptor:f3 Blocks

Caption: NMDA Receptor Signaling Pathway and the Action of Gacyclidine.

Experimental_Workflow cluster_model Animal Model of CNS Injury cluster_treatment Treatment Groups cluster_behavioral Behavioral Testing cluster_analysis Data Analysis and Conclusion Model_Creation Induce CNS Injury (e.g., Spinal Cord Contusion, Traumatic Brain Injury) Treatment_Assignment Randomly Assign Animals to Groups: - Gacyclidine - Alternative (e.g., MK-801) - Vehicle Control Model_Creation->Treatment_Assignment BBB_Test Basso, Beattie, Bresnahan (BBB) Scale (Motor Function) Treatment_Assignment->BBB_Test MWM_Test Morris Water Maze (Learning & Memory) Treatment_Assignment->MWM_Test Data_Collection Collect and Analyze Quantitative Behavioral Data BBB_Test->Data_Collection MWM_Test->Data_Collection Conclusion Draw Conclusions on Comparative Efficacy Data_Collection->Conclusion

Caption: Experimental Workflow for Validating Gacyclidine Efficacy.

References

Gacyclidine Hydrochloride: A Comparative Guide to Target Validation and Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gacyclidine (B1674390) hydrochloride with other N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on target validation and engagement assays. Gacyclidine, a non-competitive antagonist of the NMDA receptor, has demonstrated neuroprotective properties with a potentially favorable safety profile compared to other compounds in its class.[1][2] This document outlines the quantitative performance of gacyclidine against relevant alternatives, details key experimental methodologies, and visualizes associated cellular pathways and workflows.

Comparative Analysis of NMDA Receptor Antagonists

Gacyclidine's primary target is the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neuronal function.[3] Its mechanism of action involves blocking the ion channel of the receptor, thereby inhibiting excessive calcium influx that can lead to excitotoxicity.[3] This section compares the binding affinity and potency of gacyclidine with other well-known non-competitive NMDA receptor antagonists.

Table 1: Comparative Binding Affinity and Potency of NMDA Receptor Antagonists

CompoundTargetBinding Affinity (Ki)Potency (IC50/EC50)Key Characteristics
Gacyclidine (GK-11) NMDA Receptor (non-competitive)(-)enantiomer: 2.5 nM[1][2] (+)enantiomer: ~25 nM[1][2]Varies by assay and subtypeNeuroprotective with lower neurotoxicity than MK-801.[1][2] Also interacts with "non-NMDA" binding sites.[1][2]
Dizocilpine (MK-801) NMDA Receptor (non-competitive)~2.5 nM[1][2]Potent antagonistHigh affinity but associated with significant neurotoxicity.[1][2]
Ketamine NMDA Receptor (non-competitive)Varies by study (µM range)Less potent than MK-801Clinically used anesthetic and antidepressant; potential for psychotomimetic side effects.
Phencyclidine (PCP) NMDA Receptor (non-competitive)High affinity (nM range)Potent antagonistHigh potential for abuse and significant psychotomimetic effects.
Memantine NMDA Receptor (uncompetitive)Low affinity (µM range)Low potency, voltage-dependentUsed in the treatment of Alzheimer's disease; better tolerability due to its uncompetitive nature and fast kinetics.

Experimental Protocols

Accurate assessment of a compound's interaction with its target is fundamental for drug development. This section details the methodologies for key assays used to validate and quantify the engagement of gacyclidine and other antagonists with the NMDA receptor.

Radioligand Binding Assay

This assay is a standard method to determine the binding affinity of a compound to its receptor.

Objective: To determine the inhibitor constant (Ki) of a test compound for the NMDA receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor in a membrane preparation. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value.

Materials:

  • Rat cortical membrane homogenates

  • Radioligand: [³H]MK-801

  • Test compounds (gacyclidine, MK-801, etc.)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Electrophysiology Assay (Whole-Cell Patch Clamp)

This technique measures the ion flow through the NMDA receptor channel in response to agonist application and the inhibitory effect of antagonists.

Objective: To determine the IC50 of a test compound for inhibiting NMDA receptor-mediated currents.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron or a cell expressing NMDA receptors. The membrane patch is then ruptured to allow electrical access to the cell's interior. The cell is voltage-clamped, and the current flowing through the NMDA receptors is measured upon application of agonists (e.g., glutamate and glycine). The antagonist is then applied at various concentrations to determine its inhibitory effect.

Materials:

  • Cultured neurons or cell line expressing NMDA receptors (e.g., HEK293 cells)

  • External and internal patch-clamp solutions

  • NMDA receptor agonists (glutamate, glycine)

  • Test compounds (gacyclidine, etc.)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Patching: Under microscopic guidance, approach a cell with a micropipette filled with internal solution and form a gigaseal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply agonists to elicit an NMDA receptor-mediated current.

  • Antagonist Application: Co-apply the antagonist at increasing concentrations with the agonists and record the resulting current inhibition.

  • Data Analysis: Measure the peak or steady-state current at each antagonist concentration. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.

In Vivo Behavioral Assays (e.g., Morris Water Maze)

These assays assess the functional consequences of NMDA receptor antagonism on learning, memory, and neuroprotection in animal models.

Objective: To evaluate the in vivo efficacy of a test compound in a model of cognitive function or neurological injury.

Principle: The Morris water maze is a widely used task to assess spatial learning and memory in rodents. An animal is placed in a pool of opaque water and must learn the location of a hidden platform to escape. NMDA receptor antagonists can impair or, in the context of neuroprotection, preserve performance in this task.

Materials:

  • Circular water tank

  • Hidden platform

  • Video tracking system

  • Animal model (e.g., rats with induced brain injury)

  • Test compounds (gacyclidine, etc.)

Procedure:

  • Acclimation and Training: Acclimate the animals to the testing room and train them to find the hidden platform over several days.

  • Induction of Injury (if applicable): Induce a neurological injury (e.g., traumatic brain injury) in the animals.

  • Drug Administration: Administer the test compound or vehicle to the animals at specified doses and time points relative to the injury or behavioral testing.

  • Testing: Place the animal in the water maze and record the time it takes to find the hidden platform (escape latency) and the path taken.

  • Probe Trial: After the final training trial, remove the platform and conduct a probe trial to assess memory retention by measuring the time spent in the target quadrant.

  • Data Analysis: Compare the escape latencies and probe trial performance between different treatment groups using appropriate statistical methods.

Target Engagement Assays

Beyond initial target validation, confirming that a drug engages its target in a cellular or in vivo context is crucial.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment.[4][5][6][7]

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the test compound and then heated to denature proteins. The amount of soluble target protein remaining at different temperatures is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Biophysical Assays

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed kinetic and thermodynamic information about the drug-target interaction in a cell-free system.[8]

Visualizations

Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by NMDA receptor activation and the point of intervention for non-competitive antagonists like gacyclidine.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds Ca2_influx Ca²⁺ Influx NMDAR:channel->Ca2_influx Opens CaMKII CaMKII Ca2_influx->CaMKII Activates nNOS nNOS Ca2_influx->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Survival/Death) CREB->Gene_Expression Regulates NO Nitric Oxide nNOS->NO Excitotoxicity Excitotoxicity NO->Excitotoxicity Gacyclidine Gacyclidine Gacyclidine->NMDAR:channel Blocks

Caption: NMDA Receptor Signaling Pathway and Gacyclidine's Mechanism of Action.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membrane Homogenate start->prep setup Set up Assay Plate: - Membranes - Radioligand ([³H]MK-801) - Test Compound (Varying Conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Logical Relationship

The diagram below illustrates the relationship between different types of NMDA receptor antagonists based on their binding site.

NMDA_Antagonist_Types cluster_sites Binding Sites cluster_examples Examples NMDA_Antagonists NMDA Receptor Antagonists Competitive Competitive (Glutamate Site) NMDA_Antagonists->Competitive Glycine_Site Glycine Site Antagonists NMDA_Antagonists->Glycine_Site Non_Competitive Non-Competitive (Channel Blockers) NMDA_Antagonists->Non_Competitive AP5 AP5 Competitive->AP5 Kynurenic_Acid Kynurenic Acid Glycine_Site->Kynurenic_Acid Gacyclidine_ex Gacyclidine Non_Competitive->Gacyclidine_ex MK801_ex MK-801 Non_Competitive->MK801_ex Ketamine_ex Ketamine Non_Competitive->Ketamine_ex Memantine_ex Memantine (Uncompetitive) Non_Competitive->Memantine_ex

Caption: Classification of NMDA Receptor Antagonists by Binding Site.

References

A Comparative Analysis of Gacyclidine and Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist, Gacyclidine (B1674390), with other notable antagonists: Ketamine, Phencyclidine (PCP), and Memantine. The information is presented to facilitate objective analysis and is supported by experimental data and detailed methodologies.

Introduction to NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in a variety of neurological disorders. NMDA receptor antagonists are a class of drugs that block the activity of these receptors and have been investigated for their therapeutic potential in conditions such as neurodegenerative diseases, neuropathic pain, and depression. This guide focuses on a comparative analysis of Gacyclidine, a phencyclidine derivative, against the well-characterized antagonists Ketamine, PCP, and Memantine.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for Gacyclidine and the comparator compounds, providing a basis for their pharmacological and pharmacokinetic differentiation.

Table 1: Comparative Binding Affinity at the NMDA Receptor
CompoundReceptor Binding SiteRadioligandKᵢ (nM)IC₅₀ (nM)Species/TissueReference
Gacyclidine PCP site (uncompetitive)[³H]Gacyclidine(-)enantiomer: 2.5(+)enantiomer: ~25-Rat brain[1]
Ketamine PCP site (uncompetitive)[³H]MK-801440 (S-ketamine)1,500 - 2,100Rat hippocampal cultures
Phencyclidine (PCP) PCP site (uncompetitive)[³H]MK-80159-Rat brain
Memantine PCP site (uncompetitive)[³H]MK-801740830 - 1,250Rat brain, tsA201 cells

Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) values can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and assay buffer composition. The data presented are representative values from the cited literature.

Table 2: Comparative Pharmacokinetic Properties
ParameterGacyclidineKetaminePhencyclidine (PCP)Memantine
Route of Administration Intravenous, IntratympanicIntravenous, Intramuscular, Oral, IntranasalSmoked, Oral, Insufflated, IntravenousOral
Bioavailability (%) IV: 100 (Rat)IV: 100IM: 93Oral: 16-24IN: 25-50Oral: 72 (Human)~100 (Human)
Protein Binding (%) ~90 (Rat)12-35~65 (Human)45 (Human)
Elimination Half-life (t½) ~90 min (β-phase, Rat)2-4 hours (Human)7-46 hours (Human)60-80 hours (Human)
Brain Penetration Rapid and extensive (Rat)RapidHighHigh

Note: Human pharmacokinetic data for Gacyclidine is limited. The presented data for Gacyclidine is primarily from preclinical studies in rats.[2][3]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in glutamatergic neurotransmission and the points of intervention for the compared antagonists.

NMDA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Pharmacological Intervention Glutamate_Vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Release AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Release Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activation AMPA_R->NMDA_R Depolarization (Mg²⁺ block removal) Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity LTP Synaptic Plasticity (LTP) Signaling_Cascades->LTP Antagonists Gacyclidine Ketamine PCP Memantine Antagonists->NMDA_R Uncompetitive Antagonism (Channel Pore Block)

NMDA Receptor signaling and antagonist intervention.
Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound for the NMDA receptor.

Binding_Assay_Workflow start Start prep Membrane Preparation (e.g., from rat cortex) start->prep incubation Incubation: - Membranes - Radioligand (e.g., [³H]MK-801) - Test Compound (varying concentrations) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ scintillation->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Neuroprotection Assay

The following diagram illustrates a general workflow for assessing the neuroprotective effects of an NMDA receptor antagonist in a rodent model of CNS injury.

Neuroprotection_Assay_Workflow start Start animal_model Induce CNS Injury in Rodents (e.g., Spinal Cord Injury, Stroke Model) start->animal_model treatment Administer Test Compound or Vehicle (e.g., Gacyclidine, i.v.) animal_model->treatment behavioral Behavioral Assessment (e.g., Motor function tests) treatment->behavioral histology Histological Analysis (e.g., Lesion volume, neuronal survival) behavioral->histology analysis Statistical Analysis (Compare treatment vs. vehicle groups) histology->analysis end End analysis->end

Workflow for an in vivo neuroprotection assay.

Detailed Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Antagonists

Objective: To determine the binding affinity (Kᵢ) of a test compound for the PCP binding site on the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.[4][5]

Materials:

  • Rat cortical tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Test compounds (e.g., Gacyclidine, Ketamine, PCP, Memantine)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • Total Binding: Add membrane preparation, a fixed concentration of [³H]MK-801 (typically at or near its Kₑ), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [³H]MK-801, and a high concentration of unlabeled MK-801 (e.g., 10 µM).

    • Test Compound: Add membrane preparation, [³H]MK-801, and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Neuroprotection Assay: Rodent Model of Spinal Cord Injury

Objective: To evaluate the neuroprotective efficacy of an NMDA receptor antagonist in a rat model of spinal cord contusion injury.[6]

Materials:

  • Adult female Wistar rats

  • Anesthetic (e.g., isoflurane)

  • Spinal cord impactor device

  • Test compound (e.g., Gacyclidine) and vehicle

  • Behavioral testing apparatus (e.g., open field for locomotor rating scales like the BBB scale)

  • Histological processing reagents (e.g., formalin, paraffin, stains)

Procedure:

  • Animal Surgery and Injury:

    • Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., T9-T10).

    • Stabilize the vertebral column and induce a standardized contusion injury using a spinal cord impactor.

    • Suture the muscle layers and skin.

  • Drug Administration:

    • Divide the animals into treatment and vehicle control groups.

    • Administer the test compound (e.g., Gacyclidine at a specific dose, such as 1 mg/kg) or vehicle intravenously at a set time point post-injury (e.g., 15 minutes).

  • Behavioral Assessment:

    • At regular intervals post-injury (e.g., daily for the first week, then weekly), assess the locomotor recovery of the hindlimbs using a standardized rating scale (e.g., the Basso, Beattie, Bresnahan (BBB) locomotor rating scale).

    • Two independent observers, blinded to the treatment groups, should perform the scoring.

  • Histological Analysis:

    • At the end of the study period (e.g., 6 weeks post-injury), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the spinal cord, process it for histology, and embed in paraffin.

    • Cut serial sections through the injury epicenter and stain with appropriate histological stains (e.g., Hematoxylin and Eosin for general morphology, Luxol Fast Blue for myelin).

    • Quantify the lesion volume and the amount of spared white matter using image analysis software.

  • Data Analysis:

    • Compare the behavioral scores between the treatment and vehicle groups over time using appropriate statistical tests (e.g., repeated measures ANOVA).

    • Compare the histological outcomes (lesion volume, spared tissue) between the groups using statistical tests (e.g., t-test or ANOVA).

Conclusion

This comparative analysis highlights the pharmacological and pharmacokinetic profiles of Gacyclidine in relation to Ketamine, PCP, and Memantine. Gacyclidine exhibits a high binding affinity for the NMDA receptor, comparable to that of PCP and significantly higher than Ketamine and Memantine.[1] Preclinical data suggest it possesses neuroprotective properties with a potentially better safety profile than some other NMDA receptor antagonists.[1] However, a comprehensive human pharmacokinetic profile for Gacyclidine is not as well-established as for the other compounds. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel NMDA receptor antagonists. Further clinical research is necessary to fully elucidate the therapeutic potential and safety of Gacyclidine in various neurological disorders.[7][8]

References

Gacyclidine Hydrochloride: A Comparative Analysis of its Neuroprotective Efficacy in Neuronal Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gacyclidine (B1674390) hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant neuroprotective effects in various preclinical models of neuronal injury. This guide provides a comprehensive comparison of gacyclidine's efficacy against other neuroprotective agents, supported by experimental data, detailed methodologies, and an exploration of its underlying mechanism of action.

Executive Summary

Gacyclidine has consistently shown promise in models of spinal cord injury (SCI) and traumatic brain injury (TBI). Its therapeutic advantage appears to lie in a superior safety profile and, in some instances, greater efficacy compared to other NMDA receptor antagonists like dizocilpine (B47880) (MK-801) and cerestat. This is potentially attributed to its interaction with non-NMDA binding sites, such as the sigma-1 receptor, which may modulate the excitotoxic cascade.

Performance Comparison in Neuronal Injury Models

Spinal Cord Injury (SCI)

In a rat model of spinal cord contusion, gacyclidine treatment resulted in significantly better functional recovery compared to both dizocilpine and cerestat.[1] While all three non-competitive NMDA receptor antagonists showed some neuroprotective effects, such as a reduction in cystic cavity size and astrogliosis, the effects of dizocilpine and cerestat were only partial and delayed.[1] Gacyclidine, administered 10 minutes after the injury, was most effective at a dose of 1 mg/kg, reducing the time to full locomotor recovery by half.[1]

Table 1: Comparison of Gacyclidine and Other NMDA Receptor Antagonists in a Rat Spinal Cord Contusion Model

Treatment GroupDoseTime of Administration (post-injury)OutcomeReference
Gacyclidine1 mg/kg10 minutesHalved the time to reach full locomotor recovery.[1]
Dizocilpine (MK-801)Not specified10 minutesPartial and delayed neuroprotective effect.[1]
Cerestat (CNS-1102)Not specified10 minutesPartial and delayed neuroprotective effect.[1]
Traumatic Brain Injury (TBI)

In a rat model of medial frontal cortex contusion, gacyclidine demonstrated dose-dependent improvements in cognitive function, as assessed by the Morris water maze.[2] Rats treated with 0.1 mg/kg of gacyclidine performed significantly better than vehicle-treated controls.[2] Furthermore, gacyclidine treatment attenuated secondary cell death in the nucleus basalis magnocellularis and the medial dorsal nucleus of the thalamus.[2] When compared to dizocilpine (MK-801), gacyclidine exhibits substantially lower neurotoxicity.[3] No necrotic neurons were detected at various doses of gacyclidine, whereas MK-801 is known to cause neuronal vacuolization.[3][4]

Table 2: Efficacy of Gacyclidine in a Rat Medial Frontal Cortex Contusion Model

Treatment GroupDoseOutcome MeasureResultReference
Gacyclidine0.1 mg/kgMorris Water Maze PerformanceBetter performance than vehicle-treated controls.[2]
Gacyclidine0.03, 0.3 mg/kgMorris Water Maze PerformanceBetter performance than brain-injured controls, but not as effective as 0.1 mg/kg.[2]
GacyclidineNot specifiedNeuronal Survival (NBM & MDN)Fewer surviving neurons in untreated contused rats compared to gacyclidine-treated rats.[2]
Vehicle-Morris Water Maze PerformanceImpaired performance compared to gacyclidine-treated groups.[2]

Experimental Protocols

Photochemical Spinal Cord Injury Model in Rats

This model induces a localized ischemic lesion in the spinal cord.

  • Animal Preparation: Adult female Sprague-Dawley rats are anesthetized. A laminectomy is performed to expose the spinal cord at the desired level (e.g., T12-L1).[5]

  • Photosensitizing Dye Administration: The exposed spinal cord is bathed with a 1.5% solution of Rose Bengal in saline for 10 minutes. The excess dye is then rinsed off.[5]

  • Photo-irradiation: The spinal cord is irradiated with a "cold" light source (e.g., 560 nm) for a specific duration (e.g., 1 to 10 minutes) to induce a photochemical reaction, leading to vascular stasis and subsequent tissue damage.[5]

  • Drug Administration: Gacyclidine or a vehicle is administered intravenously at various time points and doses post-irradiation.

  • Outcome Assessment: Functional recovery is assessed using locomotor rating scales (e.g., Basso, Beattie, Bresnahan - BBB score). Histological analysis is performed to measure the cross-sectional area of the spinal cord and the extent of the lesion.[5]

Contusive Spinal Cord Injury Model in Rats

This model mimics the mechanical damage seen in human SCI.

  • Animal Preparation: Adult rats are anesthetized, and a laminectomy is performed at a specific thoracic level (e.g., T9-T10).

  • Injury Induction: A standardized weight-drop device or a computer-controlled impactor is used to deliver a specific force or displacement to the exposed spinal cord, causing a contusion injury.

  • Drug Administration: Gacyclidine or other compounds are administered, typically intravenously, at defined times after the injury.

  • Outcome Assessment: Locomotor function is evaluated using the BBB score. Histological analysis includes measuring the lesion volume and the extent of white matter sparing.

Medial Frontal Cortex Contusion Model in Rats

This model is used to study the effects of focal TBI on cognitive function.

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the medial frontal cortex.[6]

  • Injury Induction: A pneumatically driven impactor tip is used to deliver a controlled contusion to the exposed brain surface.[6]

  • Drug Administration: Gacyclidine or a vehicle is injected intravenously at specific time points after the contusion.

  • Behavioral Testing: Cognitive function is assessed using tasks such as the Morris water maze, which evaluates spatial learning and memory.[2]

  • Histological Analysis: Brain sections are stained to quantify neuronal loss in specific brain regions and to assess the extent of the cortical lesion.[2]

Signaling Pathways and Experimental Workflows

NMDA Receptor-Mediated Excitotoxicity and Gacyclidine's Mechanism of Action

Neuronal injury, particularly from ischemic events, triggers an excessive release of the excitatory neurotransmitter glutamate. This leads to the overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca2+) into the neuron. This calcium overload activates a cascade of downstream signaling pathways leading to neuronal death, a process known as excitotoxicity. Gacyclidine, as a non-competitive NMDA receptor antagonist, directly blocks the ion channel of the receptor, thereby preventing this toxic influx of calcium.

Excitotoxicity_Pathway Glutamate Excess Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Gacyclidine Gacyclidine Gacyclidine->NMDAR Blocks Downstream Activation of Destructive Enzymes (e.g., Calpains, Caspases) Ca_Influx->Downstream Mitochondrial Mitochondrial Dysfunction Ca_Influx->Mitochondrial Apoptosis Neuronal Death (Apoptosis/Necrosis) Downstream->Apoptosis Mitochondrial->Apoptosis

NMDA Receptor-Mediated Excitotoxicity Pathway.
Gacyclidine's Interaction with Sigma-1 Receptors: A Potential for Enhanced Neuroprotection

Gacyclidine's favorable safety profile may be due to its interaction with sigma-1 receptors.[3] Activation of sigma-1 receptors can be neuroprotective by modulating calcium signaling and disrupting the interaction between NMDA receptors and neuronal nitric oxide synthase (nNOS), an enzyme that produces the neurotoxic molecule nitric oxide.[7]

Gacyclidine_Sigma1_Pathway cluster_0 Excitotoxic Cascade NMDAR NMDA Receptor nNOS nNOS NMDAR->nNOS activates NO Nitric Oxide (Neurotoxic) nNOS->NO produces Gacyclidine Gacyclidine Sigma1R Sigma-1 Receptor Gacyclidine->Sigma1R activates Sigma1R->NMDAR disrupts interaction with nNOS

Gacyclidine's Potential Modulation of NMDA Receptor Signaling via Sigma-1 Receptors.
Experimental Workflow for Preclinical Evaluation of Gacyclidine

The following diagram illustrates a typical workflow for assessing the efficacy of gacyclidine in a preclinical model of neuronal injury.

Experimental_Workflow Animal_Model 1. Neuronal Injury Model (e.g., SCI, TBI in rats) Treatment 2. Drug Administration (Gacyclidine vs. Vehicle/Comparator) Animal_Model->Treatment Behavioral 3. Behavioral Assessment (e.g., Locomotor Scoring, Morris Water Maze) Treatment->Behavioral Histology 4. Histological Analysis (Lesion Volume, Neuronal Survival) Treatment->Histology Data_Analysis 5. Data Analysis & Interpretation Behavioral->Data_Analysis Histology->Data_Analysis

Preclinical Experimental Workflow.

Conclusion

Gacyclidine hydrochloride demonstrates significant neuroprotective efficacy in preclinical models of spinal cord and traumatic brain injury. Its performance, particularly in terms of functional recovery and reduced neurotoxicity, appears superior to older generation NMDA receptor antagonists. The detailed experimental protocols and an understanding of its dual mechanism of action—blocking NMDA receptors and potentially modulating excitotoxicity via sigma-1 receptors—provide a strong rationale for its continued investigation as a therapeutic agent for acute neuronal injuries. Further research should focus on elucidating the precise signaling pathways modulated by its interaction with non-NMDA binding sites to fully realize its therapeutic potential.

References

Gacyclidine Hydrochloride: A Comparative Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective mechanisms of Gacyclidine (B1674390) hydrochloride, offering a comparative perspective against other N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented herein is supported by preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to aid in research and development.

Core Mechanism of Action: NMDA Receptor Antagonism

Gacyclidine hydrochloride is a non-competitive antagonist of the NMDA receptor, a critical component in the pathophysiology of excitotoxic neuronal injury.[1][2] Excitotoxicity, a process triggered by excessive stimulation of glutamate (B1630785) receptors, leads to a massive influx of calcium ions (Ca2+) into neurons. This calcium overload activates a cascade of detrimental downstream signaling pathways, ultimately resulting in neuronal damage and death. Gacyclidine exerts its neuroprotective effects by binding to a site within the NMDA receptor channel, thereby blocking the influx of Ca2+ and mitigating the subsequent neurotoxic cascade.

Binding Affinity and Potency

Gacyclidine exhibits a high affinity for the NMDA receptor. Specifically, the (-)-enantiomer of Gacyclidine demonstrates a binding affinity (Ki) of approximately 2.5 nM, which is comparable to that of the well-characterized NMDA receptor antagonist, dizocilpine (B47880) (MK-801).[1][2] The (+)-enantiomer has a tenfold lower affinity.[1][2] This high-affinity binding translates to potent neuroprotective effects observed in various experimental models.

Comparative Efficacy and Safety Profile

A key advantage of this compound lies in its favorable safety profile compared to other NMDA receptor antagonists, particularly concerning neurotoxicity.

In Vitro Neuroprotection

In primary cortical neuron cultures, Gacyclidine effectively prevents glutamate-induced neuronal death at concentrations ranging from 0.1 to 5.0 µM.[1][2]

In Vivo Neuroprotection

Preclinical studies in animal models of acute neuronal injury have consistently demonstrated the neuroprotective efficacy of Gacyclidine.

  • Spinal Cord Injury (SCI): In rat models of SCI, Gacyclidine administration has been shown to reduce lesion size and improve functional recovery.[1][2][3][4] A dose of 1 mg/kg was found to be particularly effective in promoting locomotor recovery.[4] Studies have shown that treatment within 10 to 30 minutes of injury yields the best outcomes.[3]

  • Traumatic Brain Injury (TBI): In models of TBI, Gacyclidine has been shown to improve behavioral outcomes and enhance neuronal survival.[1][2]

Comparative Neurotoxicity: A Key Differentiator

While other potent NMDA receptor antagonists like MK-801 have demonstrated neuroprotective effects, their clinical development has been hampered by significant neurotoxic side effects, such as neuronal vacuolization.[5][6][7][8] In stark contrast, Gacyclidine exhibits substantially lower in vivo neurotoxicity.[1][2] Studies in rats have shown that even at high doses (up to 20 mg/kg), Gacyclidine does not induce the necrotic neuronal changes observed with MK-801.[1][2] At the highest dose, only minimal cytoplasmic or intramitochondrial vacuoles were observed.[1][2]

This improved safety profile is potentially attributed to Gacyclidine's interaction with "non-NMDA" binding sites, which are predominantly located in the cerebellum on the dendritic tree of Purkinje cells.[1][2][9] The precise nature of these binding sites and their role in mitigating neurotoxicity is an area of ongoing research.

Signaling Pathways and Molecular Mechanisms

The neuroprotective action of Gacyclidine is rooted in its ability to modulate the downstream signaling cascades triggered by NMDA receptor overactivation.

Attenuation of Calcium Overload and Excitotoxicity

The primary mechanism involves the direct blockade of Ca2+ influx through the NMDA receptor channel. This prevents the activation of various calcium-dependent enzymes that contribute to neuronal damage, such as proteases, phospholipases, and endonucleases.

Modulation of Apoptotic Pathways

Excitotoxicity is intricately linked to programmed cell death, or apoptosis. Key molecular players in this process include the Bcl-2 family of proteins and caspases. While direct studies on Gacyclidine's effect on the Bcl-2/Bax ratio and caspase-3 activation are not extensively detailed in the provided search results, its ability to prevent neuronal death in excitotoxicity models strongly suggests an inhibitory effect on these pro-apoptotic pathways.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Gacyclidine's Intervention

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream_Cascades Activation of Destructive Enzymes (Proteases, Nucleases) Ca_Influx->Downstream_Cascades Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Downstream_Cascades->Neuronal_Death Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Apoptosis->Neuronal_Death Gacyclidine Gacyclidine HCl Gacyclidine->NMDA_Receptor Blocks

Caption: Gacyclidine blocks excitotoxicity at the NMDA receptor.

Experimental Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Neuroprotective Efficacy of Gacyclidine

Experimental ModelEndpointGacyclidine ConcentrationOutcome
Primary Cortical CulturesGlutamate-induced neuronal death0.1 - 5.0 µMPrevention of neuronal death[1][2]

Table 2: In Vivo Neuroprotective Efficacy of Gacyclidine

Animal ModelInjury TypeGacyclidine DoseKey Findings
RatSpinal Cord Injury (Contusion)1 mg/kgReduced time to full locomotor recovery by half[4]
RatSpinal Cord Injury (Photochemical)1, 2.5, 5 mg/kgDose-dependent attenuation of spinal cord damage; 1 mg/kg showed greater and more homogeneous recovery[3]
RatTraumatic Brain InjuryNot specifiedImproved behavioral parameters and neuronal survival[1][2]

Table 3: Comparative Neurotoxicity of Gacyclidine and MK-801 in Rats

CompoundDoseObservation
Gacyclidine1, 5, 10, 20 mg/kg (i.v.)No necrotic neurons detected at 18 or 96 hours post-treatment. Few cytoplasmic/intramitochondrial vacuoles at 20 mg/kg.[1][2]
MK-801Not specified in direct comparisonKnown to cause neuronal vacuolization and necrosis.[6][7][8]

Table 4: Clinical Trial Data for Gacyclidine in Traumatic Brain Injury

Study DesignPatient PopulationGacyclidine DosesPrimary OutcomeKey Findings
Multicenter, randomized, double-blind, placebo-controlled pilot trial48 patients with acute TBI2 x 0.005 mg/kg, 2 x 0.01 mg/kg, 2 x 0.02 mg/kg (total dose 0.01, 0.02, 0.04 mg/kg)Glasgow Outcome Scale (GOS) at D90 and D365Showed a beneficial long-term effect with the best dose-result in the 0.04 mg/kg treated group when prognostic factors were considered.[5][10] No significant difference in serious adverse events between groups.[5][11]

Experimental Protocols

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This protocol outlines a general procedure for assessing the neuroprotective effects of compounds against glutamate-induced excitotoxicity in vitro.

Experimental Workflow for In Vitro Neuroprotection Assay

Experimental_Workflow Culture_Neurons 1. Culture Primary Cortical Neurons Pre-treat 2. Pre-treat with Gacyclidine or Vehicle Culture_Neurons->Pre-treat Induce_Excitotoxicity 3. Induce Excitotoxicity (e.g., with Glutamate) Pre-treat->Induce_Excitotoxicity Assess_Viability 4. Assess Neuronal Viability (e.g., LDH assay, Cell Counting) Induce_Excitotoxicity->Assess_Viability

Caption: Workflow for assessing in vitro neuroprotection.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and L-glutamine

  • This compound

  • L-glutamic acid

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Procedure:

  • Cell Culture: Plate primary cortical neurons in multi-well plates and culture for a specified period to allow for maturation (e.g., 7-10 days in vitro).

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Add L-glutamic acid to the culture medium to a final concentration known to induce neuronal death (e.g., 100 µM).

  • Incubation: Incubate the cells for a period sufficient to induce significant cell death in the control group (e.g., 24 hours).

  • Assessment of Neuronal Viability:

    • LDH Assay: Collect the culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's instructions.

    • Cell Counting: Fix and stain the cells with a neuronal marker (e.g., NeuN) and a nuclear stain (e.g., DAPI). Count the number of viable neurons in multiple fields of view for each condition.

Animal Model of Spinal Cord Injury

This protocol provides a general overview of a contusion model of SCI in rats used to evaluate the in vivo efficacy of neuroprotective agents.

Procedure:

  • Animal Preparation: Anesthetize adult rats and perform a laminectomy at the desired spinal cord level (e.g., thoracic level T9-T10).

  • Induction of Injury: Use a standardized weight-drop device to deliver a controlled contusive injury to the exposed spinal cord.

  • Drug Administration: Administer this compound or a vehicle control intravenously at a predetermined time point post-injury (e.g., 10 minutes).

  • Functional Assessment: At regular intervals post-injury, assess locomotor function using a standardized rating scale, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[12]

  • Histological Analysis: At the end of the study period, perfuse the animals and collect the spinal cord tissue. Process the tissue for histological staining (e.g., H&E, cresyl violet) to assess the lesion volume and neuronal survival.

Conclusion

This compound is a potent neuroprotective agent that acts as a non-competitive NMDA receptor antagonist. Its key advantage over other compounds in its class is a significantly better safety profile, characterized by substantially lower neurotoxicity. Preclinical and pilot clinical data suggest its therapeutic potential in conditions associated with excitotoxic neuronal injury, such as traumatic brain injury and spinal cord injury. Further research is warranted to fully elucidate the role of its interaction with non-NMDA binding sites in its improved safety and to establish its clinical efficacy in larger trials.

References

Gacyclidine Hydrochloride's Impact on Synaptic Plasticity: A Comparative Analysis with Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of gacyclidine (B1674390) hydrochloride on synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), in relation to other well-known N-methyl-D-aspartate (NMDA) receptor antagonists such as dizocilpine (B47880) (MK-801) and ketamine. This document synthesizes available experimental data to offer an objective overview for research and drug development purposes.

Introduction to Gacyclidine and NMDA Receptor Antagonism

Gacyclidine is a non-competitive antagonist of the NMDA receptor, a critical component in the regulation of synaptic plasticity, learning, and memory.[1] The NMDA receptor's activation is a key trigger for both LTP, a long-lasting enhancement in signal transmission between two neurons, and LTD, a long-lasting reduction in synaptic strength. By blocking the NMDA receptor, antagonists like gacyclidine can modulate these processes, which has significant implications for both therapeutic applications and basic neuroscience research.

Gacyclidine's (-)-enantiomer exhibits a binding affinity for the NMDA receptor that is comparable to that of dizocilpine (MK-801), another potent non-competitive NMDA receptor antagonist.[1][2] Notably, studies have indicated that gacyclidine possesses a more favorable safety profile, demonstrating lower neurotoxicity than MK-801.[1][2] Ketamine, also a non-competitive NMDA receptor antagonist, is widely studied for its rapid antidepressant effects, which are thought to be mediated, in part, through its influence on synaptic plasticity.

Comparative Effects on Synaptic Plasticity

While direct, quantitative comparative studies on the effects of gacyclidine on LTP and LTD are limited in publicly available literature, we can infer its potential actions based on its properties as a potent NMDA receptor antagonist and compare them to the established effects of MK-801 and ketamine.

Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists

ParameterGacyclidine HydrochlorideDizocilpine (MK-801)Ketamine
Binding Affinity (Ki) for NMDA Receptor (-)-enantiomer: ~2.5 nM[1]~2.5 nM[1]Varies by study, generally lower affinity than MK-801
Effect on LTP Induction Expected to inhibit LTPPotently inhibits LTP[3]Inhibits LTP in a dose-dependent manner[3]
Effect on LTD Induction Expected to inhibit NMDA receptor-dependent LTDInhibits NMDA receptor-dependent LTDEffects on LTD are complex and can be protocol-dependent
Neurotoxicity Lower than MK-801[1][2]Higher than gacyclidine[1][2]Can induce psychotomimetic effects and potential for abuse
Reported in vivo effects Neuroprotective in spinal cord injury modelsNeuroprotective but with a narrow therapeutic windowRapid antidepressant effects

Experimental Protocols

Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is a standard method for inducing and recording LTP in the CA1 region of the hippocampus, a brain area crucial for learning and memory.

Experimental Workflow: LTP Induction

G cluster_prep Slice Preparation cluster_rec Electrophysiological Recording P1 Euthanize Rodent P2 Isolate Hippocampus P1->P2 P3 Prepare Transverse Slices (400 µm) P2->P3 P4 Incubate in aCSF P3->P4 R1 Transfer Slice to Recording Chamber P4->R1 R2 Position Stimulating and Recording Electrodes in CA1 R3 Establish Stable Baseline fEPSP Recordings R4 Bath Apply NMDA Receptor Antagonist (e.g., Gacyclidine) R3->R4 Drug Application R5 Induce LTP (High-Frequency Stimulation) R4->R5 R6 Record Post-HFS fEPSPs R5->R6

Caption: Workflow for LTP induction in hippocampal slices.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat).

    • Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2. The aCSF composition is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 2 CaCl2, and 10 glucose.

    • Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.

    • Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32°C).

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • After obtaining a stable baseline recording of fEPSPs for at least 20 minutes, apply the NMDA receptor antagonist (gacyclidine, MK-801, or ketamine) to the perfusing aCSF at the desired concentration.

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Signaling Pathways in Synaptic Plasticity

NMDA receptor activation is a critical upstream event for the induction of both LTP and LTD. The influx of Ca2+ through the NMDA receptor channel triggers distinct downstream signaling cascades that ultimately lead to the strengthening or weakening of the synapse.

Signaling Pathway: NMDA Receptor-Dependent Synaptic Plasticity

G cluster_main Postsynaptic Terminal cluster_ltp LTP Pathway cluster_ltd LTD Pathway NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Large_Ca Large Ca2+ Increase Ca_Influx->Large_Ca Small_Ca Small, Prolonged Ca2+ Increase Ca_Influx->Small_Ca High_Freq_Stim High-Frequency Stimulation High_Freq_Stim->NMDA_R CaMKII CaMKII Activation Large_Ca->CaMKII AMPAR_Insert AMPAR Insertion CaMKII->AMPAR_Insert LTP LTP AMPAR_Insert->LTP Low_Freq_Stim Low-Frequency Stimulation Low_Freq_Stim->NMDA_R Calcineurin Calcineurin Activation Small_Ca->Calcineurin AMPAR_Removal AMPAR Internalization Calcineurin->AMPAR_Removal LTD LTD AMPAR_Removal->LTD Antagonists Gacyclidine, MK-801, Ketamine Antagonists->NMDA_R Block

Caption: NMDA receptor-dependent signaling pathways for LTP and LTD.

Gacyclidine, MK-801, and ketamine, as non-competitive antagonists, block the ion channel of the NMDA receptor. This action prevents the influx of Ca2+ that is necessary to initiate the downstream signaling cascades for both LTP and LTD. Therefore, the primary effect of these antagonists on these pathways is inhibitory at the initial, critical step of NMDA receptor activation.

Conclusion

This compound is a potent non-competitive NMDA receptor antagonist with a neuroprotective profile and lower neurotoxicity compared to MK-801.[1][2] Based on its mechanism of action and the established role of NMDA receptors in synaptic plasticity, it is expected that gacyclidine will inhibit both LTP and NMDA receptor-dependent LTD. While direct quantitative comparisons with other antagonists like MK-801 and ketamine on synaptic plasticity are not extensively documented in public literature, its similar binding affinity to MK-801 suggests it would have a potent effect.[1] The differential effects observed between ketamine and MK-801 on LTP induction highlight that not all non-competitive NMDA receptor antagonists behave identically, and further research is warranted to fully characterize the specific effects of gacyclidine on synaptic plasticity.[3] Such studies would be invaluable for understanding its therapeutic potential and for the development of novel drugs targeting NMDA receptor function.

References

Gacyclidine Hydrochloride: A Comparative Guide to Clinical Trial Design and Endpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gacyclidine hydrochloride, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its neuroprotective potential across a range of neurological disorders. This guide provides a comprehensive comparison of the clinical trial designs and endpoints for this compound in tinnitus and traumatic brain injury (TBI), alongside alternative therapeutic agents. The information is intended to offer objective insights for researchers and professionals in the field of drug development.

Tinnitus

Gacyclidine, formulated for intratympanic delivery as OTO-313 (formerly OTO-311), was evaluated for the treatment of subjective tinnitus. Despite showing early promise, its development was ultimately discontinued.

Clinical Trial Design and Endpoints: Gacyclidine (OTO-313) vs. a Comparator NMDA Antagonist (AM-101)

A direct comparison of the clinical trial designs for Gacyclidine (OTO-313) and another NMDA receptor antagonist, AM-101 (esketamine), highlights the common and divergent strategies in targeting tinnitus.

FeatureGacyclidine (OTO-313) Phase 2 TrialAM-101 (Esketamine) Phase 3 Trial (TACTT3)
Official Title A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of OTO-313 Given as a Single Intratympanic Injection in Subjects with Unilateral Subjective TinnitusEfficacy and Safety of AM-101 in the Treatment of Acute and Post-Acute Inner Ear Tinnitus
Patient Population 153 adults with persistent, unilateral tinnitus of at least moderate severity.[1]~630 patients with acute and post-acute inner ear tinnitus following traumatic cochlear injury or otitis media.[2]
Intervention Single intratympanic injection of OTO-313 (gacyclidine) or placebo.[1]Intratympanic injections of AM-101 or placebo.[2]
Primary Endpoint Responder analysis based on the proportion of patients with a clinically meaningful improvement (≥13-point reduction) in the Tinnitus Functional Index (TFI) from baseline to both Months 1 and 2.[1][3]Change in tinnitus loudness from baseline to Day 84.[2]
Secondary Endpoints - Change from baseline in TFI score- Patient Global Impression of Change (PGIC)- Daily ratings of tinnitus loudness and annoyanceChange in the Tinnitus Functional Index (TFI).[2]
Quantitative Data Summary

The Phase 2 trial of OTO-313 did not demonstrate a clinically meaningful benefit over placebo.[3][4] The trial failed to meet its primary and secondary endpoints across all timepoints.[1] A high placebo response was observed, which contributed to the lack of a significant treatment effect.[5][6]

Due to the trial's failure, specific quantitative data on the mean change in TFI scores and responder rates were not prominently published in a way that allows for a direct quantitative comparison of efficacy with other agents. The company ceased the development of OTO-313 following these results.[3]

Experimental Protocols

OTO-313 Phase 2 Trial Protocol:

  • Patient Selection: Adults with persistent, unilateral subjective tinnitus of at least moderate severity were recruited.

  • Randomization: Patients were randomized in a 1:1 ratio to receive a single intratympanic injection of either OTO-313 or a placebo.[1]

  • Blinding: The study was conducted in a double-blind manner, where neither the participants nor the investigators knew the treatment assignment.

  • Outcome Assessment: The primary efficacy outcome was the proportion of responders, defined as patients achieving a reduction of 13 points or more on the Tinnitus Functional Index (TFI) at both one and two months post-treatment.[1][3] Secondary outcomes included the overall change in TFI score, the Patient Global Impression of Change (PGIC), and daily patient-reported ratings of tinnitus loudness and annoyance.[5]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for using an NMDA receptor antagonist like Gacyclidine in tinnitus stems from the hypothesis that excessive glutamate, an excitatory neurotransmitter, in the inner ear can lead to excitotoxicity and aberrant neural signals perceived as tinnitus. By blocking the NMDA receptor, Gacyclidine was intended to reduce this excitotoxic damage.

Gacyclidine_Tinnitus_Workflow cluster_pathway Glutamate Excitotoxicity Pathway in Tinnitus cluster_intervention Gacyclidine (OTO-313) Intervention Glutamate Excessive Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Calcium Ion Influx NMDAR->Ca_Influx Excitotoxicity Neuronal Excitotoxicity & Damage Ca_Influx->Excitotoxicity Tinnitus_Signal Aberrant Neural Signal (Tinnitus) Excitotoxicity->Tinnitus_Signal Gacyclidine Gacyclidine (OTO-313) (NMDA Antagonist) Gacyclidine->NMDAR Inhibition Block Blocks NMDA Receptor

Gacyclidine's proposed mechanism in tinnitus.

Traumatic Brain Injury (TBI)

Gacyclidine was also investigated for its neuroprotective effects in the acute phase of traumatic brain injury. A pilot clinical trial was conducted to assess its safety and efficacy.

Clinical Trial Design and Endpoints: Gacyclidine vs. Standard of Care

This multicenter, prospective, randomized, placebo-controlled, double-blind study evaluated intravenous Gacyclidine in patients with acute TBI.[7]

FeatureGacyclidine TBI Pilot Trial
Patient Population 51 patients with acute traumatic brain injury were enrolled, with 48 being studied.[7]
Intervention Two intravenous doses of Gacyclidine (at 0.005mg/kg, 0.01mg/kg, or 0.02mg/kg) or placebo. The first dose was administered within 2 hours of the trauma, and the second 4 hours later.[7]
Primary Efficacy Endpoint Glasgow Coma Scale (GCS)
Secondary Efficacy Endpoints - Glasgow Outcome Scale (GOS)- Motor deficiencies- Neuropsychological changes- Functional independence at 90 and 365 days
Quantitative Data Summary

The pilot study for Gacyclidine in TBI suggested a potential for a beneficial long-term effect, particularly in the 0.04mg/kg treatment group, after adjusting for prognostic factors in a logistic regression model.[7] However, the study was small and was intended to be a pilot for a larger trial. No definitive, statistically significant improvements in the primary or secondary endpoints were reported for the overall study population. The study did conclude that the data warranted a larger European multicenter study.[7]

Experimental Protocols

Gacyclidine TBI Pilot Trial Protocol:

  • Patient Selection: Patients with acute traumatic brain injury were included.

  • Randomization and Blinding: The study was a multicenter, prospective, randomized, double-blind, placebo-controlled trial comparing four parallel groups.[7]

  • Intervention: Patients received two intravenous doses of Gacyclidine at varying concentrations or a placebo. The initial dose was administered within two hours of the injury, followed by a second dose four hours later.[7]

  • Efficacy Assessment: The primary measure of efficacy was the Glasgow Coma Scale. Secondary measures included the Glasgow Outcome Scale, assessment of motor deficits, neuropsychological evaluations, and functional independence at 90 and 365 days post-injury.[7]

Spinal Cord Injury (SCI)

While Gacyclidine was initially explored for spinal cord injury in preclinical models, clinical development for this indication did not progress to large-scale trials. As a point of comparison for neuroprotective strategies in SCI, the clinical trial design for Riluzole, another agent with a different mechanism of action, is presented.

Clinical Trial Design and Endpoints: A Comparator for Neuroprotection in SCI (Riluzole)

The "Riluzole in Acute Spinal Cord Injury Study" (RISCIS) was a Phase III trial that provides a benchmark for SCI clinical trial design.

FeatureRiluzole in Acute Spinal Cord Injury Study (RISCIS)
Patient Population Patients with acute traumatic spinal cord injury.
Intervention Oral Riluzole or placebo administered within 12 hours of injury.[8]
Primary Efficacy Endpoint Change in Upper Extremity Motor (UEM) scores at 180 days.[9]
Secondary Endpoints - Total motor scores- Neurological level changes- Spinal Cord Independence Measure (SCIM) score- Short Form 36 (SF-36) for quality of life
Experimental Workflow for Neuroprotection Trials in Acute CNS Injury

The general workflow for clinical trials investigating neuroprotective agents in acute central nervous system injuries like TBI and SCI involves several critical stages.

Neuroprotection_Trial_Workflow Start Patient with Acute CNS Injury (TBI or SCI) Screening Screening for Inclusion/Exclusion Criteria Start->Screening Randomization Randomization Screening->Randomization Treatment Investigational Drug (e.g., Gacyclidine) Randomization->Treatment Treatment Arm Placebo Placebo Randomization->Placebo Control Arm FollowUp Follow-up Assessments (e.g., 90 & 365 days) Treatment->FollowUp Placebo->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

References

Safety Operating Guide

Essential Safety and Operational Protocols for Gacyclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Gacyclidine Hydrochloride.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent N-methyl-D-aspartate (NMDA) receptor antagonist used in research.[1] Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound should be obtained from your supplier, the following recommendations are based on guidelines for handling potent pharmaceutical compounds. This compound is harmful if swallowed or inhaled, and can cause skin and serious eye irritation.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with chemotherapy-rated nitrile gloves is recommended.[2][3] Change gloves regularly and immediately if contaminated, torn, or punctured.[2]
Eye Protection Safety Glasses/GogglesChemical splash goggles or a full-face shield should be worn.[4]
Body Protection Laboratory Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3]
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a containment system to avoid inhaling dust particles.[5]

Operational Plan for Safe Handling

All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the designated area is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing materials, and waste containers.

  • Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn correctly, with one pair under the gown's cuff and the second pair over.[2]

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure.

    • Use dedicated spatulas and weighing boats.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the weighed this compound slowly.

    • Cap and seal the container before vortexing or sonicating.

  • Post-Handling:

    • Wipe down all surfaces in the work area with an appropriate deactivating agent (e.g., a solution of detergent and water).

    • Remove outer gloves and dispose of them in the designated hazardous waste container.

    • Remove the remaining PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and potential diversion.[6]

Waste Segregation and Disposal Protocol:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: Empty stock vials should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Deface or remove the label before disposing of the rinsed container in the appropriate waste stream.[8]

  • Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste disposal company, following all federal, state, and local regulations.[6][7]

Diagram of the this compound Handling and Disposal Workflow

GacyclidineWorkflow This compound: From Receipt to Disposal cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Obtain & Review SDS B Assemble PPE & Equipment A->B C Prepare Designated Handling Area B->C D Don PPE C->D Proceed to Handling E Weigh/Aliquot Powder D->E F Prepare Solution E->F G Post-Handling Decontamination F->G H Segregate Waste: - Contaminated Solids - Liquid Waste - Rinsed Vials G->H Proceed to Disposal I Store in Labeled Hazardous Waste Containers H->I J Arrange for Professional Hazardous Waste Disposal I->J

Caption: Workflow for safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.